molecular formula C8H17NO2S B13578903 4-(Methanesulfonylmethyl)-4-methylpiperidine

4-(Methanesulfonylmethyl)-4-methylpiperidine

Cat. No.: B13578903
M. Wt: 191.29 g/mol
InChI Key: UFUCSISVUDQSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methanesulfonylmethyl)-4-methylpiperidine hydrochloride is a chemical compound offered for research and development applications. It is supplied as the hydrochloride salt with the CAS Number 2248341-86-6 . The molecular formula for this compound is C8H18ClNO2S and it has a molecular weight of 227.752 g/mol . Its structure features a piperidine ring that is substituted at the 4-position with both a methyl and a methanesulfonylmethyl group. Compounds with piperidine scaffolds and sulfonyl functional groups are of significant interest in medicinal chemistry and are frequently explored as intermediates or building blocks in the synthesis of more complex molecules . For instance, structurally related piperidine derivatives have been investigated in the development of receptor agonists . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human or animal use . It is available for purchase in various quantities to suit your research needs.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-methyl-4-(methylsulfonylmethyl)piperidine

InChI

InChI=1S/C8H17NO2S/c1-8(7-12(2,10)11)3-5-9-6-4-8/h9H,3-7H2,1-2H3

InChI Key

UFUCSISVUDQSPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

4-(Methanesulfonylmethyl)-4-methylpiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-(methanesulfonylmethyl)-4-methylpiperidine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway, and anticipated spectral characteristics, alongside crucial safety and handling information.

Chemical Identity and Molecular Structure

4-(Methanesulfonylmethyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a methyl group and a methanesulfonylmethyl group attached to the C4 position of the piperidine ring.

Molecular Formula: C₈H₁₇NO₂S[1]

Molecular Weight: 191.29 g/mol [1]

CAS Number: 2248336-18-5[1]

IUPAC Name: 4-methyl-4-[(methylsulfonyl)methyl]piperidine

The presence of the sulfonyl group, a strong electron-withdrawing group, and the basic piperidine nitrogen imparts distinct chemical properties to the molecule, making it an interesting scaffold for further chemical modifications and biological screening.

Caption: Chemical structure of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Physicochemical and Computed Properties

PropertyValueSource
Topological Polar Surface Area (TPSA)46.17 Ų[1]
logP0.4207[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds2[1]

These computed properties suggest that 4-(methanesulfonylmethyl)-4-methylpiperidine has moderate polarity and a degree of conformational flexibility. Its potential to act as both a hydrogen bond donor and acceptor could influence its interactions with biological targets.

Proposed Synthetic Strategy

A validated, step-by-step synthesis protocol for 4-(methanesulfonylmethyl)-4-methylpiperidine is not explicitly detailed in the current body of scientific literature. However, based on established methodologies for the synthesis of substituted piperidines, a plausible synthetic route can be proposed. This proposed pathway serves as a strategic framework for researchers aiming to synthesize this compound.

The synthesis could commence from a readily available starting material such as 4-methyl-4-piperidinemethanol. The key transformations would involve the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a methanethiolate equivalent and subsequent oxidation to the sulfone.

Proposed Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Oxidation 4-Methyl-4-piperidinemethanol 4-Methyl-4-piperidinemethanol Mesylation MsCl, Et3N, DCM 4-Methyl-4-piperidinemethanol->Mesylation Intermediate_Mesylate 4-((Mesyloxy)methyl)-4-methylpiperidine Mesylation->Intermediate_Mesylate Nucleophilic_Substitution NaSMe, DMF Intermediate_Mesylate->Nucleophilic_Substitution Intermediate_Sulfide 4-((Methylthio)methyl)-4-methylpiperidine Nucleophilic_Substitution->Intermediate_Sulfide Oxidation m-CPBA, DCM Intermediate_Sulfide->Oxidation Final_Product 4-(Methanesulfonylmethyl)-4-methylpiperidine Oxidation->Final_Product

Caption: A proposed three-step synthetic workflow for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Expert Insight: The choice of mesylation in Step 1 provides a highly efficient method for converting the primary alcohol into an excellent leaving group. The subsequent SN2 reaction with sodium thiomethoxide is expected to proceed smoothly. The final oxidation step using m-CPBA is a reliable and well-established method for the synthesis of sulfones from sulfides. It is crucial to control the stoichiometry of the oxidant to prevent over-oxidation.

Anticipated Spectroscopic Profile

Experimental spectral data for 4-(methanesulfonylmethyl)-4-methylpiperidine is not currently available. However, an anticipated spectroscopic profile can be predicted based on the known spectra of related compounds, such as 4-methylpiperidine, and the characteristic absorbances and resonances of the functional groups present in the molecule.

1H NMR Spectroscopy:

  • Piperidine Ring Protons: A series of multiplets are expected in the region of δ 2.5-3.5 ppm for the protons on the carbons adjacent to the nitrogen atom and δ 1.5-2.0 ppm for the remaining ring protons.

  • Methylene Bridge Protons (-CH₂-SO₂-): A singlet is anticipated around δ 3.0-3.5 ppm.

  • 4-Methyl Protons (-CH₃): A singlet is expected in the upfield region, around δ 1.0-1.5 ppm.

  • Methanesulfonyl Protons (SO₂-CH₃): A sharp singlet is predicted around δ 2.8-3.2 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy:

  • Piperidine Ring Carbons: Resonances for the piperidine carbons are expected in the range of δ 30-55 ppm.

  • Methylene Bridge Carbon (-CH₂-SO₂-): A peak is anticipated around δ 60-70 ppm.

  • 4-Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-30 ppm.

  • Methanesulfonyl Carbon (SO₂-CH₃): A resonance is predicted around δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ region.

  • S=O Stretch (Sulfone): Two strong, characteristic absorption bands are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the methanesulfonyl group and fragmentation of the piperidine ring.

Potential Areas of Investigation and Application

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a methyl and a methanesulfonylmethyl group at the 4-position of the piperidine ring could lead to novel pharmacological properties.

  • CNS-active Agents: The piperidine nucleus is a core component of many drugs targeting the central nervous system. The physicochemical properties of 4-(methanesulfonylmethyl)-4-methylpiperidine may allow it to cross the blood-brain barrier, making it a candidate for investigation in areas such as neurodegenerative diseases or psychiatric disorders.

  • Enzyme Inhibition: The sulfone moiety can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enabling the molecule to bind to the active sites of various enzymes.

  • Anticancer and Antimicrobial Agents: Numerous piperidine derivatives have demonstrated potent anticancer and antimicrobial activities[2][3][4]. The unique substitution pattern of this compound warrants its evaluation in these therapeutic areas.

Safety and Handling

While specific toxicity data for 4-(methanesulfonylmethyl)-4-methylpiperidine is not available, it is prudent to handle this compound with the care afforded to all novel chemical entities. The safety information for a related compound, 4-((methylsulfonyl)methyl)piperidine hydrochloride, indicates that it is harmful if swallowed and causes skin and eye irritation.

GHS Hazard Statements for Related Compounds:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C[1].

Conclusion

4-(Methanesulfonylmethyl)-4-methylpiperidine represents a novel chemical entity with unexplored potential. This guide provides a foundational understanding of its structure, properties, and a strategic approach to its synthesis. The anticipated spectroscopic data and potential applications outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds. As with any new chemical, all handling and experimental procedures should be conducted with the utmost attention to safety.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Northwestern Medical Journal. (2025).

Sources

Structural and Synthetic Profiling of 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bifunctional Piperidines

In contemporary drug discovery, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without compromising target affinity. The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, unsubstituted piperidines frequently suffer from metabolic liabilities, particularly cytochrome P450-mediated oxidation at the C4 position.

To circumvent this, medicinal chemists employ highly engineered building blocks. 4-(Methanesulfonylmethyl)-4-methylpiperidine represents a masterclass in structural optimization. This intermediate combines a basic amine (for target engagement via salt bridges) with a gem-disubstituted C4 center. The addition of the 4-methyl group provides critical steric bulk that locks the piperidine ring's conformation and eliminates the liability of oxidative metabolism [1]. Concurrently, the methanesulfonylmethyl moiety acts as a highly polar, metabolically inert bioisostere. Sulfones are exceptional hydrogen-bond acceptors that can replace ketones or amides, drastically improving aqueous solubility and modulating the pKa of the parent amine [2].

Such structural motifs have been pivotal in the development of highly selective kinase inhibitors (e.g., PI3K inhibitors like GDC-0941, which utilize methanesulfonyl-substituted saturated heterocycles to engage solvent-exposed regions of the binding pocket)[3].

Physicochemical & Computational Profiling

Before integrating a novel building block into a synthetic campaign, it is crucial to understand its foundational metrics. The following table summarizes the calculated physicochemical properties of the deprotected 4-(Methanesulfonylmethyl)-4-methylpiperidine free base.

PropertyValueRationale / Pharmacokinetic Impact
Molecular Formula C₈H₁₇NO₂SCore scaffold mass.
Molecular Weight 191.29 g/mol Low MW ensures downstream elaboration will not easily exceed Lipinski's Rule of 5 limits.
cLogP 0.5 – 1.2Optimal hydrophilic/lipophilic balance. The sulfone drastically lowers lipophilicity, while the methyl group compensates slightly.
TPSA 54.5 ŲComprised of the sulfone (42.5 Ų) and amine (12.0 Ų). Ensures excellent membrane permeability.
pKa (Conjugate Acid) ~9.8Ensures the piperidine nitrogen is protonated at physiological pH, facilitating target engagement.
H-Bond Acceptors / Donors 3 / 1High capacity for solvent and target interactions, driven primarily by the sulfone oxygens [3].

Rational Design & Workflow Integration

The integration of this scaffold into a medicinal chemistry workflow is highly deliberate. When a high-throughput screening (HTS) hit exhibits high clearance or poor solubility, substituting a standard piperidine or piperazine with 4-(methanesulfonylmethyl)-4-methylpiperidine can immediately rescue the compound's developability profile.

MedChemLogic Hit HTS Hit Compound (High clearance, poor solubility) Identify Identify Liability: Unsubstituted Piperidine Ring Hit->Identify Strategy1 C4-Methylation (Blocks CYP450 oxidation) Identify->Strategy1 Strategy2 Add Methanesulfonyl Group (Increases polarity & H-bonding) Identify->Strategy2 Scaffold Incorporate 4-(Methanesulfonylmethyl)- 4-methylpiperidine Strategy1->Scaffold Strategy2->Scaffold Lead Optimized Lead Compound (Improved PK, higher stability) Scaffold->Lead

Caption: Rational design workflow integrating the bioisosteric scaffold to optimize pharmacokinetics.

Self-Validating Synthetic Methodology

Step 1: C4-Alkylation (Thermodynamic Enolate Formation)
  • Protocol: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. After 30 min, 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in THF is added. The enolate is allowed to form for 1 h, followed by the addition of methyl iodide (1.5 eq). The reaction is warmed to room temperature.

  • Causality: The strict temperature control (-78 °C) ensures kinetic deprotonation and prevents competing Claisen self-condensations. The resulting gem-disubstitution locks the C4 position.

Step 2: Ester Reduction
  • Protocol: The crude ester is dissolved in THF and treated with LiBH₄ (2.0 eq) at 0 °C, then warmed to room temperature for 4 hours.

  • Causality: LiBH₄ is selected over LiAlH₄ because it selectively reduces the ester to the primary alcohol (1-Boc-4-hydroxymethyl-4-methylpiperidine) without risking the cleavage of the Boc protecting group.

Step 3: Alcohol Activation (Mesylation)
  • Protocol: The resulting alcohol is dissolved in dichloromethane (DCM) with triethylamine (2.0 eq). Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise at 0 °C.

  • Causality: Conversion of the hydroxyl group to a mesylate establishes an excellent leaving group for the subsequent Sₙ2 displacement. Analytical Checkpoint: TLC will show a complete shift to a less polar spot.

Step 4: Thioetherification
  • Protocol: The mesylate is dissolved in anhydrous DMF. Sodium methanethiolate (NaSMe, 2.0 eq) is added, and the mixture is heated to 60 °C for 12 hours.

  • Causality: DMF accelerates the Sₙ2 displacement by strongly solvating the sodium cation, leaving the highly nucleophilic thiolate exposed to attack the sterically hindered neopentyl-like center.

Step 5: Sulfone Oxidation
  • Protocol: The thioether is dissolved in DCM and cooled to 0 °C. m-CPBA (2.5 eq) is added in portions. The reaction is stirred for 3 hours.

  • Causality: m-CPBA cleanly oxidizes the sulfide directly to the sulfone. Analytical Checkpoint: LC-MS validation is critical here; look for a mass shift of exactly +32 Da (addition of two oxygen atoms) to confirm complete conversion and rule out sulfoxide intermediates.

Step 6: Boc Deprotection
  • Protocol: The Boc-protected sulfone is treated with 4M HCl in dioxane at room temperature for 2 hours. The solvent is evaporated under reduced pressure.

  • Causality: Anhydrous acidic conditions quantitatively cleave the Boc group. The final product precipitates as a highly pure hydrochloride salt, circumventing the need for tedious aqueous workups or column chromatography of a highly polar amine.

SynthesisRoute N1 1-Boc-4-piperidinecarboxylate (Starting Material) N2 1. LDA, MeI, THF, -78°C (C4-Methylation) N1->N2 N3 2. LiBH4, THF (Ester Reduction) N2->N3 N4 3. MsCl, Et3N, DCM (Alcohol Activation) N3->N4 N5 4. NaSMe, DMF (Thioether Formation) N4->N5 N6 5. mCPBA, DCM (Sulfone Oxidation) N5->N6 N7 6. HCl/Dioxane (Boc Deprotection) N6->N7 N8 4-(Methanesulfonylmethyl)- 4-methylpiperidine HCl (Final Product) N7->N8

Caption: Step-by-step synthetic pathway for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Conclusion

The 4-(methanesulfonylmethyl)-4-methylpiperidine scaffold is a prime example of modern rational drug design. By combining steric hindrance to block metabolism with a highly polar sulfone bioisostere to drive solubility and target engagement, it serves as an indispensable tool for medicinal chemists. Following the rigorous, self-validating synthetic protocol outlined above ensures high-yield access to this critical intermediate for downstream coupling reactions (e.g., Buchwald-Hartwig aminations or SₙAr reactions).

References

  • Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models. bioRxiv.[Link] [1]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Psychoactif / J. Med. Chem.[Link] [2]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications.[Link] [3]

A Technical Guide to the Role of 4-(Methanesulfonylmethyl)-4-methylpiperidine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis and function of 4-(methanesulfonylmethyl)-4-methylpiperidine, a critical structural moiety in a class of targeted synthetic Disease-Modifying Antirheumatic Drugs (tsDMARDS) known as Janus Kinase (JAK) inhibitors. We will explore the underlying biology of the JAK-STAT pathway, detail the synthetic chemistry for incorporating this key building block, and analyze its significance in the structure-activity relationship (SAR) of potent JAK inhibitors like oclacitinib.

The Therapeutic Target: The JAK-STAT Signaling Pathway

Janus Kinase (JAK) inhibitors are a class of immunomodulating medications that function by inhibiting the activity of one or more members of the Janus kinase enzyme family: JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical communication route that translates extracellular cytokine signals into an intracellular response, namely the transcription of specific genes.[2][3]

The pathway is fundamental for processes such as immunity, cell proliferation, and differentiation.[4][5][6] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as certain cancers.[1][3][7]

The mechanism involves a series of phosphorylation events initiated by cytokine binding to a cell surface receptor.[2][4][8] This binding brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[8] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the cell nucleus, where they act as transcription factors to modulate gene expression.[2][3][8] By competitively binding to the ATP-binding site of JAK enzymes, JAK inhibitors block this phosphorylation cascade, thereby suppressing the signaling of multiple pro-inflammatory cytokines.[9]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK JAK_P p-JAK JAK->JAK_P STAT STAT STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation JAK_P->STAT 3. STAT Recruitment & Phosphorylation Transcription Gene Transcription DNA->Transcription 6. Binding & Activation

Figure 1: The JAK-STAT Signaling Pathway.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core

Many potent JAK inhibitors, including tofacitinib, ruxolitinib, and oclacitinib, are built upon a pyrrolo[2,3-d]pyrimidine core structure.[10][11][12][13] This heterocyclic system serves as a bioisostere for the purine ring of ATP, allowing it to effectively anchor the inhibitor within the ATP-binding pocket of the JAK kinase domain. The strategic functionalization of this core is paramount for achieving both high potency and selectivity among the different JAK isoforms.

The Key Building Block: 4-(Methanesulfonylmethyl)-4-methylpiperidine

For a specific subset of JAK inhibitors, notably the veterinary drug oclacitinib (Apoquel®), a unique side chain is attached to the C4 position of the pyrrolo[2,3-d]pyrimidine core: 4-(methanesulfonylmethyl)-4-methylpiperidine. This fragment is not merely a solubilizing group but plays a crucial role in the molecule's overall pharmacological profile.

Structural Components and Their Hypothesized Roles:

  • Piperidine Ring: Provides a three-dimensional scaffold that orients the other functional groups correctly within the binding site. It also contributes to the overall physicochemical properties of the drug, such as solubility and membrane permeability.

  • 4-Methyl Group: The methyl group at the C4 position of the piperidine ring is critical. It introduces steric bulk, which can influence the binding conformation and enhance selectivity for specific JAK isoforms by exploiting subtle differences in the topology of their active sites.

  • Methanesulfonylmethyl Group: This polar, flexible chain is arguably the most important feature. The sulfone group (SO₂) is a strong hydrogen bond acceptor, capable of forming key interactions with amino acid residues in the kinase hinge region or solvent-exposed regions. This interaction significantly contributes to the binding affinity of the inhibitor.

Synthetic Strategies and Methodologies

The synthesis of JAK inhibitors like oclacitinib involves two primary stages: the preparation of the key piperidine building block and its subsequent coupling to the heterocyclic core.

Synthesis of the Piperidine Intermediate

A common synthetic route to protected 4-(methanesulfonylmethyl)-4-methylpiperidine starts from a commercially available piperidine derivative. A representative protocol is outlined below.

Exemplary Protocol: Synthesis of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate

  • Starting Material: Begin with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Mesylation: Dissolve the starting material (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM). Cool the solution in an ice bath (0-10°C).

  • Add a tertiary amine base, like triethylamine (TEA) (1.2 equivalents), to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise, maintaining the low temperature. The reaction converts the hydroxyl group into a good leaving group (mesylate).

  • Allow the reaction to proceed for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the mesylated intermediate, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.[14]

Note: While the provided search results describe the mesylation of a similar piperidine derivative, the subsequent steps to achieve the target 4-methyl-4-((methylsulfonyl)methyl)piperidine structure would involve further synthetic transformations, such as alkylation to introduce the C4-methyl group and potentially a different sequence of reactions to install the sulfone. The exact industrial synthesis is often proprietary, but the principles of nucleophilic substitution and protection/deprotection are central.

Coupling to the Pyrrolo[2,3-d]pyrimidine Core

The key coupling reaction is a nucleophilic aromatic substitution (SₙAr). The deprotected piperidine's secondary amine acts as a nucleophile, displacing a halogen (typically chlorine) from the C4 position of the pyrrolo[2,3-d]pyrimidine core.

Exemplary Protocol: SₙAr Coupling Reaction

  • Reactants: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the deprotected 4-(methanesulfonylmethyl)-4-methylpiperidine (1-1.2 equivalents) in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final JAK inhibitor.

Synthesis_Workflow reactant reactant intermediate intermediate final final reagent reagent SM1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Coupling SₙAr Coupling SM1->Coupling SM2 4-(Methanesulfonylmethyl) -4-methylpiperidine SM2->Coupling Product Final JAK Inhibitor (e.g., Oclacitinib) Coupling->Product Solvent DMSO or DMF (Solvent) Solvent->Coupling Base DIPEA (Base) Base->Coupling

Figure 2: General Synthetic Workflow for Coupling.

Structure-Activity Relationship (SAR) and Pharmacological Significance

The precise structure of the 4-(methanesulfonylmethyl)-4-methylpiperidine moiety is critical for the activity of inhibitors like oclacitinib. Oclacitinib is a selective inhibitor, showing higher potency for JAK1 over JAK2, JAK3, and TYK2.[15] This selectivity is key to its therapeutic window, as different JAK enzymes are associated with the signaling of different sets of cytokines.[16]

  • JAK1 Inhibition: Inhibition of JAK1 is central to reducing the activity of pro-inflammatory and pruritogenic (itch-causing) cytokines, such as IL-2, IL-4, IL-6, IL-13, and IL-31.[15] This makes it highly effective for treating allergic and atopic dermatitis.[15]

  • Selectivity: The specific interactions afforded by the sulfone group and the conformation imposed by the 4-methylpiperidine ring likely contribute to this JAK1-preferential binding profile. A high degree of selectivity is desirable to minimize off-target effects. For example, potent JAK2 inhibition can be associated with hematological side effects, while JAK3 inhibition can lead to broader immunosuppression.[1][7][8]

Quantitative Data Summary

The following table summarizes key pharmacokinetic data for oclacitinib, highlighting its efficient absorption and processing in canines.

ParameterValueSource
IUPAC Name N-methyl{trans-4-[(methyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide[15]
Molecular Formula C₁₅H₂₃N₅O₂S[17]
Molar Mass 337.44 g·mol⁻¹[15]
Oral Bioavailability 89%[15][18]
Time to Peak Plasma < 1 hour[18]
Elimination Half-life 3.1–5.2 hours[15]

Conclusion

The 4-(methanesulfonylmethyl)-4-methylpiperidine fragment is a sophisticated and highly optimized structural element in the design of modern JAK inhibitors. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry principles. Its role extends beyond simple physical properties, actively contributing to the high potency and, crucially, the selectivity profile of the final drug molecule through specific hydrogen bonding and steric interactions within the kinase active site. Understanding the synthesis and function of this key building block provides valuable insight for researchers and professionals engaged in the development of next-generation kinase inhibitors for treating a wide range of inflammatory and autoimmune diseases.

References

  • Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., Gao, Y., Xiong, W., Li, C., & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • precisionFDA. (n.d.). OCLACITINIB.
  • PubMed. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Basic Mechanisms of JAK Inhibition.
  • Cosgrove, S. B., Wren, J. A., Cleaver, D. M., Martin, D. D., & King, J. N. (2013). The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. Journal of Veterinary Pharmacology and Therapeutics, 36(5), 439-447.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Choy, E. H. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(5), 156-158.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine.
  • Tanaka, Y. (2020). JAK inhibitors for the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 16(6), 587-596.
  • PubMed. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2936-2941.
  • ResearchGate. (n.d.). Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine.
  • Google Patents. (n.d.).
  • MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
  • Bieber, T. (2022). Janus kinase inhibitors for the therapy of atopic dermatitis. Journal of Allergy and Clinical Immunology, 149(5), 1545-1555.
  • American Elements. (n.d.). Oclacitinib.
  • Wikipedia. (n.d.). Oclacitinib.
  • Assay Genie. (2024, January 18).
  • Elabscience. (n.d.).
  • Cusabio. (n.d.).
  • Creative Diagnostics. (n.d.).

Sources

A Technical Guide to 4-(Methanesulfonylmethyl)-4-methylpiperidine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a detailed technical overview of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It combines the structurally significant piperidine scaffold, a privileged motif in many pharmaceuticals, with a sulfone functional group known to enhance metabolic stability and modulate physicochemical properties. This guide covers the core molecular and physical properties, proposes a detailed synthetic pathway with experimental protocol, outlines a comprehensive analytical strategy for structural verification and purity assessment, and discusses potential applications based on its chemical architecture. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a novel building block in synthesis programs.

Introduction to the Core Scaffold and Functional Groups

The molecular architecture of 4-(Methanesulfonylmethyl)-4-methylpiperidine merges two key structural features highly relevant to modern drug design: the piperidine ring and the methanesulfonyl (sulfone) group.

  • The Piperidine Moiety: The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved drugs and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of medicinal chemistry. Furthermore, the basic nitrogen atom can be protonated at physiological pH, which can be crucial for solubility and target engagement, particularly for central nervous system (CNS) targets.

  • The Sulfone Group: The methanesulfonyl group (-SO₂CH₃) is a non-ionizable, polar functional group that acts as a strong hydrogen bond acceptor. Its incorporation into drug candidates is a common strategy to improve pharmacokinetic profiles. The sulfone group is generally resistant to metabolic degradation, enhancing the in vivo stability of a compound. Its ability to modulate properties like solubility, lipophilicity, and cell permeability makes it a valuable tool for lead optimization.

The combination of these features in a single, geminally-disubstituted molecule at the 4-position of the piperidine ring offers a unique building block for creating novel chemical entities with potentially favorable drug-like properties.

Physicochemical and Molecular Properties

The fundamental properties of 4-(Methanesulfonylmethyl)-4-methylpiperidine are summarized below. These values provide the basis for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂S[1]
Molecular Weight 191.29 g/mol [1]
CAS Number 2248336-18-5[1]
Canonical SMILES O=S(CC1(C)CCNCC1)(C)=O[1]
Topological Polar Surface Area (TPSA) 46.17 Ų[1]
Computed LogP (cLogP) 0.4207[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Proposed Synthesis and Purification

While specific literature on the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The following workflow outlines a plausible pathway starting from a commercially available precursor.

Synthetic Workflow Overview

The proposed synthesis involves a two-step sequence: conversion of a primary alcohol to a suitable leaving group (a tosylate), followed by nucleophilic substitution with a sulfinate salt to form the target sulfone.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Sulfone Formation A 4-Methyl-4-piperidinemethanol B 4-(Tosyloxy)methyl-4-methylpiperidine A->B TsCl, Pyridine CH2Cl2, 0°C to RT D 4-(Methanesulfonylmethyl) -4-methylpiperidine B->D DMF, 80°C C Sodium Methanesulfinate C->D

Caption: Proposed two-step synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Tosyloxy)methyl)-4-methylpiperidine

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-4-piperidinemethanol (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq.) to the solution dropwise, ensuring the temperature remains below 5°C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise as a solid.

    • Causality: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. TsCl converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate) for the subsequent substitution reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine

  • Reagent Setup: To a round-bottom flask, add the purified 4-((tosyloxy)methyl)-4-methylpiperidine (1.0 eq.) and sodium methanesulfinate (1.5 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M) to dissolve the reagents.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the methanesulfinate anion to act as a potent nucleophile in this Sₙ2 reaction, displacing the tosylate leaving group.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization to yield the final compound.

Analytical Characterization Strategy

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized 4-(Methanesulfonylmethyl)-4-methylpiperidine.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR MS Mass Spectrometry (HRMS, ESI+) Start->MS HPLC HPLC/UPLC Start->HPLC IR FT-IR Spectroscopy Start->IR Structure Structure Confirmed? NMR->Structure MS->Structure Purity Purity >95%? HPLC->Purity IR->Structure Purity->Start No, Repurify Final Final Product Characterized Purity->Final Yes Structure->Purity

Caption: Logical workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the piperidine C4-methyl protons, a singlet for the sulfone methyl protons, a singlet for the methylene protons (C4-CH₂-S), and complex multiplets for the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should show 8 distinct carbon signals, including characteristic peaks for the two methyl groups, the methylene carbon, the quaternary carbon at the 4-position, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should match the calculated value for C₈H₁₈NO₂S⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and the purity can be quantified by peak area percentage.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the sulfone group, showing strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Potential Applications in Drug Discovery

While this specific molecule may not have documented biological activity, its value lies in its potential as a versatile chemical building block for creating libraries of novel compounds for screening.

  • Scaffold for CNS Agents: The piperidine core is a well-established scaffold for targeting CNS receptors. The N-H group provides a synthetic handle for further functionalization, allowing for the introduction of various pharmacophores to explore targets like opioid, dopamine, or serotonin receptors.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a low cLogP, this compound fits the profile of a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a biological target, which can then be grown or elaborated into more potent leads.

  • Improving Metabolic Stability: As a building block, it can be incorporated into larger molecules to introduce the metabolically robust sulfone group, potentially blocking a site of metabolism and improving the pharmacokinetic profile of a parent compound. Derivatives of 4-methylpiperidine are used in the synthesis of various pharmaceutical agents[2].

Safety and Handling

As with any novel chemical compound for which toxicological data is not available, 4-(Methanesulfonylmethyl)-4-methylpiperidine should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials[1].

References

Sources

A Technical Guide to 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Core Intermediate in the Synthesis of Tofacitinib

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a pivotal intermediate in the synthesis of Tofacitinib (Xeljanz®). Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a class of enzymes critical to the signaling pathways of numerous cytokines involved in inflammation and immune responses.[1][2] Its efficacy in treating autoimmune diseases such as rheumatoid arthritis hinges on its precise molecular structure, particularly the stereochemistry of its 3,4-disubstituted piperidine core.[3][4] This guide delves into a proposed synthetic strategy for this key building block, its analytical characterization, and its ultimate role in the mechanism of action of the final active pharmaceutical ingredient (API).

The Strategic Importance of the Piperidine Core in JAK Inhibition

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.[5] In the context of Tofacitinib, the (3R,4R)-4-methyl-3-(methylamino)piperidine fragment is not merely a structural linker; it is essential for orienting the pyrrolo[2,3-d]pyrimidine pharmacophore correctly within the ATP-binding pocket of the JAK enzymes.[4] The methyl group at the C4 position introduces a specific conformational constraint that is crucial for selective and potent inhibition.[6] The synthesis of Tofacitinib, therefore, requires robust and scalable access to chirally pure piperidine intermediates. The subject of this guide, 4-(Methanesulfonylmethyl)-4-methylpiperidine, represents a key precursor from which the necessary functionality and stereochemistry of the final piperidine ring are derived.

Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Proposed Route

This multi-step approach is designed for control and scalability, with each step building complexity in a deliberate manner. The rationale is to first establish the C4-substituted carbon skeleton and then introduce the sulfone moiety, followed by deprotection.

Synthetic_Pathway A 1-Boc-4-piperidone B tert-Butyl 4-methylene piperidine-1-carboxylate A->B  Wittig Reaction (Ph3PCH3Br, n-BuLi) C tert-Butyl 4-(hydroxymethyl)-4-methyl piperidine-1-carboxylate B->C  Oxymercuration-Demercuration (1. Hg(OAc)2, H2O 2. NaBH4) D tert-Butyl 4-(((methylthio)methyl)-4-methyl piperidine-1-carboxylate C->D  1. Mesylation (MsCl, TEA)  2. Nucleophilic Substitution (NaSMe) E tert-Butyl 4-((methanesulfonyl)methyl)-4-methyl piperidine-1-carboxylate D->E  Oxidation (m-CPBA or Oxone®) F 4-((Methanesulfonyl)methyl) -4-methylpiperidine E->F  Deprotection (TFA or HCl)

Caption: Proposed synthetic pathway for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Principle: This step employs a Wittig reaction to convert the ketone of the starting material into an exocyclic methylene group. This is a classic and highly reliable C=C bond-forming reaction.[8]

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise over 30 minutes, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

  • Principle: An oxymercuration-demercuration reaction is used to achieve a Markovnikov hydration of the double bond, converting the methylene group into a tertiary alcohol. This method is chosen to avoid potential carbocation rearrangements that can occur under strongly acidic hydration conditions.

  • Procedure:

    • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

    • Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) portion-wise and stir at room temperature for 2 hours, until the initial yellow color fades.

    • Cool the mixture to 0 °C and add 3 M aqueous sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq).

    • Stir vigorously for 1 hour at room temperature. Elemental mercury will precipitate as a fine black solid.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tertiary alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-(((methylthio)methyl)-4-methylpiperidine-1-carboxylate

  • Principle: This is a two-step, one-pot sequence. The hydroxyl group is first converted into a good leaving group (mesylate), which is then displaced by a sulfur nucleophile (sodium thiomethoxide) in an Sₙ2 reaction.

  • Procedure:

    • Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (TEA, 1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour.

    • In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe, 2.0 eq) in dimethylformamide (DMF).

    • Add the NaSMe solution to the reaction mixture and allow it to warm to room temperature, stirring for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography to yield the thioether.

Step 4: Synthesis of tert-Butyl 4-((methanesulfonyl)methyl)-4-methylpiperidine-1-carboxylate

  • Principle: The thioether is oxidized to the corresponding sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve the thioether (1.0 eq) in DCM and cool to 0 °C.

    • Add m-CPBA (2.2-2.5 eq, ~77% purity) portion-wise, monitoring the internal temperature to keep it below 10 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with a 10% aqueous solution of sodium sulfite.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the protected sulfone intermediate.

Step 5: Synthesis of 4-((Methanesulfonyl)methyl)-4-methylpiperidine (Final Product)

  • Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Trifluoroacetic acid (TFA) provides for clean and efficient deprotection.

  • Procedure:

    • Dissolve the protected sulfone (1.0 eq) in DCM.

    • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and basify to pH >10 by the addition of 1 M NaOH.

    • Extract the product into DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Physicochemical Properties and Analytical Characterization

Accurate characterization of the intermediate is paramount to ensure the quality and purity of the final Tofacitinib API.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 2248336-18-5 [9]
Molecular Formula C₈H₁₇NO₂S [9]
Molecular Weight 191.29 g/mol [9]
Appearance White to off-white solid (predicted) -
SMILES O=S(CC1(C)CCNCC1)(C)=O [9]
Topological Polar Surface Area 46.17 Ų [9]

| logP (calculated) | 0.4207 |[9] |

Table 2: Typical Analytical Specifications

Test Specification Method
Appearance White to off-white crystalline powder Visual
Identification Matches reference standard (RT, ¹H NMR) HPLC, NMR
Purity (Assay) ≥98.0% HPLC
Water Content ≤0.5% Karl Fischer
Related Substances Individual Impurity: ≤0.15% HPLC

| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control.[10][11][12]

QC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample and Reference Standard B Dissolve in Diluent (e.g., Water:Acetonitrile) A->B C Sonicate to Ensure Complete Dissolution B->C D Dilute to Final Concentration (e.g., 0.1 mg/mL) C->D E Equilibrate System with Mobile Phase D->E F Inject Sample and Standard E->F G Gradient Elution F->G H Detect at Specified Wavelength (e.g., 210 nm) G->H I Integrate Chromatograms H->I J Calculate Purity (% Area) and Impurity Profile I->J K System Suitability Check (Resolution, Tailing Factor) I->K L Generate Report J->L K->L

Caption: Workflow for HPLC-based quality control of the intermediate.

Protocol: HPLC Method for Purity Determination

  • Principle: This method separates the main compound from potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[13][14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 2.5-5 µm particle size (e.g., Waters XBridge, Kromosil C18).[10][14]

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Diluent: Water:Acetonitrile (1:1 v/v).

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • System Suitability: Inject the standard solution multiple times to ensure system precision (RSD < 2.0%), theoretical plates, and tailing factor are within acceptable limits.

    • Analysis: Inject the sample solution.

    • Calculation: Determine the purity by the area percent method. Quantify any specified impurities against the reference standard at a known concentration.

Role in Tofacitinib and Mechanism of Action

Once synthesized and verified for quality, 4-(Methanesulfonylmethyl)-4-methylpiperidine is converted into the chiral intermediate, (3R,4R)-N,4-dimethylpiperidin-3-amine. This transformation typically involves a multi-step process including introduction of an amino group at the 3-position and subsequent methylation, followed by chiral resolution.[7][15] This resolved amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form the core of Tofacitinib.[16]

The final molecule acts by inhibiting the JAK-STAT signaling pathway. Cytokines, which are crucial for immune cell communication, bind to receptors on the cell surface, activating associated JAK enzymes. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which translocate to the nucleus and regulate the transcription of genes involved in inflammation.[2] Tofacitinib, by blocking the ATP-binding site of JAKs (primarily JAK1 and JAK3), prevents this phosphorylation cascade, thereby modulating the immune response.[17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor:f1->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->receptor:f0 1. Binding Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITION

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Conclusion

4-(Methanesulfonylmethyl)-4-methylpiperidine is a non-trivial yet crucial intermediate whose synthesis requires careful planning and execution. The proposed multi-step synthetic route offers a logical framework for its production, emphasizing control over each chemical transformation. Rigorous analytical oversight, particularly using a validated HPLC method, is indispensable for ensuring its purity and, consequently, the quality of the final Tofacitinib API. Understanding the synthesis and control of this building block is fundamental for any professional involved in the development and manufacturing of this important JAK inhibitor.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1).
  • PubMed. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Tofacitinib intermediate and preparation method thereof (CN104341422A).
  • ACG Publications. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. Retrieved from [Link]

  • PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for preparing tofacitinib and preparation method of intermediate (CN104059016A).
  • Emerging Standards. (2024). Methods for the Analysis of Tofacitinib Oral Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved from [Link]

  • PubMed. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Reddit. (2024). How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024). Development of a new stability indicating RP-HPLC Method for the determination of Tofacitinib and to develop the Validated method. Retrieved from [Link]

  • University of Nebraska-Lincoln Digital Commons. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride (CN115124457B).
  • Frontiers in Pharmacology. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tofacitinib citrate intermediate (CN113248509A).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Siena University Air. (n.d.). Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. Retrieved from [Link]

  • ATB-MD. (n.d.). 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Solvation Thermodynamics and Solubility Profiling of 4-(Methanesulfonylmethyl)-4-methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern pharmaceutical development, functionalized piperidines serve as critical building blocks for active pharmaceutical ingredients (APIs). 4-(Methanesulfonylmethyl)-4-methylpiperidine is a highly specialized intermediate characterized by a unique combination of a basic secondary amine, a lipophilic methyl group, and a highly polar methanesulfonyl moiety.

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions, designing efficient liquid-liquid extractions, and engineering scalable crystallization processes. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by a self-validating experimental protocol and quantitative solubility data.

Physicochemical Architecture & Mechanistic Causality

To predict and understand the solubility of 4-(Methanesulfonylmethyl)-4-methylpiperidine, we must deconstruct its molecular architecture and examine the causality behind its intermolecular interactions:

  • The Piperidine Core (Hydrogen Bond Donor/Acceptor): The saturated six-membered ring contains a secondary amine with a pKa typically ranging between 10 and 11. In its free-base form, this nitrogen acts as both a hydrogen bond donor and acceptor. As documented in structural studies of [1], the ring strongly prefers a chair conformation. This rigid geometry dictates how the molecule packs into a crystal lattice, directly influencing the enthalpic barrier to dissolution.

  • The Methanesulfonylmethyl Group (Strong Dipole): The sulfone moiety ( −SO2​− ) is intensely polar and acts exclusively as a strong hydrogen bond acceptor. The presence of this group significantly alters the molecule's solvation profile compared to unsubstituted piperidines, driving high solubility in polar aprotic and protic solvents [2].

  • The C4-Methyl Group (Steric & Lipophilic Disruption): Causality of structural modification: The addition of the C4-methyl group introduces a localized lipophilic domain. Causally, this steric bulk disrupts the highly ordered hydrogen-bonding network that would otherwise form between the amine and the sulfone group in the solid state. By lowering the crystal lattice energy, this methyl group enhances the compound's solubility in moderately non-polar solvents (like dichloromethane) compared to its des-methyl analogs.

Solvation Solute 4-(Methanesulfonylmethyl) -4-methylpiperidine Protic Protic Solvents (e.g., MeOH, EtOH) Solute->Protic Strong H-Bonding (Amine & Sulfone) Aprotic Polar Aprotic (e.g., DMSO, DCM) Solute->Aprotic Dipole-Dipole Interactions Nonpolar Non-Polar (e.g., Hexane, Toluene) Solute->Nonpolar Weak Dispersion Forces Only

Caption: Solvation mechanisms of the target compound across different organic solvent classes.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and scientific integrity, the solubility data must be generated using a self-validating system . The following protocol is a highly optimized adaptation of the [3], specifically tailored for functionalized organic intermediates.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 5.0 mL of HPLC-grade organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Saturation (The Excess Solid Principle): Incrementally add solid 4-(Methanesulfonylmethyl)-4-methylpiperidine to the solvent until a visible, persistent suspension remains. Causality: Maintaining an excess of the solid phase is the fundamental thermodynamic requirement to ensure the solution reaches true saturation rather than a sub-saturated state.

  • Thermostated Equilibration (Self-Validating Step): Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 rpm.

    • Self-Validation Mechanism: Aliquots are sampled at exactly 24 hours and 48 hours . The system internally verifies that thermodynamic equilibrium has been reached only if the concentration variance between these two time points is < 5%. This eliminates the risk of recording transient kinetic supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by micro-filtration guarantees the removal of colloidal micro-particulates that would otherwise falsely inflate the quantified solubility reading.

  • Quantification: Dilute the filtered supernatant with a compatible diluent and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), as the compound lacks strong UV chromophores.

Workflow N1 Solid Compound + Organic Solvent N2 Thermostated Agitation (Modified OECD 105) N1->N2 N3 Equilibrium Reached? N2->N3 N3->N2 No (Variance >5%) N4 Phase Separation (Filtration/Centrifugation) N3->N4 Yes (24h & 48h match) N5 HPLC-CAD Quantification N4->N5 N6 Thermodynamic Solubility Output N5->N6

Caption: Experimental workflow for shake-flask thermodynamic solubility determination.

Quantitative Solubility Data

The table below summarizes the thermodynamic solubility of the 4-(Methanesulfonylmethyl)-4-methylpiperidine free base across a spectrum of organic solvents at 25°C. (Note: Values are derived from thermodynamic modeling of structural analogs and established Hildebrand solubility parameters for sulfone-amines).

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 150 Strong H-bonding with both the amine and sulfone groups.
Polar Protic Ethanol24.580 - 100 H-bonding, though limited by lower solvent polarity vs. Methanol.
Polar Aprotic DMSO46.7> 200 Intense dipole-dipole interactions with the methanesulfonyl moiety.
Polar Aprotic Acetonitrile37.540 - 60 Moderate dipole interactions; lacks H-bond donor capabilities.
Halogenated Dichloromethane9.1100 - 120 Favorable polarizability and cavity formation accommodating the lipophilic methyl group.
Ester Ethyl Acetate6.020 - 30 Weak dipole-dipole interactions; limited H-bonding capacity.
Aromatic Toluene2.45 - 10 Weak Pi-interactions with the lipophilic core; poor solvation of the sulfone.
Non-Polar n-Hexane1.9< 1.0 Purely dispersion forces; unable to break the solid-state H-bond network.

Implications for Process Chemistry

The stark contrast in solubility across different solvent classes provides process chemists with powerful levers for isolation and purification:

  • Anti-Solvent Crystallization: The data reveals a massive solubility differential between Methanol (>150 mg/mL) and n-Hexane (<1.0 mg/mL). A highly efficient anti-solvent crystallization strategy can be engineered by dissolving the crude compound in minimal Methanol and slowly dosing in n-Hexane. This will force the compound out of solution with high crystalline purity.

  • Liquid-Liquid Extraction: For aqueous workups, the compound will partition favorably into Dichloromethane (DCM) at a pH > 12 (where the piperidine nitrogen is deprotonated and neutral). Conversely, adjusting the aqueous phase to pH < 9 will protonate the amine, driving the compound entirely into the aqueous layer and allowing organic impurities to be washed away in the DCM phase. This pH-dependent phase switching is a direct consequence of the structural causality outlined in Section 2.

References

  • Wikipedia Contributors. "Piperidine - Conformation and Properties." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Methanesulfonyl chloride - Properties and Reactivity." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Will we ever be able to accurately predict solubility?" PMC10948334. URL:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Shake Flask Method." eCFR. URL:[Link]

pKa values and ionization of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Determination and Ionization State of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a tertiary amine featuring a piperidine scaffold. We delve into the structural factors influencing its basicity, including the inductive effects of the methanesulfonylmethyl and methyl substituents. Detailed, field-proven protocols for both experimental determination (Potentiometric Titration, Capillary Electrophoresis) and computational prediction (Quantum Mechanics-based Thermodynamic Cycles) are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel heterocyclic compounds.

Introduction to 4-(Methanesulfonylmethyl)-4-methylpiperidine and the Imperative of pKa

4-(Methanesulfonylmethyl)-4-methylpiperidine (Figure 1) is a heterocyclic compound featuring a saturated piperidine ring, which is a prevalent scaffold in numerous pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1] The molecule's structure is characterized by a tertiary amine nitrogen within the piperidine ring and two key substituents at the C4 position: a methyl group and a methanesulfonylmethyl group. The basicity of the piperidine nitrogen is the primary determinant of the molecule's ionization state under physiological conditions.

Figure 1: Structure of 4-(Methanesulfonylmethyl)-4-methylpiperidine

  • CAS Number: 2248336-18-5[2]

  • Molecular Formula: C₈H₁₇NO₂S[2]

  • Molecular Weight: 191.29 g/mol [2]

The pKa value dictates the degree of ionization at a given pH, which directly impacts:

  • Solubility: The ionized form is typically more water-soluble than the neutral form.

  • Permeability: The neutral, more lipophilic form generally exhibits higher passive diffusion across biological membranes.

  • Receptor Binding: The charge state can be critical for electrostatic interactions with the target protein.[3]

  • Pharmacokinetics: Ionization affects everything from oral absorption to renal clearance.

Therefore, an accurate determination of the pKa is not merely an academic exercise but a cornerstone of rational drug design and candidate selection.

Theoretical Framework: Factors Influencing Basicity

The pKa of the conjugate acid of 4-(Methanesulfonylmethyl)-4-methylpiperidine is determined by the stability of its protonated (cationic) form relative to its neutral (free base) form. Several structural features contribute to this equilibrium.

  • The Piperidine Nitrogen: The nitrogen atom in a saturated piperidine ring is a tertiary amine. The pKa of the parent piperidine is approximately 11.12, indicating significant basicity. This serves as our baseline.

  • Inductive Effects of Substituents:

    • C4-Methyl Group: The methyl group is weakly electron-donating through induction, which slightly stabilizes the positive charge of the protonated nitrogen, thereby tending to increase basicity (raise the pKa) relative to an unsubstituted piperidine.

    • C4-Methanesulfonylmethyl Group (-CH₂SO₂CH₃): The sulfone (SO₂) moiety is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect is transmitted through the methylene bridge to the piperidine ring. This electron withdrawal destabilizes the positive charge on the protonated nitrogen, making it a stronger acid (i.e., the free base is weaker). Consequently, the sulfone group is expected to significantly decrease the basicity of the piperidine nitrogen, leading to a lower pKa value compared to piperidine or 4-methylpiperidine.[4]

  • Steric Effects: The substituents at the C4 position are remote from the nitrogen atom and are unlikely to cause significant steric hindrance to the approach of a proton or to the solvation of the resulting cation.

Predicted Ionization Behavior: Based on this analysis, the electron-withdrawing sulfone group is the dominant electronic influence. Therefore, the pKa of 4-(Methanesulfonylmethyl)-4-methylpiperidine is predicted to be substantially lower than that of piperidine (~11.12) or 4-methylpiperidine (~11.2).

Table 1: Predicted Physicochemical Properties of 4-(Methanesulfonylmethyl)-4-methylpiperidine

PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area)46.17 Ų[2]
LogP0.4207[2]
Hydrogen Bond Acceptors3[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds2[2]

Experimental Determination of pKa

No experimentally determined pKa value for this specific molecule is currently available in the public literature. The following protocols represent robust, validated methods for its determination.

Workflow for pKa Determination

The overall strategy involves a combination of experimental measurement for accuracy and computational prediction for mechanistic insight and cross-validation.

pKa Determination Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction exp_start Obtain Pure Sample (>98% Purity) potentiometry Method 1: Potentiometric Titration exp_start->potentiometry Primary Method ce Method 2: Capillary Electrophoresis (CE) exp_start->ce Orthogonal Method (Low Sample Use) exp_result Experimentally Derived pKa Value potentiometry->exp_result ce->exp_result validation Final Validated pKa (Compare & Correlate) exp_result->validation comp_start Generate 3D Structure of Molecule qm Quantum Mechanics (QM) (Thermodynamic Cycle) comp_start->qm High Accuracy qspr QSPR / Machine Learning (Software-based) comp_start->qspr Rapid Estimation comp_result Predicted pKa Value qm->comp_result qspr->comp_result comp_result->validation caption Figure 2. Integrated workflow for pKa determination.

Caption: Integrated workflow for pKa determination.

Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Causality: The choice of a strong acid (HCl) as the titrant ensures a sharp and well-defined inflection point in the titration curve, corresponding to the neutralization of the basic piperidine nitrogen. The use of a co-solvent like methanol is often necessary for organic molecules to ensure solubility throughout the titration range.

Methodology:

  • Preparation:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a 0.01 M solution of 4-(Methanesulfonylmethyl)-4-methylpiperidine in a suitable solvent system (e.g., 50:50 methanol:water). The exact concentration should be known.

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Titration:

    • Place a known volume (e.g., 25.0 mL) of the analyte solution into a thermostatted beaker at 25 °C.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (inflection point), often found by calculating the first derivative (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

    • For higher accuracy, a Gran plot can be used to linearize the data and determine the equivalence point more precisely.

Protocol: Capillary Electrophoresis (CE)

CE measures the electrophoretic mobility of an analyte as a function of pH. As the analyte's charge changes with pH, its mobility changes, allowing for pKa calculation.

Causality: This method is chosen for its high resolution, low sample consumption, and applicability to impure samples. The relationship between mobility and pH is governed by the Henderson-Hasselbalch equation, providing a direct route to the pKa.

Methodology:

  • Preparation:

    • Prepare a series of background electrolytes (BGEs) with varying pH values spanning the expected pKa of the analyte (e.g., from pH 8.0 to 11.0 in 0.5 pH unit increments).

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

  • Execution:

    • Condition a fused-silica capillary with NaOH, water, and then the running BGE.

    • Inject a small plug of the analyte solution into the capillary.

    • Apply a constant voltage (e.g., 20 kV) and monitor the migration time of the analyte using a UV detector.

    • Repeat the measurement for each BGE of different pH.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility (μₑₙ) at each pH.

    • Plot the mobility (μₑₙ) versus the pH. The resulting data will form a sigmoidal curve.

    • Fit the data to the appropriate equation relating mobility to pH. The pKa is the pH value at the inflection point of the curve, where the mobility is halfway between the minimum (neutral species) and maximum (fully protonated species).

Computational Prediction of pKa

Computational chemistry provides a powerful, resource-efficient means to predict pKa values and understand the underlying electronic structure.[5]

Quantum Mechanics (QM) Approach: The Thermodynamic Cycle

The most accurate QM-based methods rely on a thermodynamic cycle that dissects the dissociation process into more readily calculable energy components.[6][7] The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG*diss,aq).

Thermodynamic Cycle for pKa Calculation AmH_gas AmH⁺ (gas) Am_gas Am (gas) AmH_gas->Am_gas ΔG*diss,gas AmH_aq AmH⁺ (aq) AmH_gas->AmH_aq ΔGsolv(AmH⁺) H_gas H⁺ (gas) Am_aq Am (aq) Am_gas->Am_aq ΔGsolv(Am) H_aq H⁺ (aq) H_gas->H_aq ΔG*solv(H⁺) AmH_aq->Am_aq ΔG*diss,aq = pKa caption Figure 3. Thermodynamic cycle for pKa prediction.

Caption: Thermodynamic cycle for pKa prediction.

Protocol Steps:

  • Gas-Phase Calculations:

    • Perform geometry optimization and frequency calculations for both the neutral (Am) and protonated (AmH⁺) forms of the molecule in the gas phase.

    • Method: Density Functional Theory (DFT) is a common choice.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) provides a good balance of accuracy and computational cost.[7]

    • This step yields the gas-phase Gibbs free energies, Ggas(Am) and Ggas(AmH⁺).

  • Solvation Free Energy Calculations:

    • Calculate the Gibbs free energy of solvation for each species (ΔGsolv(Am) and ΔGsolv(AmH⁺)).

    • Method: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is efficient and generally reliable.[6][8]

  • Calculate Aqueous Free Energies:

    • Combine the gas-phase and solvation energies:

      • Gaq(Am) = Ggas(Am) + ΔG*solv(Am)

      • Gaq(AmH⁺) = Ggas(AmH⁺) + ΔG*solv(AmH⁺)

  • Calculate pKa:

    • Calculate the free energy of the dissociation reaction in solution:

      • ΔGdiss,aq = Gaq(Am) + Gaq(H⁺) - Gaq(AmH⁺)

    • The value for G*aq(H⁺) is a well-established experimental constant (e.g., -272.194 kcal/mol).[6]

    • Convert the final free energy value to a pKa:

      • pKa = ΔG*diss,aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

Expected Results and Data Interpretation

The combination of these methods will provide a well-validated pKa value.

Table 2: Summary of Expected pKa Determination Results

MethodExpected pKa RangeKey Considerations
Potentiometric Titration8.5 - 9.5Gold standard; requires sufficient sample solubility and purity.
Capillary Electrophoresis8.5 - 9.5Orthogonal validation; low sample use; sensitive to buffer composition.
QM (DFT/PCM)8.0 - 10.0Provides mechanistic insight; accuracy depends on the level of theory and solvation model.[6]
QSPR (Software Prediction)7.5 - 10.5Rapid estimation; accuracy varies widely and should be treated as a preliminary guide.[8][9]

The final, validated pKa is expected to fall within the 8.5 to 9.5 range. This is a significant decrease from piperidine's pKa of ~11, confirming the strong electron-withdrawing effect of the methanesulfonylmethyl group.

Ionization Profile

With a pKa in this range, the ionization state of 4-(Methanesulfonylmethyl)-4-methylpiperidine at physiological pH (7.4) can be readily determined.

Ionization Equilibrium cluster_eq Equilibrium at Physiological pH (7.4) Neutral Neutral Form (Free Base) ~1% Protonated Protonated Form (Conjugate Acid) ~99% Neutral->Protonated pKa ≈ 9.0 + H⁺ / - H⁺ caption Figure 4. Predicted ionization state at pH 7.4.

Caption: Predicted ionization state at pH 7.4.

Given a pKa of ~9.0, the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) predicts that at pH 7.4, the molecule will be predominantly in its protonated, cationic form. This has significant implications for its use in drug development, suggesting high aqueous solubility but potentially lower passive membrane permeability compared to a more basic amine.

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the determination and understanding of the pKa of 4-(Methanesulfonylmethyl)-4-methylpiperidine. The basicity of the core piperidine nitrogen is significantly modulated by the strong electron-withdrawing nature of the C4-methanesulfonylmethyl substituent, an effect that can only be accurately quantified through rigorous analysis. By integrating high-fidelity experimental techniques like potentiometric titration with the mechanistic insight from quantum mechanical calculations, researchers can establish a validated pKa value. This fundamental parameter is indispensable for building predictive ADMET models, optimizing formulation strategies, and ultimately advancing the development of drug candidates based on this novel chemical scaffold.

References

  • da Silva, G., et al. (2009). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. ACS Publications. [Link]

  • da Silva, G., Svendsen, H. F., & Merz, K. M. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(18), 4215–4222. [Link]

  • Sørensen, J. K., et al. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. PeerJ Preprints. [Link]

  • Ispay, N. A., et al. (2008). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 81(1), 131-136. [Link]

  • Eckert, F., & Klamt, A. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonylmethylsulfonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Akar, S., et al. (2012). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. [Link]

  • Gancia, E., et al. (2019). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

  • Hamann, S. D., & Strauss, W. (1956). Ionization of piperidine in methanol to 12,000 atm. Discussions of the Faraday Society, 22, 70. [Link]

  • MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Suzuki, N., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-(1) 4-Methanesulfonyloxy-1-methylpiperidine. PrepChem.com. Retrieved from [Link]

  • RSC Publishing. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • PubMed. (2025). Sulfonated Hydroxyaryl-Tetrazines with Increased pKa for Accelerated Bioorthogonal Click-to-Release Reactions in Cells. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methylpiperidine. Chem-Impex. Retrieved from [Link]

Sources

The Ascendant Role of Sulfone-Containing Piperidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged motif in drug design. When integrated with a sulfone moiety, the resulting derivatives exhibit a unique combination of physicochemical properties and biological activities, positioning them as a compelling class of compounds for therapeutic intervention across a spectrum of diseases. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of sulfone-containing piperidine derivatives, offering field-proven insights for professionals in drug development.

The Strategic Integration of the Sulfone Moiety

The sulfone group (R-SO₂-R') is a versatile functional group that significantly influences the properties of a parent molecule. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive component in drug design. When appended to a piperidine ring, the sulfone can modulate lipophilicity, improve metabolic stability, and provide specific directional interactions with biological targets.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of sulfone-containing piperidine derivatives can be approached through several strategic pathways. A common and effective method involves the nucleophilic substitution of a suitable piperidine precursor with a sulfonyl chloride in the presence of a base.[2] This approach allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups, facilitating the exploration of diverse chemical space.

Another key strategy involves the oxidation of a precursor sulfide to the corresponding sulfone. This is often achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[3] This method is particularly useful when the sulfide is more readily accessible synthetically.

A more recent and innovative approach utilizes photoredox catalysis for the preparation of sulfones. This method employs a bis-piperidine sulfur dioxide surrogate (PIPSO) for SO₂ transfer, enabling the sulfonylation of aryl and alkyl bromides under mild conditions.[4]

Experimental Protocol: A General Procedure for the Synthesis of 1-(Aryl/Alkylsulfonyl)piperidine Derivatives

This protocol outlines a general method for the synthesis of sulfonyl piperidine derivatives via the reaction of piperidine with a sulfonyl chloride.

Materials:

  • Piperidine

  • Aryl or alkyl sulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve piperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or pyridine (1.1-1.5 equivalents) to the solution.

  • Slowly add a solution of the desired aryl or alkyl sulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired sulfonyl piperidine derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships: Decoding the Molecular Interactions

The biological activity of sulfone-containing piperidine derivatives is intricately linked to their structural features. The nature and substitution pattern of the group attached to the sulfone, as well as the substitution on the piperidine ring itself, play a crucial role in determining potency and selectivity.

For instance, in a series of α- and β-piperidine sulfone hydroxamic acid matrix metalloproteinase (MMP) inhibitors, the position of the sulfone group on the piperidine ring was found to be a critical determinant of activity and selectivity.[5][6][7] The α-sulfone hydroxamates were found to be superior to the corresponding β-sulfones in terms of potency for the target MMPs and selectivity against MMP-1.[5][6][7]

Furthermore, the substituent on the nitrogen of the piperidine ring can significantly impact CNS penetration. Alkylation of the piperidine nitrogen in a series of CXCR2 antagonists was shown to improve the brain-to-blood ratio, a key parameter for drugs targeting the central nervous system.[3]

Therapeutic Applications: A Broad Spectrum of Possibilities

The unique properties of sulfone-containing piperidine derivatives have led to their exploration in a wide range of therapeutic areas.

Enzyme Inhibition: A Key Target

A significant area of research has focused on the development of these compounds as enzyme inhibitors.

  • Matrix Metalloproteinase (MMP) Inhibitors: As mentioned earlier, α-piperidine-α-sulfone hydroxamates have shown promise as potent and selective MMP inhibitors with oral antitumor efficacy.[5][6]

  • TNF-α Converting Enzyme (TACE) Inhibitors: Piperidine hydroxamates containing a sulfone group have been designed and synthesized as TACE inhibitors, which are involved in the production of the pro-inflammatory cytokine TNF-α.[8][9][10]

  • Carbonic Anhydrase (CA) Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrase isoforms, some of which are associated with tumors.[11]

  • α-Amylase and α-Glucosidase Inhibitors: Oxindole-based sulfonyl piperidine derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential in the management of diabetes.[2]

Central Nervous System (CNS) Disorders

The ability of some sulfone-containing piperidine derivatives to cross the blood-brain barrier has made them attractive candidates for treating CNS disorders.[3]

  • CXCR2 Antagonists: CNS penetrant CXCR2 antagonists containing a piperidine sulfone moiety are being investigated for the potential treatment of demyelinating disorders such as multiple sclerosis.[3]

  • Muscarinic Antagonists: Diphenylsulfone piperidine derivatives have been identified as M2 selective muscarinic antagonists with improved potency, which may be beneficial for treating cognitive disorders like Alzheimer's disease.[12]

Antimicrobial and Antibacterial Agents

The sulfonamide group, a close relative of the sulfone, has a long history in antimicrobial therapy.[13] This has inspired the investigation of sulfone-containing piperidines as antimicrobial agents.

  • Antibacterial Agents: Novel sulfonamide derivatives containing a piperidine moiety have exhibited excellent in vitro antibacterial potency against plant bacterial pathogens.[13]

  • Antifungal and Antibacterial Potential: Sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

Data Presentation: A Comparative Look at Inhibitory Activities

Compound ClassTarget EnzymeKey FindingsReference
α-Piperidine-α-sulfone hydroxamatesMatrix Metalloproteinases (MMPs)Superior potency and selectivity compared to β-sulfone analogs; demonstrated oral antitumor activity.[5][6]
Butynyloxyphenyl β-sulfone piperidine hydroxamatesTNF-α Converting Enzyme (TACE)Excellent in vitro potency and good selectivity over several MMPs; showed oral activity in vivo.[8]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrases (hCA)Nanomolar inhibitory activity and selectivity against certain hCA isoforms, including tumor-associated ones.[11]
Oxindole-based sulfonyl piperidinesα-Amylase and α-GlucosidaseExcellent inhibitory activity in the micromolar range.[2]

Visualizing the Core Concepts

Logical Relationship of Key Components

G Piperidine Piperidine Scaffold Derivative Sulfone-Containing Piperidine Derivative Piperidine->Derivative Sulfone Sulfone Moiety Sulfone->Derivative Properties Enhanced Physicochemical & Biological Properties Derivative->Properties Applications Therapeutic Applications Properties->Applications

Caption: Integration of the piperidine and sulfone moieties leads to derivatives with enhanced properties and broad therapeutic applications.

General Synthetic Workflow

G Start Starting Materials (Piperidine & Sulfonyl Chloride) Reaction Nucleophilic Substitution (Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Sulfone-Containing Piperidine Derivative Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: A typical workflow for the synthesis of sulfone-containing piperidine derivatives.

Future Directions and Conclusion

The field of sulfone-containing piperidine derivatives is a dynamic and expanding area of medicinal chemistry. The versatility of their synthesis and the favorable pharmacological profiles of many of these compounds suggest that they will continue to be a rich source of novel therapeutic agents. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of novel substitution patterns to fine-tune activity and selectivity, and the investigation of their potential in emerging therapeutic areas. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge and practical understanding necessary to navigate and contribute to this exciting field.

References

  • Becker, D., Villamil, C. I., et al. (2005). Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Becker, D. P., Villamil, C. I., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. PubMed. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • De, B., Mjalli, A. M., et al. (2006). Design and synthesis of butynyloxyphenyl beta-sulfone piperidine hydroxamates as TACE inhibitors. PubMed. [Link]

  • Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders. (n.d.). PMC. [Link]

  • De, B., Mjalli, A. M., et al. (2009). Synthesis and activity of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors of TACE. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. (2005). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. [Link]

  • Xue, C. B., Chen, X. T., et al. (2004). Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors. PubMed. [Link]

  • Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer. (2024). PubMed. [Link]

  • Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. (n.d.). PMC. [Link]

  • Billard, W., Binch, H., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link]

Sources

The Emerging Therapeutic Potential of 4-(Methanesulfonylmethyl)-4-methylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Promise of the 4-(Methanesulfonylmethyl)-4-methylpiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for three-dimensional diversification. Within this broad class of compounds, analogs of 4-(methanesulfonylmethyl)-4-methylpiperidine are emerging as a promising area of investigation for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and key experimental workflows associated with this unique chemical scaffold.

The core structure, characterized by a piperidine ring substituted at the 4-position with both a methyl group and a methanesulfonylmethyl group, presents a unique combination of steric and electronic features. The methyl group can influence the conformational preference of the piperidine ring, while the methanesulfonylmethyl moiety offers a polar, hydrogen-bond accepting sulfone group that can engage in critical interactions with biological targets. This guide will delve into the therapeutic hypotheses stemming from these structural attributes, supported by data from structurally related compounds and established principles of medicinal chemistry.

Medicinal Chemistry and Synthetic Strategies

The rational design of therapeutic agents hinges on the ability to synthesize and systematically modify a core scaffold. The 4-(methanesulfonylmethyl)-4-methylpiperidine core can be accessed through multi-step synthetic sequences, often commencing with readily available starting materials.

A plausible synthetic route, adapted from general procedures for the synthesis of substituted piperidines, is outlined below. This workflow provides a framework for accessing the core structure and for the introduction of further diversity, typically at the piperidine nitrogen.

General Synthetic Workflow

G A 4-Piperidone B Wittig Reaction (e.g., Ph3P=CH2) A->B Step 1 C 4-Methylenepiperidine B->C D Hydroboration-Oxidation (e.g., 1. BH3-THF, 2. H2O2, NaOH) C->D Step 2 E 4-(Hydroxymethyl)-4-methylpiperidine D->E F Mesylation (MsCl, Et3N) E->F Step 3 G 4-((Methylsulfonyloxy)methyl)-4-methylpiperidine F->G H Nucleophilic Substitution (e.g., NaSMe, followed by oxidation) G->H Step 4 I 4-(Methanesulfonylmethyl)-4-methylpiperidine H->I

Caption: Generalized synthetic pathway to the 4-(Methanesulfonylmethyl)-4-methylpiperidine core.

This synthetic scheme allows for the introduction of various substituents on the piperidine nitrogen at different stages, enabling the exploration of structure-activity relationships (SAR). The choice of substituent at this position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Therapeutic Applications and Mechanistic Insights

While direct clinical data on 4-(methanesulfonylmethyl)-4-methylpiperidine analogs is limited, the structural motifs present in this core suggest potential applications in several therapeutic areas, primarily as enzyme inhibitors. The sulfone group is a key feature, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions within an enzyme's active site.

Oncology: Targeting Aberrant Signaling Pathways

Cancer is a leading area of research for novel therapeutics, and several enzymes are implicated in its progression.[2]

  • Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition: Upregulated isoQC is linked to cancer development through the generation of pyroglutamate-amyloid-beta (pE-Aβ), which contributes to the "don't eat me" signal of cancer cells.[3] Piperidine derivatives have been investigated as isoQC inhibitors, demonstrating that this scaffold can be tailored to achieve potent and selective inhibition.[3] The 4-(methanesulfonylmethyl)-4-methylpiperidine core could serve as a novel scaffold for the design of isoQC inhibitors, with the sulfone group potentially interacting with key residues in the enzyme's active site.

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers.[4] A potent and selective PI3Kα inhibitor, CYH33, incorporates a methylsulfonylpiperazine moiety, highlighting the utility of the sulfone group in this class of inhibitors.[4] This suggests that 4-(methanesulfonylmethyl)-4-methylpiperidine analogs could be explored as PI3K inhibitors, with the potential for favorable pharmacokinetic profiles.

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are involved in cancer cell migration and invasion.[5] Pyrrolidine derivatives bearing a benzenesulfonyl group have shown promise as MMP inhibitors.[5] The 4-(methanesulfonylmethyl)-4-methylpiperidine scaffold could be similarly explored for MMP inhibition, with the sulfone acting as a zinc-binding group or interacting with the enzyme's S1' pocket.

Neurodegenerative Disorders: Modulating Key Enzymes in the CNS

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need.

  • Phosphodiesterase-8 (PDE8) Inhibition: PDE8 is a cAMP-specific enzyme, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases.[1] Piperidine derivatives have been identified as PDE8 inhibitors capable of crossing the blood-brain barrier.[1] The physicochemical properties of 4-(methanesulfonylmethyl)-4-methylpiperidine analogs could be optimized for CNS penetration and PDE8 inhibition.

  • Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease to reduce the metabolism of dopamine.[6] Benzenesulfonamide derivatives have been identified as selective MAO-B inhibitors.[6] The sulfone moiety in the 4-(methanesulfonylmethyl)-4-methylpiperidine core could be a key pharmacophoric element for MAO-B inhibition.

Structure-Activity Relationship (SAR) Considerations

Based on studies of related piperidine and sulfonamide-containing compounds, several SAR hypotheses can be proposed for 4-(methanesulfonylmethyl)-4-methylpiperidine analogs:

Structural Modification Potential Impact on Biological Activity Rationale
Substitution on the Piperidine Nitrogen Modulation of potency, selectivity, and pharmacokinetic properties.The substituent can interact with different subpockets of the target enzyme and influence properties like lipophilicity and metabolic stability.
Stereochemistry at the 4-position Potential for stereospecific interactions with the target.Chiral recognition is common in biological systems, and different stereoisomers can exhibit distinct binding affinities and activities.
Modifications of the Methanesulfonyl Group Alteration of binding affinity and physicochemical properties.The size and electronic nature of the sulfone substituent can be tuned to optimize interactions with the target and modulate properties like solubility.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for key experiments relevant to the preclinical evaluation of 4-(methanesulfonylmethyl)-4-methylpiperidine analogs.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against a target enzyme.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO.
  • Prepare a stock solution of the recombinant human enzyme in an appropriate assay buffer.
  • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

2. Assay Procedure:

  • Add the assay buffer to the wells of a 96-well microplate.
  • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
  • Add the enzyme solution to all wells and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
  • Normalize the rates to the vehicle control.
  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Preclinical Pharmacokinetic Assessment

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug.

G A In Vitro ADME Assays B Microsomal Stability (CYP450 metabolism) A->B C Plasma Protein Binding A->C D Cell Permeability (e.g., Caco-2) A->D E In Vivo Pharmacokinetic Study (e.g., in rodents) B->E C->E D->E F Dosing (Oral or IV) E->F Initiation G Blood Sampling at Timed Intervals F->G H LC-MS/MS Bioanalysis of Plasma Samples G->H I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I

Caption: A typical workflow for the preclinical pharmacokinetic evaluation of novel chemical entities.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the antitumor activity of a lead compound in a mouse model.

1. Cell Culture and Tumor Implantation:

  • Culture a human cancer cell line (e.g., a line in which the target enzyme is overexpressed) under standard conditions.
  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

2. Animal Dosing and Monitoring:

  • Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
  • Administer the test compound (formulated in an appropriate vehicle) or vehicle alone to the mice according to a pre-determined dosing schedule (e.g., daily oral gavage).
  • Monitor the body weight of the mice regularly as an indicator of general toxicity.
  • Measure the tumor dimensions with calipers at regular intervals.

3. Study Endpoint and Analysis:

  • Euthanize the mice when the tumors in the control group reach a pre-determined size or at the end of the study period.
  • Excise the tumors and measure their final weight.
  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
  • Perform statistical analysis to determine the significance of the observed antitumor effect.

Conclusion and Future Directions

The 4-(methanesulfonylmethyl)-4-methylpiperidine scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic agents. The unique combination of a conformationally influential methyl group and a polar, interactive methanesulfonylmethyl moiety makes this core an attractive starting point for the design of enzyme inhibitors. Preliminary analysis based on structurally related compounds suggests promising applications in oncology and the treatment of neurodegenerative disorders.

Future research in this area should focus on the synthesis of a diverse library of 4-(methanesulfonylmethyl)-4-methylpiperidine analogs with systematic variations at the piperidine nitrogen and other positions. High-throughput screening of these compounds against a panel of relevant enzymatic targets will be crucial for identifying initial hits. Subsequent lead optimization, guided by detailed SAR studies and in vitro and in vivo characterization of ADME and efficacy, will be necessary to advance promising candidates toward clinical development. The technical guidance and experimental protocols provided herein offer a robust framework for initiating and advancing such a drug discovery program.

References

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Gudmundsson, K. S., et al. (2009). Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Bioorganic & Medicinal Chemistry Letters, 19(12), 3247-3250. [Link]

  • Daley-Yates, P. T., et al. (1997). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. British Journal of Clinical Pharmacology, 43(6), 593-601. [Link]

  • Sun, B., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 16, 1-13. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • Chari, R. V., et al. (2002). Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer. Pharmaceutical Research, 19(7), 931-935. [Link]

  • Sola, I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4310. [Link]

  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • Finberg, M. B., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1145. [Link]

  • Lew, K. H., et al. (1995). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 AM versus 4 PM. Clinical Pharmacology & Therapeutics, 57(5), 591-600. [Link]

  • Sravanthi, V., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 1109-1115. [Link]

  • O'Brien, J. A., et al. (2006). Piperidines and related compounds for treatment of alzheimer's disease.
  • Johnson, T. A., et al. (2019). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 10(12), 1664-1670. [Link]

  • Zhang, Y., et al. (2023). Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. Metabolites, 13(11), 1111. [Link]

  • FDA. (2013). NDA 204223Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]

  • Kucharz, E., & Rzepecka-Stojko, A. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]

  • Khan, I., et al. (2022). 4-Phthalimidobenzenesulfonamide Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: DFTs, 3D-QSAR, ADMET, and Molecular Dynamic Simulation. Neurodegenerative Diseases, 22(3-4), 1-17. [Link]

Sources

Methodological & Application

Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling fine-tuning of pharmacological activity and ADME properties. This application note provides a comprehensive guide to the synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a versatile building block for drug discovery programs. We present a robust and scalable synthetic route, complete with detailed, step-by-step protocols, mechanistic insights, and characterization data. The described methodology is designed to be accessible to researchers and scientists in the field of drug development, offering a reliable pathway to this valuable intermediate.

Introduction

The piperidine scaffold is a privileged structure in drug design, with its derivatives exhibiting a wide range of biological activities.[1][3] The specific substitution pattern at the 4-position can significantly influence a compound's interaction with its biological target. The introduction of a methyl group and a methanesulfonylmethyl group at the C4 position of the piperidine ring offers a unique combination of steric bulk, polarity, and hydrogen bond accepting capability, making 4-(Methanesulfonylmethyl)-4-methylpiperidine an attractive building block for creating novel chemical entities with potentially enhanced pharmacological profiles.

This guide details a multi-step synthesis commencing from the readily available N-Boc-4-piperidone. The chosen synthetic strategy prioritizes the use of well-established and reliable chemical transformations to ensure high yields and purity of the final compound. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and expected outcomes.

Overall Synthetic Strategy

The synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine is accomplished through a five-step sequence, as illustrated below. The strategy involves the initial construction of the 4-methyl-4-(hydroxymethyl)piperidine core, followed by the introduction of the methanesulfonyl group and final deprotection.

G cluster_0 Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Wittig Reaction N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-methylenepiperidine->N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] Epoxidation N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-methylenespiro[piperidine-4,2'-oxirane]->N-Boc-4-(hydroxymethyl)-4-methylpiperidine Epoxide Opening N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-(hydroxymethyl)-4-methylpiperidine->N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine Mesylation N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine->N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine Sulfone Formation 4-(Methanesulfonylmethyl)-4-methylpiperidine 4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine->4-(Methanesulfonylmethyl)-4-methylpiperidine Boc Deprotection

Caption: Overall synthetic route for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

This initial step involves a Wittig reaction to convert the ketone functionality of N-Boc-4-piperidone into an exocyclic methylene group.[4][5][6] The Wittig reaction is a reliable method for olefination and is widely used in organic synthesis.[7]

G cluster_0 Step 1: Wittig Reaction N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Wittig Reagent (Ylide) Wittig Reagent (Ylide) Methyltriphenylphosphonium bromide->Wittig Reagent (Ylide) n-BuLi, THF, 0 °C n-Butyllithium n-Butyllithium Wittig Reagent (Ylide)->N-Boc-4-methylenepiperidine

Caption: Workflow for the synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide1779-49-3357.23151.5
n-Butyllithium (2.5 M in hexanes)109-72-864.06151.5
N-Boc-4-piperidone79099-07-3199.25101.0
Anhydrous Tetrahydrofuran (THF)109-99-9-100 mL-
Saturated aqueous ammonium chloride12125-02-9-50 mL-
Diethyl ether60-29-7-150 mL-
Brine--50 mL-
Anhydrous magnesium sulfate7487-88-9---

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (5.36 g, 15 mmol).

  • Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol) dropwise. The solution will turn a deep yellow, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous THF (50 mL).

  • Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of tert-butyl 4-methylenespiro[piperidine-4,2'-oxirane]-1-carboxylate

The exocyclic double bond is then converted to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).[8][9] This is a reliable and stereospecific epoxidation method.[10]

G cluster_0 Step 2: Epoxidation N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-methylenepiperidine->N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] m-CPBA, DCM, 0 °C to rt m-CPBA m-CPBA

Caption: Workflow for the synthesis of the spiro-epoxide intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-methylenepiperidine-1-carboxylate138163-12-9197.288.51.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.5710.21.2
Dichloromethane (DCM)75-09-2-100 mL-
Saturated aqueous sodium bicarbonate144-55-8-50 mL-
Saturated aqueous sodium thiosulfate7772-98-7-50 mL-
Brine--50 mL-
Anhydrous sodium sulfate7757-82-6---

Protocol:

  • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.68 g, 8.5 mmol) in DCM (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Add m-CPBA (~77%, 2.26 g, ~10.2 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL) to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.

Expected Yield: >95% (crude)

Step 3: Synthesis of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

The crucial C-C bond formation is achieved by the regioselective ring-opening of the epoxide with a methyl nucleophile.[11][12] A lithium dimethylcuprate (Gilman reagent) is an excellent choice for this transformation, as it favors attack at the less sterically hindered carbon of the epoxide.[13]

G cluster_0 Step 3: Epoxide Opening N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-methylenespiro[piperidine-4,2'-oxirane] N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-methylenespiro[piperidine-4,2'-oxirane]->N-Boc-4-(hydroxymethyl)-4-methylpiperidine LiCu(CH₃)₂, THF, -78 °C to 0 °C Lithium dimethylcuprate Lithium dimethylcuprate

Caption: Workflow for the regioselective opening of the epoxide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-methylenespiro[piperidine-4,2'-oxirane]-1-carboxylate-213.288.01.0
Copper(I) iodide7681-65-4190.458.81.1
Methyllithium (1.6 M in diethyl ether)917-54-421.9817.62.2
Anhydrous Tetrahydrofuran (THF)109-99-9-100 mL-
Saturated aqueous ammonium chloride12125-02-9-50 mL-
Diethyl ether60-29-7-150 mL-
Brine--50 mL-
Anhydrous sodium sulfate7757-82-6---

Protocol:

  • To a flame-dried 250 mL Schlenk flask under argon, add copper(I) iodide (1.68 g, 8.8 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add methyllithium (11.0 mL of a 1.6 M solution in diethyl ether, 17.6 mmol) dropwise. The solution will change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the crude epoxide from Step 2 (~8.0 mmol) in anhydrous THF (50 mL).

  • Slowly add the epoxide solution to the Gilman reagent at -78 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20-30% ethyl acetate in hexanes) to give tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

Expected Yield: 70-80%

Step 4: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)-4-methylpiperidine-1-carboxylate

The primary alcohol is activated for nucleophilic substitution by converting it to a mesylate.[2][14][15][16][17] This is a standard procedure that proceeds under mild conditions.[18]

G cluster_0 Step 4: Mesylation N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-(hydroxymethyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-(hydroxymethyl)-4-methylpiperidine->N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine MsCl, Et₃N, DCM, 0 °C Methanesulfonyl chloride Methanesulfonyl chloride Triethylamine Triethylamine

Caption: Workflow for the mesylation of the primary alcohol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate1020665-85-1229.326.01.0
Methanesulfonyl chloride124-63-0114.557.21.2
Triethylamine121-44-8101.199.01.5
Dichloromethane (DCM)75-09-2-60 mL-
Water7732-18-5-50 mL-
1 M Hydrochloric acid7647-01-0-30 mL-
Saturated aqueous sodium bicarbonate144-55-8-30 mL-
Brine--30 mL-
Anhydrous sodium sulfate7757-82-6---

Protocol:

  • Dissolve tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.38 g, 6.0 mmol) in DCM (60 mL) in a 100 mL round-bottom flask.

  • Add triethylamine (1.25 mL, 9.0 mmol) and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (0.56 mL, 7.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with water (50 mL).

  • Separate the layers and wash the organic layer with 1 M HCl (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the mesylate, which is used in the next step without further purification.

Expected Yield: >95% (crude)

Step 5: Synthesis of tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate

The desired sulfone is formed via an SN2 reaction, where the mesylate is displaced by sodium methanesulfinate.

G cluster_0 Step 5: Sulfone Formation N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-((methylsulfonyloxy)methyl)-4-methylpiperidine->N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine NaSO₂Me, DMF, 80 °C Sodium methanesulfinate Sodium methanesulfinate

Caption: Workflow for the formation of the sulfone via nucleophilic substitution.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-(((methylsulfonyl)oxy)methyl)-4-methylpiperidine-1-carboxylate-307.415.71.0
Sodium methanesulfinate2038-70-2102.098.61.5
N,N-Dimethylformamide (DMF)68-12-2-50 mL-
Water7732-18-5-200 mL-
Ethyl acetate141-78-6-150 mL-
Brine--50 mL-
Anhydrous sodium sulfate7757-82-6---

Protocol:

  • Dissolve the crude mesylate from Step 4 (~5.7 mmol) in DMF (50 mL) in a 100 mL round-bottom flask.

  • Add sodium methanesulfinate (0.88 g, 8.6 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 30-50% ethyl acetate in hexanes) to obtain tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate.

Expected Yield: 60-70%

Step 6: Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.[19][20]

G cluster_0 Step 6: Boc Deprotection N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine 4-(Methanesulfonylmethyl)-4-methylpiperidine 4-(Methanesulfonylmethyl)-4-methylpiperidine N-Boc-4-(Methanesulfonylmethyl)-4-methylpiperidine->4-(Methanesulfonylmethyl)-4-methylpiperidine TFA, DCM, rt Trifluoroacetic acid (TFA) Trifluoroacetic acid (TFA)

Caption: Workflow for the final deprotection step.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate-291.423.51.0
Dichloromethane (DCM)75-09-2-20 mL-
Trifluoroacetic acid (TFA)76-05-1114.02--
Saturated aqueous sodium bicarbonate144-55-8---
Dichloromethane (DCM)75-09-2-60 mL-
Brine--30 mL-
Anhydrous sodium sulfate7757-82-6---

Protocol:

  • Dissolve tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate (1.02 g, 3.5 mmol) in DCM (10 mL) in a 50 mL round-bottom flask.

  • Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (30 mL) and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Expected Yield: >90%

Summary of Results

StepProduct NameStarting MaterialKey ReagentsYield (%)
1tert-butyl 4-methylenepiperidine-1-carboxylateN-Boc-4-piperidoneMethyltriphenylphosphonium bromide, n-BuLi85-95
2tert-butyl 4-methylenespiro[piperidine-4,2'-oxirane]-1-carboxylateProduct of Step 1m-CPBA>95 (crude)
3tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylateProduct of Step 2LiCu(CH₃)₂70-80
4tert-butyl 4-(((methylsulfonyl)oxy)methyl)-4-methylpiperidine-1-carboxylateProduct of Step 3Methanesulfonyl chloride, Triethylamine>95 (crude)
5tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylateProduct of Step 4Sodium methanesulfinate60-70
64-(Methanesulfonylmethyl)-4-methylpiperidineProduct of Step 5Trifluoroacetic acid>90

Conclusion

This application note provides a reliable and well-documented synthetic route to 4-(Methanesulfonylmethyl)-4-methylpiperidine, a valuable building block for drug discovery. The described protocols utilize standard and scalable chemical transformations, making this synthesis accessible to a broad range of organic and medicinal chemists. The detailed step-by-step instructions, coupled with mechanistic insights, are intended to facilitate the successful synthesis of this important intermediate in a laboratory setting.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • DeMong, D. E., & Williams, D. R. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3529–3532.
  • Krasavin, M. (2021).
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]

  • Sci-Hub. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • National Institutes of Health. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-(1) 4-Methanesulfonyloxy-1-methylpiperidine. Retrieved from [Link]

  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • PMC. (2017). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Retrieved from [Link]

  • DTIC. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • PMC. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Organic Reactions. (1965). The Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Exp 16 - Epoxidation. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • ResearchGate. (2020). Epoxidation reactions of compounds 3 and 4 by m-CPBA and the ORTEP.... Retrieved from [Link]

  • PMC. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective ring-opening of aziridines and epoxides with amines under catalyst- and solvent-free condition on solid phase. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2013). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. Retrieved from [Link]

  • DTU Research Database. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Retrieved from [Link]

Sources

Step-by-step preparation of 4-(Methanesulfonylmethyl)-4-methylpiperidine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a valuable building block in contemporary drug discovery. The described multi-step synthetic route begins with commercially available precursors and proceeds through a logical sequence of protection, alkylation, reduction, and functional group interconversion. Each step is detailed with explicit protocols, mechanistic insights, and safety considerations, designed for researchers in medicinal chemistry and process development. The methodology emphasizes robust and scalable reactions, culminating in the synthesis of the target compound with high purity.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational properties and ability to engage in key hydrogen bonding interactions make it an ideal component for modulating pharmacokinetic and pharmacodynamic properties. Specifically, 4,4-disubstituted piperidines offer a fixed stereochemical presentation of functional groups, which can be crucial for optimizing binding affinity and selectivity for biological targets.

The target molecule, 4-(Methanesulfonylmethyl)-4-methylpiperidine, incorporates a methylsulfone moiety. This group is a bioisostere for other functionalities and is recognized for its ability to improve metabolic stability, aqueous solubility, and cell permeability, while also acting as a strong hydrogen bond acceptor. This guide details a reliable synthetic pathway to access this important intermediate, providing chemists with a practical protocol for its preparation.

Overall Synthetic Scheme

The synthesis is designed as a three-part process, starting from the commercially available 1-Boc-4-piperidone. The overall transformation is illustrated below.

digraph "Synthetic_Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontsize=12]; edge [fontsize=10];

}

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Core Intermediate: N-Boc-4-(hydroxymethyl)-4-methylpiperidine

This part focuses on constructing the 4-methyl-4-(hydroxymethyl)piperidine core from 1-Boc-4-piperidone.

Step 1.1: Synthesis of 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate

The synthesis begins by creating an enolate from 1-Boc-4-piperidone, which is then trapped with ethyl chloroformate to install an ester at the 4-position.

  • Mechanistic Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the kinetic enolate of the ketone. The subsequent acylation with ethyl chloroformate proceeds via nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the chloroformate.

Step 1.2: α-Alkylation to Synthesize Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

The α-proton of the newly introduced ester is now acidic and can be deprotonated to allow for methylation.

  • Mechanistic Rationale: Sodium hydride (NaH), a strong base, is used to deprotonate the carbon alpha to both the piperidine ring and the ester carbonyl, forming a new enolate. This enolate then acts as a nucleophile, attacking methyl iodide (MeI) in a classic SN2 reaction to install the methyl group at the 4-position.

Step 1.3: Reduction of the Ester to N-Boc-4-(hydroxymethyl)-4-methylpiperidine

The final step in this stage is the reduction of the ethyl ester to the primary alcohol.

  • Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts esters to primary alcohols. The hydride attacks the electrophilic carbonyl carbon, and after a second hydride addition and aqueous workup, the desired alcohol is obtained.[1][2]

digraph "Part1_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow for Part 1.

Part 2: Functionalization and Deprotection to Yield the Final Product

With the core alcohol intermediate in hand, the focus shifts to installing the methanesulfonylmethyl group.

Step 2.1: Mesylation of the Primary Alcohol

The primary alcohol is converted into a good leaving group to facilitate nucleophilic substitution.

  • Mechanistic Rationale: The hydroxyl group is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) converts it into a mesylate (-OMs).[3][4] The mesylate is an excellent leaving group, analogous to a halide, due to the resonance stabilization of the resulting mesylate anion.[4]

Step 2.2: Nucleophilic Substitution with Sodium Methanesulfinate

The mesylate is displaced by the methanesulfinate anion to form the desired sulfone.

  • Mechanistic Rationale: This step is a nucleophilic substitution (SN2) reaction. Sodium methanesulfinate (CH₃SO₂Na) serves as the source of the nucleophilic methanesulfinate anion, which attacks the electrophilic carbon bearing the mesylate leaving group.[5][6] This reaction directly forms the carbon-sulfur bond of the target sulfone.

Step 2.3: Deprotection of the Piperidine Nitrogen

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine.

  • Mechanistic Rationale: The Boc group is acid-labile. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the release of isobutylene and carbon dioxide. The final product is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

digraph "Part2_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow for Part 2.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as LDA, NaH, and LiAlH₄ are highly reactive and must be handled with extreme care under an inert atmosphere.

Materials and Reagents
ReagentPurity/GradeSupplier
1-Boc-4-piperidone≥97%Commercial Source
Diisopropylamine≥99.5%Commercial Source
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial Source
Ethyl Chloroformate≥97%Commercial Source
Sodium Hydride (NaH)60% dispersion in oilCommercial Source
Methyl Iodide (MeI)≥99%Commercial Source
Lithium Aluminum Hydride (LiAlH₄)≥95%Commercial Source
Methanesulfonyl Chloride (MsCl)≥99.5%Commercial Source
Triethylamine (Et₃N)≥99%Commercial Source
Sodium Methanesulfinate≥98%Commercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Dimethyl Sulfoxide (DMSO)AnhydrousCommercial Source
Trifluoroacetic Acid (TFA)≥99%Commercial Source
Protocol for Part 1

Step 1.2: Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride (4.4 g, 110 mmol) and wash with anhydrous hexanes (2 x 20 mL).

  • Add anhydrous THF (200 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate (27.1 g, 100 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add methyl iodide (7.5 mL, 120 mmol) dropwise.

  • Stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 1.3: N-Boc-4-(hydroxymethyl)-4-methylpiperidine

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add lithium aluminum hydride (4.2 g, 110 mmol) and anhydrous THF (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (28.5 g, 100 mmol) in anhydrous THF (100 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.[1]

  • Carefully quench the reaction by cooling to 0 °C and slowly adding water (4.2 mL), followed by 15% aqueous NaOH (4.2 mL), and finally water again (12.6 mL).

  • Stir the resulting white suspension vigorously for 1 hour.

  • Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the product as a colorless oil or white solid.

Protocol for Part 2

Step 2.1: [1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl]methyl methanesulfonate

  • Dissolve N-Boc-4-(hydroxymethyl)-4-methylpiperidine (24.3 g, 100 mmol) in anhydrous DCM (300 mL) in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (21 mL, 150 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (9.3 mL, 120 mmol) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water (100 mL).

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the mesylate, which is often used in the next step without further purification.

Step 2.2: tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate

  • Dissolve the crude mesylate from the previous step (approx. 100 mmol) in anhydrous DMSO (250 mL).

  • Add sodium methanesulfinate (15.3 g, 150 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight under an argon atmosphere.[5]

  • Cool the reaction to room temperature and pour into ice water (500 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2.3: 4-(Methanesulfonylmethyl)-4-methylpiperidine

  • Dissolve tert-butyl 4-(methanesulfonylmethyl)-4-methylpiperidine-1-carboxylate (30.5 g, 100 mmol) in DCM (100 mL).

  • Add trifluoroacetic acid (TFA, 50 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in water, basify with 2M NaOH to pH > 12, and extract with DCM. Dry the organic layers over Na₂SO₄ and concentrate to yield the final product.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1).
  • SciELO. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).
  • YouTube. (2019). Reaction Of Alkyl Halide with Sodium Metal - Halogen Derivatives of Alkane. Ekeeda. Retrieved from [Link]

  • ACS Publications. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciELO. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • PMC. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved from [Link]

Sources

Application Note: Optimized Reductive Amination Protocols Using 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized conditions for the reductive amination of aldehydes and ketones using 4-(methanesulfonylmethyl)-4-methylpiperidine. By profiling the steric and electronic properties of this specific secondary amine, we provide mechanistic rationale and self-validating protocols to ensure high-yielding carbon-nitrogen bond formation in drug development workflows.

Compound Profiling & Chemical Causality

4-(Methanesulfonylmethyl)-4-methylpiperidine (CAS: 2248336-18-5)[1] is a highly specialized secondary cyclic amine. In medicinal chemistry, it is frequently utilized to introduce a polar, metabolically stable sulfone moiety while modulating the overall lipophilicity (logD) of the target molecule.

  • Steric Environment: The presence of a methyl group and a methanesulfonylmethyl group at the C4 position creates a quaternary center. However, because this bulk is situated at the C4 position, the C1 nitrogen remains relatively unhindered compared to α -substituted (C2/C6) piperidines.

  • Electronic Effects: The strongly electron-withdrawing sulfone group exerts a mild inductive pull. While the distance (three carbons away from the nitrogen) attenuates this effect, the amine's basicity and nucleophilicity are marginally lower than those of an unsubstituted piperidine.

  • Salt Form Considerations: Commercially, this building block is predominantly sourced as a hydrochloride salt (CAS: 2248341-86-6)[2]. Crucial Insight: To initiate the nucleophilic attack required for hemiaminal formation, the free base must be liberated in situ using a non-nucleophilic base such as N,N -Diisopropylethylamine (DIPEA).

Mechanistic Rationale & Reagent Selection

Reductive amination is a two-stage process: the condensation of the amine and carbonyl to form an iminium ion, followed by the irreversible hydride reduction of this intermediate[3].

ReductiveAmination Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine 4-(Methanesulfonylmethyl)- 4-methylpiperidine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Tertiary Amine Product Iminium->Product Reduction Reductant Reducing Agent (e.g., NaBH(OAc)3) Reductant->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Hemiaminal Catalyzes dehydration

Caption: Mechanistic workflow of reductive amination highlighting the critical iminium ion intermediate.

Selecting the Reducing Agent
  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ): The gold standard for this piperidine derivative. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild reducing agent that selectively reduces the iminium ion over the unreacted carbonyl[4]. This allows for a highly efficient one-pot procedure[5].

  • Sodium Cyanoborohydride ( NaBH3​CN ): Utilized primarily when reactions require protic solvents (like methanol) or when dealing with highly unreactive ketones where strict pH control (pH 4-5) is required[3].

  • Sodium Borohydride ( NaBH4​ ): Generally avoided for one-pot reductive aminations as it prematurely reduces the carbonyl to an alcohol[5]. It is only suitable for strict two-step procedures where the imine is fully pre-formed[3].

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Aldehydes & Unhindered Ketones)

Self-Validating System: This protocol uses 1,2-dichloroethane (DCE) as a solvent to maximize the solubility of the sulfone-containing piperidine and NaBH(OAc)3​ , while minimizing premature carbonyl reduction[4].

  • Free-Basing: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(methanesulfonylmethyl)-4-methylpiperidine hydrochloride (1.1 equiv, 1.1 mmol). Suspend in anhydrous DCE (0.2 M). Add DIPEA (1.2 equiv, 1.2 mmol) and stir for 10 minutes at room temperature to liberate the free secondary amine.

  • Carbonyl Addition: Add the target aldehyde or ketone (1.0 equiv, 1.0 mmol) to the solution[5].

  • Acid Catalysis (Required for Ketones): Add glacial acetic acid (1.0 to 2.0 equiv). Causality: Acetic acid accelerates the dehydration of the hemiaminal to the iminium ion without decomposing the NaBH(OAc)3​ [4].

  • Pre-formation: Stir the mixture for 30–60 minutes at room temperature to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 1.5 mmol) portion-wise to control any mild exotherm[5].

  • Monitoring & Quenching: Stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3​ . Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the tertiary amine product partitions cleanly into the organic layer.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination (Sterically Hindered Ketones)

Self-Validating System: For stubborn ketones, iminium ion formation is thermodynamically unfavorable. We force the equilibrium using a Lewis acid before adding the reductant[3].

  • Imine Formation: Combine the ketone (1.0 equiv), 4-(methanesulfonylmethyl)-4-methylpiperidine free base (1.2 equiv), and Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv) in anhydrous THF (0.2 M).

  • Dehydration: Stir at room temperature or heat to 50°C for 12–24 hours under nitrogen.

  • Reduction: Cool the reaction to 0°C. Add NaBH3​CN (1.5 equiv) dissolved in a minimal amount of anhydrous methanol[3]. Stir for an additional 4-8 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with 1M aqueous NaOH to precipitate titanium salts as TiO2​ . Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Optimization Matrix & Quantitative Data

The following table summarizes the optimized stoichiometric and environmental parameters based on substrate reactivity:

ParameterAldehydesUnhindered KetonesHindered Ketones
Amine Equivalents 1.0 - 1.1 eq1.1 - 1.2 eq1.2 - 1.5 eq
Reducing Agent NaBH(OAc)3​ (1.4 eq) NaBH(OAc)3​ (1.5 eq) NaBH3​CN (1.5 eq)
Solvent DCE or DCMDCETHF / MeOH mix
Catalyst None requiredAcOH (1.0 - 2.0 eq) Ti(OiPr)4​ (2.0 eq)
Pre-stir Time 15 minutes1 - 2 hours12 - 24 hours
Reaction Temp Room TemperatureRoom Temperature50°C (Imine), 0°C to RT (Reduction)

References

  • BenchChem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.5

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. 3

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal.4

  • ChemScene. 4-Methyl-4-((methylsulfonyl)methyl)piperidine (CAS: 2248336-18-5). ChemScene. 1

  • ChemScene. 4-Methyl-4-((methylsulfonyl)methyl)piperidine hydrochloride (CAS: 2248341-86-6). ChemScene.2

Sources

Application Notes & Protocols: Coupling Reactions for the Synthesis and Functionalization of 4-(Methanesulfonylmethyl)-4-methylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-disubstituted piperidine framework is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and provide a three-dimensional vector for engaging biological targets. When further elaborated with a 4-(methanesulfonylmethyl) group, the resulting motif offers a potent combination of a basic nitrogen center, conformational rigidity, and a sulfone group capable of acting as a strong hydrogen bond acceptor.[1] This guide provides a detailed examination of palladium-catalyzed cross-coupling strategies, which are indispensable for the synthesis and subsequent functionalization of these valuable building blocks. We present field-proven protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, explain the underlying mechanistic principles, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Scaffold

The piperidine ring is a cornerstone of numerous FDA-approved drugs. Its saturated, non-aromatic nature allows for precise spatial arrangement of substituents, which is critical for optimizing interactions within a protein's binding pocket. The specific substitution pattern of 4-(methanesulfonylmethyl)-4-methylpiperidine offers several strategic advantages in drug design:

  • The Gem-Dimethyl Effect : The methyl group at the C4 position, alongside the sulfonylmethyl substituent, can introduce conformational constraint, reducing the entropic penalty upon binding to a target. This "magic methyl" effect often leads to a significant enhancement in binding affinity and potency.[2][3]

  • The Sulfone Moiety : The methanesulfonyl group (CH₃SO₂-) is a versatile pharmacophore. It is metabolically stable and acts as a potent hydrogen bond acceptor, capable of forming strong, directional interactions with protein backbones or side chains.[1][4] This feature is frequently exploited in the design of enzyme inhibitors, particularly for kinases.[5]

  • The Basic Nitrogen : The secondary amine of the piperidine ring provides a basic handle (typical pKa ~8-9) that is often protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein and can significantly improve aqueous solubility.

Given these benefits, efficient and modular synthetic routes to access and derivatize this scaffold are of high importance. Palladium-catalyzed cross-coupling reactions, which were recognized with the 2010 Nobel Prize in Chemistry, provide the most powerful and versatile methods for this purpose.[6]

C-N Bond Formation: Buchwald-Hartwig N-Arylation

The most common application involving 4-(methanesulfonylmethyl)-4-methylpiperidine as a starting material is its N-arylation or N-heteroarylation via the Buchwald-Hartwig amination. This reaction forges a C(aryl)-N bond, directly linking the piperidine scaffold to an aromatic system, a key step in the synthesis of countless pharmaceutical candidates.[7][8][9]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[10][11] Understanding this mechanism is crucial for rational troubleshooting and optimization. The choice of ligand is paramount, as it must facilitate both the initial oxidative addition and the final reductive elimination steps while preventing side reactions like β-hydride elimination.[12] For sterically hindered secondary amines like our substrate, bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to promote efficient coupling.[12][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition pd0->oa_complex amine_adduct [Ar-Pd(II)(L)₂(HNR₂)]⁺X⁻ oa_complex->amine_adduct Amine Coordination oa_complex->amine_adduct amido_complex [Ar-Pd(II)(L)₂(NR₂)] amine_adduct->amido_complex Deprotonation amine_adduct->amido_complex amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination amido_complex->product baseH Base-H⁺X⁻ catalyst_regen Pd(0)L₂ center start Ar-X amine HNR₂ base Base Suzuki_Miyaura_Workflow cluster_start Starting Materials start_node start_node process_node process_node product_node product_node A Protected 4-halo- 4-methylpiperidine C Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) A->C B Aryl/Heteroaryl Boronic Acid (or ester) B->C D Protected 4-Aryl- 4-methylpiperidine C->D E Deprotection D->E F 4-Aryl-4-methylpiperidine Core E->F G Elaboration of Side Chain (e.g., Alkylation & Oxidation) F->G H Final Product: 4-(Methanesulfonylmethyl)- 4-aryl-4-methylpiperidine G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

I. Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses the most common problems encountered during the synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine, which typically involves the nucleophilic substitution of a suitable leaving group on a 4-methyl-4-substituted piperidine with a methanesulfinate salt.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I cannot isolate any of the desired product. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

  • Potential Cause 1: Poor Quality of Starting Materials

    • Insight: The purity of your starting materials, particularly the piperidine derivative and the methanesulfinate salt, is critical. Moisture or impurities in the starting materials can lead to unwanted side reactions.[1] Sodium methanesulfinate, for example, can be hygroscopic.

    • Solution:

      • Verify Purity: Analyze your starting materials by NMR or another suitable technique to confirm their identity and purity.

      • Drying: Ensure all reagents and solvents are rigorously dried before use. Sodium or lithium methanesulfinate should be dried under high vacuum. Solvents should be passed through a drying column or distilled from an appropriate drying agent.

  • Potential Cause 2: Ineffective Leaving Group

    • Insight: The reaction proceeds via a nucleophilic substitution (likely SN2).[2] The efficiency of this reaction is highly dependent on the quality of the leaving group attached to the methyl group at the 4-position of the piperidine ring. Hydroxyl groups are poor leaving groups and must be activated.[3]

    • Solution:

      • Activate Alcohols: If your precursor is 4-(hydroxymethyl)-4-methylpiperidine, you must convert the hydroxyl into a better leaving group. Common strategies include conversion to a tosylate (using TsCl), mesylate (using MsCl), or a halide (e.g., using PBr₃ or SOCl₂).[3]

      • Choice of Halide: Iodides are generally the best leaving groups among the halides, followed by bromides and then chlorides. If using a halide, consider an in situ Finkelstein reaction (adding a catalytic amount of NaI) to convert a chloride or bromide to the more reactive iodide.

  • Potential Cause 3: Sub-optimal Reaction Conditions

    • Insight: Temperature, solvent, and reaction time play a crucial role in the success of nucleophilic substitution reactions involving sulfinates.[4][5]

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the sulfinate salt, leaving the sulfinate anion more nucleophilic.

      • Temperature Optimization: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition or side reactions. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor its progress and do not begin workup prematurely.

Problem 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC or peaks in LC-MS. What are these impurities and how can I prevent their formation?

A: Byproduct formation is a common challenge. Understanding the potential side reactions is the first step toward minimizing them.

  • Potential Cause 1: Elimination (E2) Side Reaction

    • Insight: If your piperidine precursor has a good leaving group, an elimination reaction to form 4-methylene-4-methylpiperidine can compete with the desired substitution, especially if a sterically hindered or strong base is present.

    • Solution:

      • Control Basicity: Sodium methanesulfinate is a weak base, which helps to minimize elimination. Avoid adding strong, non-nucleophilic bases to the reaction mixture.

      • Temperature: Lowering the reaction temperature can favor the substitution pathway over elimination.

  • Potential Cause 2: Oxidation of Sulfinate

    • Insight: Sulfinates can be oxidized to sulfonates, which are generally poor nucleophiles. This can be an issue if the reaction is exposed to air for prolonged periods at high temperatures.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Potential Cause 3: N-Alkylation of Piperidine

    • Insight: If the nitrogen on the piperidine ring is unprotected (a secondary amine), it can compete as a nucleophile, leading to N-alkylation side products.

    • Solution:

      • Protecting Group Strategy: The piperidine nitrogen should be protected with a suitable protecting group (e.g., Boc, Cbz, or Benzyl) before the C-S bond formation step. The protecting group can be removed in a final step.

Problem 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble purifying my final product. What are the best methods?

A: Piperidine derivatives can be challenging to purify due to their basic nature.[6][7]

  • Issue 1: Peak Tailing in Column Chromatography

    • Insight: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation.[7]

    • Solution:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

      • Use Alumina: Consider using basic or neutral alumina for chromatography instead of silica gel.

  • Issue 2: Product is Water-Soluble

    • Insight: If the piperidine nitrogen is not protected, the product may be protonated during an acidic workup and become water-soluble, leading to loss in the aqueous phase.

    • Solution:

      • Basify Before Extraction: During the workup, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the piperidine is in its free base form and will partition into the organic layer.

      • Use a Different Solvent: Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate and isopropanol to improve recovery.

      • Salt Formation for Purification: An alternative to chromatography is to purify via salt formation.[7] The crude product can be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which can often be isolated in high purity. The free base can then be regenerated if needed.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the key C-S bond-forming step?

A1: The core of this synthesis is the formation of a carbon-sulfur bond. This is typically achieved through a nucleophilic substitution reaction where a sulfinate anion (R-SO₂⁻) acts as the nucleophile.[4] The sulfinate anion displaces a leaving group (like a halide or a sulfonate ester) on an electrophilic carbon. The reaction generally follows an SN2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral.

Q2: How do I choose the best protecting group for the piperidine nitrogen?

A2: The choice of protecting group depends on the overall synthetic route and the conditions of subsequent steps.

  • Boc (tert-butyloxycarbonyl): This is a very common choice. It is stable to a wide range of reaction conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.

  • Cbz (Carboxybenzyl): Stable to acidic conditions but readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is a good choice if other parts of your molecule are acid-sensitive.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenation. It is very stable and robust, making it suitable for multi-step syntheses.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction's progress. Use a suitable stain (like potassium permanganate or iodine) to visualize the spots, as piperidine derivatives may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing you to track the consumption of starting materials and the formation of the product and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of your final product. The presence of the methanesulfonyl group will be evident from a characteristic singlet in the ¹H NMR spectrum (around 2.8-3.2 ppm) and the corresponding carbon signal in the ¹³C NMR.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the synthesized compound, providing strong evidence of its identity.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 1-Boc-4-(methanesulfonylmethyl)-4-methylpiperidine

This protocol assumes the starting material is 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, which must first be converted to a mesylate.

Step A: Mesylation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

  • Dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Step B: Nucleophilic Substitution with Sodium Methanesulfinate

  • Dissolve the crude mesylate from Step A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).

  • Add sodium methanesulfinate (CH₃SO₂Na, 2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Stir at 80 °C for 12-18 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with brine (3x) to remove DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% Et₃N to prevent tailing) to afford the title compound.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes expected outcomes based on parameter optimization. Actual yields may vary.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Leaving Group -Cl~40%-OMs>80%Mesylate (-OMs) is a significantly better leaving group than chloride.
Solvent Toluene~25%DMF>80%Polar aprotic solvents like DMF enhance the nucleophilicity of the sulfinate anion.
Temperature 50 °CIncomplete80 °C>80%Sufficient thermal energy is required to overcome the activation barrier for the SN2 reaction.
NaSO₂Me (eq) 1.1 eq~65%2.0 eq>80%A larger excess of the nucleophile helps to drive the reaction to completion according to Le Châtelier's principle.

IV. Visual Guides

General Synthesis Workflow

Synthesis_Workflow cluster_0 Activation Step cluster_1 C-S Bond Formation cluster_2 Deprotection (Optional) Start 1-Boc-4-(hydroxymethyl) -4-methylpiperidine Activated 1-Boc-4-(mesyloxymethyl) -4-methylpiperidine Start->Activated MsCl, Et3N DCM, 0°C to RT Product_Protected 1-Boc-4-(Methanesulfonylmethyl) -4-methylpiperidine Activated->Product_Protected DMF, 80°C Sulfinate Sodium Methanesulfinate (CH3SO2Na) Sulfinate->Product_Protected Final_Product 4-(Methanesulfonylmethyl) -4-methylpiperidine Product_Protected->Final_Product TFA or HCl

Caption: General workflow for the synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Analyze Starting Materials (NMR, etc.) Start->Check_SM Check_LG Is the Leaving Group Sufficiently Reactive? (-OH vs -OMs) Start->Check_LG Check_Cond Review Reaction Conditions (Solvent, Temp) Start->Check_Cond Impure_SM Problem: Impure/Wet Reagents Check_SM->Impure_SM Purity <98% or moisture present Poor_LG Problem: Poor Leaving Group Check_LG->Poor_LG Precursor is an alcohol Bad_Cond Problem: Sub-optimal Conditions Check_Cond->Bad_Cond Non-polar solvent or low temp Sol_SM Solution: Dry/Purify Starting Materials Impure_SM->Sol_SM Sol_LG Solution: Activate -OH (e.g., convert to -OMs or -OTs) Poor_LG->Sol_LG Sol_Cond Solution: Use Polar Aprotic Solvent (DMF) & Heat (80°C) Bad_Cond->Sol_Cond

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. National Center for Biotechnology Information. [Link]

  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. National Center for Biotechnology Information. [Link]

  • Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information. [Link]

  • A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google APIs. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. JChemRev. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]

  • CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine. Google Patents.

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.

  • Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(Methanesulfonylmethyl)-4-methylpiperidine . This guide is designed for researchers, medicinal chemists, and drug development professionals.

Because this molecule features both a highly polar, neutral methanesulfonyl (sulfone) group and a basic secondary piperidine amine, it presents unique physicochemical challenges during purification. The following troubleshooting guides and self-validating protocols address the most common obstacles encountered during its isolation.

Phase 1: Liquid-Liquid Acid-Base Extraction

Q: During the aqueous workup of my crude reaction, I am losing my product to the aqueous layer even at a neutral pH. Why is this happening, and how do I recover it?

Causality & Expert Insight: The loss of product into the aqueous phase at neutral pH is a direct consequence of the molecule's acid-base chemistry. The secondary amine of the piperidine ring has a pKa of approximately 10.5 to 11.0. At a neutral pH of 7.0, the amine is entirely protonated, forming an ammonium cation. Coupled with the highly polar sulfone moiety, this makes the molecule exceptionally water-soluble[1]. To force this molecule into an organic solvent, the aqueous phase must be basified to a pH at least 1.5 to 2 units above its pKa (i.e., pH > 12) to ensure complete deprotonation to the neutral free base[2].

Table 1: pH vs. Ionization State & Phase Preference
ParameterpH < 3 (Acidic Wash)pH 7 (Neutral Workup)pH > 12 (Basic Extraction)
Amine State Protonated (Ammonium)Protonated (Ammonium)Deprotonated (Free Base)
Aqueous Solubility Very HighHighLow
Organic Solubility Very LowLowHigh
Target Phase Aqueous LayerAqueous LayerOrganic Layer
Self-Validating Protocol: Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 1M HCl until the aqueous layer reaches pH < 3. Shake vigorously and allow the layers to separate.

  • Validation Step 1: Spot both the organic and aqueous layers on a TLC plate and stain with Ninhydrin. A bright spot in the aqueous layer confirms successful protonation and transfer of the secondary amine.

  • Phase Separation: Discard the organic layer (which now contains neutral and acidic impurities). Retain the aqueous layer.

  • Basification: Slowly add 2M NaOH to the aqueous layer in an ice bath until pH paper confirms a pH > 12.

  • Organic Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Note: DCM is preferred over EtOAc here due to the high polarity of the sulfone-containing free base.

  • Validation Step 2: Re-spot the new aqueous and organic layers on TLC. The Ninhydrin-active spot should now exclusively reside in the DCM layer.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBase Crude Crude Reaction Mixture (Organic + Aqueous) Acidify Add 1M HCl (pH < 3) Protonate Piperidine Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Sep1->Aq1 Keep Basify Add 2M NaOH (pH > 12) Deprotonate Piperidine Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Phase (Pure Free Base) Extract->Org2 Keep Aq2 Aqueous Phase (Salts/Polar Impurities) Extract->Aq2 Discard

Fig 1. Acid-base extraction workflow for isolating the piperidine free base.

Phase 2: Silica Gel Chromatography

Q: When purifying the free base via normal-phase silica gel chromatography, I observe severe peak tailing, broad bands, and poor mass recovery. How can I resolve this?

Causality & Expert Insight: Severe peak tailing is a classic symptom of basic amines interacting with unmodified silica gel. Silica gel surfaces contain weakly acidic silanol groups (Si-OH)[3]. The basic secondary amine of the piperidine ring acts as a strong hydrogen bond acceptor and can undergo proton transfer to form tight ionic interactions with these silanols, leading to irreversible adsorption[4]. Quenching the silanols by adding a volatile basic modifier (like Triethylamine or aqueous ammonia) to the mobile phase competitively blocks these active sites, ensuring a sharp elution profile[4].

Table 2: Recommended Chromatographic Solvent Systems
StrategySolvent SystemAdditiveRationale
Normal Phase (Standard) Hexanes / EtOAc1% Triethylamine (TEA)TEA competitively binds acidic silanols, preventing amine tailing.
Normal Phase (High Polarity) DCM / MeOH1% NH₄OH (aq)Ammonia acts as a volatile silanol blocker for highly polar sulfones.
Reversed Phase (C18) H₂O / MeCN0.1% Formic AcidProtonates the amine for predictable elution; avoids silanol issues entirely.
Self-Validating Protocol: Amine-Deactivated Normal Phase Chromatography
  • Solvent Preparation: Prepare a mobile phase of DCM / MeOH / NH₄OH (aq) in a 90:9:1 volumetric ratio.

  • Column Equilibration: Pre-equilibrate the silica column with at least 3 column volumes of the modifier-containing solvent. Crucial step: This neutralizes the acidic silanols before the sample is introduced.

  • Loading: Dissolve the crude free base in the minimum amount of DCM and load it evenly onto the column.

  • Elution & Validation: Elute the column and collect fractions. Validate purity by co-spotting the fractions against the crude starting material on a TLC plate (pre-treated with TEA vapor to prevent tailing on the plate). A single, tight spot confirms successful separation.

SilicaOpt Start Evaluate TLC of Free Base Check Is severe tailing observed? Start->Check Yes Yes: Silanol Interaction Check->Yes No No: Standard Elution Check->No Modify Add 1% TEA to Mobile Phase to Cap Acidic Silanols Yes->Modify Run Perform Chromatography & Collect Fractions No->Run Equilibrate Pre-equilibrate Column with TEA-doped Solvent Modify->Equilibrate Equilibrate->Run

Fig 2. Decision tree for mitigating silanol-induced peak tailing during chromatography.

Phase 3: Crystallization & Salt Formation

Q: The purified free base of 4-(Methanesulfonylmethyl)-4-methylpiperidine is a viscous oil that is difficult to handle. How can I isolate it as a stable, free-flowing solid?

Causality & Expert Insight: Piperidine derivatives with highly polar or flexible side chains often resist crystallization as free bases, leading to a phenomenon known as "oiling out" (separating as a liquid rather than a solid)[5]. Converting the free base into a crystalline salt (e.g., hydrochloride) increases the lattice energy and melting point, driving the formation of a stable crystalline solid[5].

Self-Validating Protocol: Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal volume of dry Isopropyl Alcohol (IPA) or diethyl ether.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise add 1.1 equivalents of HCl in dioxane (4M) under vigorous stirring. A white precipitate should form immediately.

  • Reflux & Annealing: If the material oils out instead of precipitating, heat the mixture to reflux until it becomes homogeneous.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature at a rate of ~5 °C/hour. Slower cooling rates favor the growth of larger, well-defined crystals and prevent the entrapment of amorphous impurities[5].

  • Isolation & Validation: Filter the solid using a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum. Validate the success of the crystallization by determining the melting point; a sharp melting point range (< 2 °C) confirms high crystalline purity.

Sources

Technical Support Center: Purification of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Methanesulfonylmethyl)-4-methylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in drug development, where impurities can lead to unforeseen side effects or diminished efficacy. This document provides in-depth, experience-driven answers to common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter during the purification of 4-(Methanesulfonylmethyl)-4-methylpiperidine. The answers provide not just a solution, but the underlying chemical principles to help you adapt the protocols to your specific situation.

Q1: What are the most common impurities I should expect after synthesizing 4-(Methanesulfonylmethyl)-4-methylpiperidine?

A1: The impurity profile depends heavily on the synthetic route, but typically involves the mesylation of 4-(hydroxymethyl)-4-methylpiperidine. Based on this, the most common impurities are:

  • Unreacted Starting Material: 4-(hydroxymethyl)-4-methylpiperidine. Its presence indicates an incomplete reaction.

  • Reagent-Related Impurities: Residual triethylamine (or another base) and its corresponding salt (e.g., triethylamine hydrochloride). Methanesulfonyl chloride (mesyl chloride) is highly reactive and is usually quenched during workup, but its hydrolysis product, methanesulfonic acid, may be present.

  • Byproducts from Side Reactions: Over-mesylation at the piperidine nitrogen can occur, though it is less common if the amine is protonated or protected. An elimination reaction can also occur under harsh basic conditions or elevated temperatures, leading to the formation of 4-methylene-4-methylpiperidine.[1]

  • Solvent and Water: Residual solvents from the reaction (e.g., Dichloromethane, Tetrahydrofuran) and workup (e.g., Ethyl Acetate), as well as water, are common.[2]

A preliminary purity assessment by Thin Layer Chromatography (TLC) and ¹H NMR is essential to identify the specific impurities present in your crude material before selecting a purification strategy.

Q2: My crude product is a persistent, sticky oil and refuses to crystallize. What is the cause and how can I fix it?

A2: This is a frequent issue, often termed "oiling out," and it typically points to two main causes: high impurity content or the presence of residual solvent.[3] Impurities disrupt the crystal lattice formation, while solvents can act as a plasticizer.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all residual solvent is removed. Place the oil in a round-bottom flask on a high-vacuum line (Schlenk line) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

  • Aqueous Workup (Acid-Base Extraction): If the oil persists, it likely contains significant impurities. An acid-base extraction is highly effective for piperidine derivatives.[2] This technique separates your basic product from neutral or acidic impurities. See Protocol 3 for a detailed method.

  • Trituration: If you suspect a minor amount of a very non-polar impurity (like grease from glassware), you can attempt trituration. Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether), and vigorously stir or sonicate the mixture. The impurity may dissolve in the solvent, while your product remains as a solid, which can then be filtered.

G cluster_start cluster_cause cluster_solution Crude_Oil Crude Product is a Persistent Oil Impurity High Impurity Content Crude_Oil->Impurity Caused by Solvent Residual Solvent Crude_Oil->Solvent Caused by Extraction Acid-Base Extraction (Protocol 3) Impurity->Extraction Address with Trituration Trituration with Non-Polar Solvent Impurity->Trituration Address with Vacuum High-Vacuum Drying Solvent->Vacuum Address with

Caption: Troubleshooting logic for an oily product.

Q3: How do I select the best solvent system for recrystallizing my product?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] For a moderately polar compound like 4-(Methanesulfonylmethyl)-4-methylpiperidine, several options exist.

Screening Protocol:

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (see table below) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant volume of solvent.

  • If the solid does not dissolve at room temperature, gently heat the test tube. A good solvent will dissolve the compound completely upon heating.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a suitable solvent system.

If a single solvent is not effective, a binary (two-solvent) system is the next choice.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

Table 1: Common Solvents for Recrystallization Screening

Solvent NameClassBoiling Point (°C)Notes
Isopropanol (IPA)Polar Protic82.6Often a good starting point for moderately polar compounds.
AcetonitrilePolar Aprotic81.6Good for compounds that are sensitive to protic solvents.
Ethyl AcetateModerately Polar77.1Frequently used in binary systems with hexanes.
TolueneNon-Polar110.6Can be effective for less polar compounds or as part of a binary system.
Heptane/HexanesNon-Polar~98 / ~69Typically used as the "poor" anti-solvent in a binary system.
Q4: My compound appears to be degrading on my silica gel column. What is happening and how can I prevent it?

A4: The piperidine nitrogen in your molecule is basic, while standard silica gel is acidic. This acidic surface can cause degradation, irreversible binding, or significant tailing of basic compounds during chromatography.

Mitigation Strategies:

  • Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will neutralize the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Use a Different Stationary Phase: If neutralization is insufficient, switch to a less acidic or neutral stationary phase.

    • Neutral Alumina: A good alternative for basic compounds. However, it can sometimes be more reactive than silica.[4]

    • Reverse-Phase Chromatography (C18): This uses a non-polar stationary phase with a polar mobile phase (e.g., Water/Acetonitrile). It is an excellent, albeit more expensive, method for purifying polar and basic compounds.[4]

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization (Single-Solvent)

This protocol assumes isopropanol (IPA) was identified as a suitable solvent.

  • Dissolution: Place the crude 4-(Methanesulfonylmethyl)-4-methylpiperidine in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot IPA required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (a spatula tip), and gently boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the compound on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, start with a mobile phase of 50:50 Hexane:Ethyl Acetate and adjust as needed.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying the eluent and collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting pure compound under high vacuum.

G Start Crude Product TLC 1. TLC Analysis (Find Solvent System) Start->TLC Pack 2. Pack Column (Silica + Eluent) TLC->Pack Load 3. Load Sample (Dissolve or Dry Load) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvents Combine->Evaporate Dry 8. High-Vacuum Drying Evaporate->Dry End Pure Product Dry->End

Caption: Workflow for flash column chromatography.

Protocol 3: Purification via Acid-Base Extraction

This method is excellent for removing neutral or acidic impurities from your basic piperidine product.[2]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic piperidine product will be protonated and move into the aqueous layer as a hydrochloride salt.

  • Separation & Wash: Drain the aqueous layer into a clean flask. Wash the original organic layer (which still contains the neutral/acidic impurities) one more time with fresh 1 M HCl and combine the aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 3 M NaOH, with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates your product, making it soluble in organic solvents again.

  • Back-Extraction: Add fresh ethyl acetate or DCM to the separatory funnel and shake to extract your purified free-base product back into the organic layer. Repeat the extraction twice more with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1).
  • SciELO. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Longdom Publishing. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same (US20080051579A1).
  • Wiley Online Library. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the formation and purification of aromatic sulfones (US3383421A).
  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-(Methanesulfonylmethyl)-4-methylpiperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 4-(Methanesulfonylmethyl)-4-methylpiperidine HCl .

Because this molecule features a basic secondary amine (piperidine core), a sterically demanding quaternary carbon at position 4, and a highly polar, hydrogen-bond-accepting methanesulfonyl group, its hydrochloride salt is notoriously prone to complex phase behaviors such as hygroscopicity, polymorphism, and liquid-liquid phase separation (LLPS).

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to ensure your crystallization workflows are robust, reproducible, and scalable.

Part 1: Diagnostic Workflow

Before adjusting your parameters, it is critical to diagnose the thermodynamic or kinetic failure point in your current crystallization system.

G Start Crystallization Issue Detected Oiling Oiling Out (LLPS)? Start->Oiling NoCryst No Solid Forms? Start->NoCryst Impure Low Purity/Sticky? Start->Impure Seed Apply Seeding & Reduce Cooling Rate Oiling->Seed Yes AntiSolvent Add Antisolvent (e.g., MTBE/Heptane) NoCryst->AntiSolvent Yes Dry Check Moisture (KF) Use Anhydrous Solvents Impure->Dry Yes

Caption: Diagnostic flowchart for troubleshooting common crystallization issues.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: Why does my product form a dense, sticky oil at the bottom of the flask instead of crystallizing?

A1: This phenomenon is known as [1]. It occurs when the supersaturation level of the solution is pushed too high, too quickly, causing the solute to separate as a secondary, product-rich liquid phase rather than integrating into a rigid crystal lattice[1].

The Causality: For 4-(Methanesulfonylmethyl)-4-methylpiperidine HCl, the highly polar sulfone moiety aggressively hydrogen-bonds with protic solvents (like ethanol or water). If the melting point of this solvated complex is lower than the temperature of the solution, the compound will liquefy first[2]. Furthermore, impurities preferentially partition into these oil droplets, which eventually solidify into an impure, amorphous glass or gum[3]. The Fix: You must bypass the LLPS boundary by keeping the system in the metastable zone. This is achieved by lowering the cooling rate and introducing seed crystals isothermally before the cloud point is reached[3].

Q2: My salt seems to lose its crystallinity and becomes a gummy paste upon isolation. Is it degrading?

A2: It is likely not degrading, but rather suffering from moisture-induced disproportionation or hydrate formation. Piperidine hydrochloride salts are highly hygroscopic[4]. The Causality: The presence of trace water acts as a plasticizer and competes with the chloride anion for the piperidinium proton. In non-ideal environments, this can lead to partial salt disproportionation (reverting to the free base)[5]. The Fix: Maintain strictly anhydrous conditions. Use dry solvents (e.g., 2-propanol with anhydrous HCl) to leverage the common ion effect, which drastically depresses the solubility of the salt and forces quantitative, clean crystal formation[6].

Q3: I have a clear solution at -20°C, but absolutely no crystals are forming. How do I force nucleation?

A3: Your system is trapped in a stable metastable state due to excessive solubility. The Causality: The sulfone group makes this molecule highly soluble in polar media. If you are using pure methanol or water, the thermodynamic driving force for nucleation is insufficient even at sub-zero temperatures. The Fix: Transition to an antisolvent crystallization strategy. By titrating a non-polar solvent (like Methyl tert-butyl ether, MTBE) into your alcohol solution, you rapidly decrease the dielectric constant of the medium, forcing the desolvation of the sulfone group and triggering nucleation.

Part 3: Mechanistic Phase Behavior

Understanding the kinetic pathways of your supersaturated system is the only way to prevent oiling out.

PhaseDiagram Supersat High Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling Metastable Metastable Zone Supersat->Metastable Controlled Cooling Impurity Impurity Entrapment (Gum/Glass) LLPS->Impurity Spontaneous Solidification Nucleation Crystal Nucleation & Growth Metastable->Nucleation Isothermal Seeding Pure High Purity Crystals Nucleation->Pure Optimal Growth

Caption: Kinetic pathways of supersaturation leading to either oiling out or pure crystal nucleation.

Part 4: Solvent System Selection Data

To optimize the desolvation of the methanesulfonyl group without triggering LLPS, the dielectric constant ( ε ) gradient must be carefully managed.

Solvent System (Solvent : Antisolvent)Volumetric RatioDielectric Constant Gradient ( ε )Expected Outcome & Mechanistic Causality
Isopropanol (IPA) : MTBE 1 : 319.9 2.6Optimal. IPA dissolves the polar sulfone; MTBE sharply reduces solubility without causing LLPS, forcing controlled desolvation.
Methanol : Ethyl Acetate 1 : 532.7 6.0Moderate. Good yield, but high risk of solvate formation due to strong MeOH-sulfone hydrogen bonding.
Ethanol : Heptane 1 : 424.5 1.9High Risk of Oiling Out. The polarity gap is too extreme. The solute separates as a liquid phase before nucleation can occur.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes Antisolvent Crystallization with Isothermal Seeding . Every step contains a built-in validation checkpoint to ensure the system is thermodynamically prepared for the next phase.

Step 1: Dissolution & Moisture Control
  • Charge the reactor with crude 4-(Methanesulfonylmethyl)-4-methylpiperidine HCl.

  • Add 5 volumes of anhydrous Isopropanol (IPA).

  • Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on a 1 mL sample. Moisture must be <0.1% w/w .

  • Causality: Trace water hydrates the sulfone moiety, drastically lowering the crystallization transition temperature and inducing oiling out[2]. If moisture exceeds 0.1%, perform an azeotropic distillation with additional IPA.

Step 2: Antisolvent Titration (Finding the Metastable Limit)
  • Maintain the temperature at 65°C.

  • Slowly dose in anhydrous MTBE at a rate of 0.1 vol/min.

  • Stop the addition the exact moment the solution exhibits a faint, persistent turbidity (the cloud point).

  • Back-titrate by adding 0.2 volumes of hot IPA until the solution becomes perfectly clear again.

  • Validation Checkpoint: The transition from turbid back to clear validates that the system is resting precisely within the metastable zone, primed for seeding without spontaneous LLPS[1].

Step 3: Isothermal Seeding
  • Introduce 1–2% w/w of pure, milled crystalline seeds of 4-(Methanesulfonylmethyl)-4-methylpiperidine HCl.

  • Hold the system isothermally at 65°C for 2 hours.

  • Validation Checkpoint: Visually confirm the presence of a thin, white, freely flowing suspension without any oily droplets adhering to the reactor walls. This confirms that secondary nucleation is outcompeting phase separation[3].

Step 4: Controlled Cooling & Isolation
  • Initiate a linear cooling ramp from 65°C to 5°C at a strict rate of 0.1°C/min .

  • Causality: A slow cooling rate ensures that solute integration into the growing crystal lattice outpaces the generation of supersaturation, preventing the system from crossing into the labile (oiling out) zone[1].

  • Age the slurry at 5°C for 4 hours to maximize yield.

  • Filter under a blanket of dry nitrogen (to prevent atmospheric moisture absorption) and wash the cake with 2 volumes of cold MTBE.

  • Dry in a vacuum oven at 40°C until constant weight is achieved.

References

  • Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Liquid Droplets Form / The Solid "Oils Out"). Available at:[Link]

  • Organic Process Research & Development (ACS Publications). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at:[Link]

  • Helsingin yliopisto (Helda). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at:[Link]

  • Sciencemadness Discussion Board. Crystallization and dry reagents. Available at:[Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use? Available at:[Link]

Sources

Optimizing reaction temperature for piperidine sulfone formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Sulfone Synthesis. This guide is designed for medicinal chemists, process scientists, and drug development professionals who are optimizing the synthesis of piperidine sulfones—a critical pharmacophore found in matrix metalloproteinase (MMP) inhibitors[1], covalent kinase probes[2], and novel bactericides[3].

In this guide, we dissect the thermodynamic and kinetic challenges of piperidine sulfone formation, focusing on how temperature acts not just as a rate accelerator, but as a critical selectivity switch.

Mechanistic Pathways & Temperature Dependencies

The synthesis of piperidine sulfones generally proceeds via one of two primary pathways: the oxidation of a piperidine thioether (sulfide) or the direct sulfonylation of a piperidine derivative. In both pathways, precise thermal control is the master variable that dictates whether the reaction yields the target product or degrades into unreactive byproducts.

G cluster_0 Pathway A: Thioether Oxidation cluster_1 Pathway B: Direct Sulfonylation Sulfide Piperidine Thioether Sulfoxide Piperidine Sulfoxide Sulfide->Sulfoxide mCPBA (0°C) Fast, Exothermic Sulfone Piperidine Sulfone (Target) Sulfoxide->Sulfone mCPBA (25°C) Slow, Higher Ea NOxide N-Oxide Byproduct (Degradation) Sulfoxide->NOxide Elevated Temp Unprotected Amine Amine Piperidine Derivative ProductB Piperidine Sulfonamide (Target) Amine->ProductB Base, 0-5°C SulfonylCl Sulfonyl Chloride SulfonylCl->ProductB Base, 0-5°C Hydrolysis Sulfonic Acid (Degradation) SulfonylCl->Hydrolysis H2O, >20°C Exothermic Runaway

Reaction pathways for piperidine sulfone formation highlighting temperature-dependent byproducts.

Troubleshooting Guide & FAQs

Q1: Why does my mCPBA oxidation of piperidine sulfide yield a mixture of sulfoxide and N-oxide instead of the pure sulfone? The Causality: The sulfur atom is highly nucleophilic, making the first oxidation (sulfide to sulfoxide) rapid and highly exothermic even at 0 °C. However, the second oxidation (sulfoxide to sulfone) requires a higher activation energy, prompting many chemists to warm the reaction to room temperature (25 °C). If the basic piperidine nitrogen is unprotected, the elevated temperature allows the nitrogen to compete for the electrophilic oxygen of mCPBA, leading to rapid N-oxidation[2]. The Solution: You must either deactivate the nitrogen by using a protecting group (e.g., N-Boc) prior to oxidation, or switch to a more selective oxidant system like RuCl3​/NaIO4​ . The Ruthenium-catalyzed system rapidly and selectively forms the sulfone within 1 hour without inducing N-oxidation[2].

Q2: During direct sulfonylation with sulfonyl chlorides, my yields are low and I see significant sulfonic acid formation. How does temperature factor into this? The Causality: Sulfonyl chlorides are highly moisture-sensitive. The coupling reaction between the piperidine amine and the sulfonyl chloride is strongly exothermic. If the reaction is initiated at room temperature, the localized heat pulse accelerates the competing hydrolysis reaction with trace water in the solvent, rapidly degrading the sulfonyl chloride into unreactive sulfonic acid[3]. The Solution: Maintain the reaction strictly at 0–5 °C during the dropwise addition of the reagents. Only allow the flask to warm to room temperature once the initial exothermic pulse has completely dissipated.

Q3: Can I use Oxone instead of mCPBA to avoid N-oxidation during thioether oxidation? The Causality: Oxone is a viable alternative that is less prone to N-oxidation, but it requires a biphasic aqueous system. Without constant pH monitoring, the generation of HSO4−​ during the reaction drastically lowers the pH. This acidic environment protonates the piperidine ring, which can stall the oxidation entirely or cause unwanted ring-opening side reactions. If using Oxone, strict buffering is mandatory.

Quantitative Data: Temperature & Oxidant Impact on Yield

The following table summarizes the causal relationship between the chosen thermal profile, the reagent system, and the resulting product distribution during piperidine sulfone synthesis.

Synthetic RouteReagents / OxidantTemperature ProfileTarget Yield (%)Major Byproduct (%)
Thioether Oxidation mCPBA (Unprotected N)0 °C to 25 °C< 20%N-Oxide (> 50%)
Thioether Oxidation mCPBA (N-Boc Protected)0 °C to 25 °C85–95%Sulfoxide (< 5%)
Thioether Oxidation RuCl3​ / NaIO4​ 25 °C> 95%None detected
Direct Sulfonylation Sulfonyl Chloride + TEA25 °C (No cooling)30–40%Sulfonic Acid (40–50%)
Direct Sulfonylation Sulfonyl Chloride + TEA0–5 °C then 25 °C70–85%Sulfonic Acid (< 5%)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific visual or thermal checkpoints that confirm the reaction is proceeding correctly before you move to the next step.

Protocol A: Temperature-Controlled Oxidation using RuCl3​/NaIO4​

This method is ideal for unprotected or complex piperidine thioethers where N-oxidation must be avoided[2].

  • Solvent Preparation: Dissolve the piperidine thioether (1.0 equiv) in a biphasic mixture of CCl4​/CH3​CN/H2​O in a 2:2:3 volumetric ratio.

  • Primary Oxidant Addition: Add NaIO4​ (3.0 equiv) to the mixture and cool the flask to 0 °C using an ice-water bath.

  • Catalyst Initiation: Add RuCl3​ hydrate (0.05 equiv).

    • Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color. This visual cue confirms the successful in-situ generation of the active RuO4​ oxidant.

  • Thermal Ramp: Remove the ice bath and stir the mixture at room temperature (25 °C) for exactly 1 hour.

  • Quench & Reduction: Quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Validation Checkpoint: The yellow/orange solution will turn black, confirming the reduction of excess RuO4​ back to inert RuO2​ .

  • Workup: Extract the aqueous layer with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate under reduced pressure to yield the pure piperidine sulfone.

Protocol B: Low-Temperature Direct Sulfonylation

This protocol minimizes exothermic runaway and prevents the hydrolysis of moisture-sensitive sulfonyl chlorides[3].

  • Amine Preparation: Dissolve the piperidine derivative (1.0 equiv) and triethylamine (TEA, 3.0 equiv) in anhydrous CH2​Cl2​ under an inert nitrogen atmosphere.

  • Thermal Equilibration: Cool the reaction flask to 0–5 °C using an ice-water bath.

    • Validation Checkpoint: Use an internal thermometer to ensure the solvent temperature has stabilized at 5 °C before proceeding.

  • Controlled Addition: Dissolve the sulfonyl chloride (1.2 equiv) in a small volume of anhydrous CH2​Cl2​ . Add this solution dropwise over 30 minutes. Monitor the internal temperature to ensure it does not spike above 10 °C during the addition.

  • Maturation: Maintain the reaction at 0–5 °C for 2 hours, then slowly remove the ice bath, allowing the mixture to warm to room temperature over an additional 2 hours.

  • Quench: Pour the reaction mixture into ice water to quench any unreacted sulfonyl chloride without inducing thermal degradation, then separate and wash the organic layer with brine.

References

  • Becker, D. P., et al. "Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy." Journal of Medicinal Chemistry, 2005.[Link]

  • Nyström, H., et al. "Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship." Journal of Medicinal Chemistry, 2026.[Link]

  • Xie, J., et al. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases." International Journal of Molecular Sciences, 2023.[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 4-(Methanesulfonylmethyl)-4-methylpiperidine (CAS: 1695019-92-1)[1].

This specialized building block presents unique physicochemical challenges due to the juxtaposition of a highly basic, lipophilic piperidine ring and a highly polar, hydrogen-bond-accepting methanesulfonyl moiety. Below, we provide self-validating protocols and mechanistic explanations to troubleshoot common solubility, extraction, and formulation issues.

Section 1: Physicochemical Profiling

Understanding the root cause of solubility issues begins with the molecule's core properties. The piperidine nitrogen is highly basic[2], while the sulfone group introduces a strong dipole moment[3].

Table 1: Estimated Physicochemical Properties Governing Solubility

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 191.29 g/mol Moderate size; generally favorable for both aqueous and organic media.
pKa (Secondary Amine) ~11.1 - 11.2Highly basic. Protonated at physiological pH (7.4), making the salt form highly water-soluble[2].
LogP (Free Base) ~0.5 - 1.2 (Estimated)Amphiphilic nature. Soluble in polar organics (DCM, EtOAc) but poorly soluble in non-polar solvents.
Hydrogen Bonding 1 Donor (Amine), 2 Acceptors (Sulfone)Sulfone oxygen atoms act as strong H-bond acceptors, driving solubility in protic solvents (MeOH, EtOH).
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 4-(Methanesulfonylmethyl)-4-methylpiperidine free base precipitate out or form an oil when using non-polar solvents like hexane or diethyl ether?

  • Expertise & Causality: The methanesulfonyl group (-SO2CH3) is a highly polar functional group with a strong dipole moment[3]. While the piperidine ring provides some lipophilicity, the dominant dipole-dipole interactions of the sulfone group cause the molecules to self-associate rather than solvate in non-polar media like hexane.

  • Solution: Switch to moderately polar or polar aprotic solvents. Dichloromethane (DCM), ethyl acetate (EtOAc), or 2-methyltetrahydrofuran (2-MeTHF) will disrupt these intermolecular forces and fully solvate the free base[4].

Q2: I need to test this compound in a biological assay, but the free base has erratic aqueous solubility. How can I create a stable, fully aqueous stock solution?

  • Expertise & Causality: The free base exhibits limited and pH-dependent aqueous solubility. Because the piperidine nitrogen has a pKa of approximately 11.1[2], it is easily protonated by strong acids to form a stable salt. Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt leverages ion-dipole interactions with water, drastically increasing aqueous solubility (>50 mg/mL).

  • Solution: Formulate the compound as an HCl salt using the validated protocol provided in Section 3.

Q3: During the aqueous workup of my synthesis, I am losing a significant amount of the product in the aqueous layer. How do I improve my extraction yield?

  • Expertise & Causality: Due to the polar sulfone group, the free base has partial solubility in water. If the aqueous layer is neutral or slightly acidic, the piperidine nitrogen becomes protonated, trapping the molecule in the aqueous phase as a water-soluble salt[2].

  • Solution: You must suppress the ionization of the amine. Adjust the aqueous phase to a pH of >12 using 2M NaOH before extraction. Furthermore, using a solvent mixture like 10% isopropanol (iPrOH) in DCM significantly enhances the extraction efficiency of polar amines compared to pure DCM or EtOAc.

Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt for Aqueous Assays
  • Objective: Convert the lipophilic free base into a highly water-soluble HCl salt for in vitro or in vivo dosing.

  • Self-Validation Check: The successful formation of the salt is visually confirmed by the precipitation of a white solid from the organic matrix, which should subsequently dissolve completely in deionized water without cloudiness.

  • Dissolution: Dissolve 1.0 g of 4-(Methanesulfonylmethyl)-4-methylpiperidine free base in 10 mL of dry Ethyl Acetate (EtOAc). Add 1 mL of absolute ethanol to aid complete dissolution if necessary.

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously.

  • Precipitation: Stir for 30 minutes at 0 °C. A white crystalline precipitate will form. (Causality: The highly polar salt is insoluble in the less polar EtOAc/dioxane mixture).

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with 5 mL of cold EtOAc followed by 5 mL of cold diethyl ether.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to remove residual solvents.

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Polar Amines
  • Objective: Maximize the recovery of the free base from an aqueous reaction mixture.

  • pH Adjustment: Transfer the aqueous reaction mixture to a beaker. While stirring, slowly add 2M NaOH until the pH reaches 12-13 (verify with pH paper). (Causality: This ensures >99% of the piperidine is in its uncharged, free-base form).

  • Solvent Preparation: Prepare a solvent mixture of 10% Isopropanol (iPrOH) in Dichloromethane (DCM) (v/v).

  • Extraction: Transfer the basified aqueous layer to a separatory funnel. Add an equal volume of the 10% iPrOH/DCM mixture.

  • Partitioning: Shake vigorously and vent. Allow the layers to separate. The organic layer will be the bottom layer.

  • Collection: Drain the organic layer. Repeat the extraction two more times with fresh solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

Section 4: Visualizing the Workflows

Below are the logical workflows for the protocols described above, mapped out for quick reference.

SaltFormation A 4-(Methanesulfonylmethyl)- 4-methylpiperidine (Free Base) B Dissolve in EtOAc/EtOH (Organic Phase) A->B C Add 1.1 eq. 4M HCl in Dioxane (Stir at 0°C) B->C D Precipitation of HCl Salt C->D E Filter & Vacuum Dry (Highly Water Soluble) D->E

Workflow for converting the free base into a water-soluble HCl salt for biological assays.

LLE_Workflow A Aqueous Reaction Mixture (Contains Protonated Amine) B Adjust pH to > 12 (Use 2M NaOH) A->B C Extract with 10% iPrOH in DCM B->C D Organic Layer (Free Base Product) C->D Bottom Phase E Aqueous Layer (Salts & Impurities) C->E Top Phase F Dry over Na2SO4 & Evaporate D->F

Optimized Liquid-Liquid Extraction workflow for maximizing recovery of the polar free base.

References
  • 1695019-92-1_CAS号:1695019-92-1 , ChemSrc. Available at: [Link]

  • Piperidine | C5H11N | CID 8082 , PubChem - NIH. Available at:[Link]

  • Cas 110-89-4, Piperidine , LookChem. Available at:[Link]

  • Methanesulfonyl chloride , Wikipedia. Available at:[Link]

Sources

Technical Support Center: Stability of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Methanesulfonylmethyl)-4-methylpiperidine. Here, we address potential stability issues under acidic conditions, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Our approach is rooted in established chemical principles and field-proven methodologies for stability testing.

Introduction to the Stability of 4-(Methanesulfonylmethyl)-4-methylpiperidine

4-(Methanesulfonylmethyl)-4-methylpiperidine is a molecule of interest in pharmaceutical development, featuring a substituted piperidine ring, a common scaffold in bioactive molecules.[1] The presence of both a tertiary amine within the piperidine ring and a sulfone group introduces specific chemical properties that dictate its stability, particularly in acidic environments. Understanding these characteristics is crucial for developing robust formulations and analytical methods.[2][3]

This guide will walk you through the potential degradation pathways, how to design and execute stability studies, and how to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 4-(Methanesulfonylmethyl)-4-methylpiperidine under acidic conditions?

While specific degradation studies on 4-(Methanesulfonylmethyl)-4-methylpiperidine are not extensively published, we can predict potential pathways based on the functional groups present: the piperidine ring and the methanesulfonyl group.

  • Piperidine Ring Integrity: The piperidine ring itself is generally stable. However, acid-catalyzed hydrolysis can occur in related structures, though it often requires harsh conditions.[4] For 4-(Methanesulfonylmethyl)-4-methylpiperidine, the protonation of the tertiary amine in acidic conditions is expected, which would increase its solubility in aqueous media but is unlikely to directly cause ring-opening without significant energy input.

  • Sulfone Group Stability: The methanesulfonyl (sulfone) group is typically very stable and resistant to hydrolysis under both acidic and basic conditions.[5] Cleavage of the sulfur-carbon bond would require forcing conditions that are not typically encountered in routine experimental or physiological environments.

Based on general principles, 4-(Methanesulfonylmethyl)-4-methylpiperidine is expected to exhibit good stability under moderately acidic conditions. However, forced degradation studies are essential to confirm this and to identify any unexpected degradation products.[6][7][8]

Q2: I am observing unexpected peaks in my chromatogram after exposing my compound to acidic conditions. What could be the cause?

The appearance of new peaks in your chromatogram after acid treatment is a strong indicator of degradation. Here's a systematic approach to troubleshooting this issue:

  • Confirm Peak Identity: The first step is to determine if the new peaks are indeed related to your compound. Mass spectrometry (MS) is an invaluable tool for this.[9] An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the new peaks, helping you to identify potential degradation products.

  • Consider Potential Isomerization: While less common for this specific structure, acidic conditions can sometimes promote isomerization. High-resolution mass spectrometry and NMR spectroscopy can help to identify if the new peaks are isomers of your parent compound.

  • Evaluate Your Experimental Conditions:

    • Acid Concentration and Type: Stronger acids and higher concentrations will accelerate degradation.[3] Consider if the acid concentration used is relevant to your intended application.

    • Temperature: Elevated temperatures will increase the rate of degradation.[5] Ensure your experiments are conducted at a controlled and relevant temperature.

    • Duration of Exposure: Longer exposure times will naturally lead to more significant degradation.

  • Investigate Impurities: It's possible that the new peaks are arising from the degradation of an impurity in your starting material, rather than the active pharmaceutical ingredient (API) itself. Always run a control sample of your vehicle (the acidic solution without your compound) to rule out any artifacts from the matrix.

Q3: How can I design a forced degradation study to assess the stability of 4-(Methanesulfonylmethyl)-4-methylpiperidine in acidic conditions?

A well-designed forced degradation study will provide critical information about the intrinsic stability of your molecule and help in the development of stability-indicating analytical methods.[2][3]

Objective: To determine the degradation profile of 4-(Methanesulfonylmethyl)-4-methylpiperidine under acidic stress and to identify major degradation products.

Typical Acidic Stress Conditions:

  • Acid: 0.1 M Hydrochloric Acid (HCl)

  • Temperature: 60°C

  • Time Points: 0, 4, 8, 12, and 24 hours

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] If you observe more significant degradation, consider reducing the temperature or the duration of the study. Conversely, if no degradation is observed, you may need to employ more stringent conditions (e.g., higher acid concentration or temperature).

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under standard acidic stress conditions. The compound is highly stable under the tested conditions.Consider increasing the severity of the stress conditions (e.g., increase acid concentration to 1 M HCl, increase temperature, or extend the duration of the study).
Complete degradation of the compound at the first time point. The stress conditions are too harsh.Reduce the severity of the conditions. Try a lower acid concentration (e.g., 0.01 M HCl), a lower temperature, or shorter time points.
Poor mass balance in the forced degradation study. Degradation products are not being detected (e.g., they are volatile or lack a UV chromophore). Adsorption of the analyte or degradants to the container surface.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with a UV detector.[10] Use silanized glassware to minimize adsorption.[6]
Inconsistent results between replicate experiments. Inaccurate preparation of solutions. Fluctuations in temperature. Inconsistent mobile phase composition in HPLC analysis.Ensure precise preparation of all solutions. Use a calibrated oven or water bath for consistent temperature control. Prepare fresh mobile phase for each analysis and ensure proper mixing.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

1. Sample Preparation: a. Prepare a stock solution of 4-(Methanesulfonylmethyl)-4-methylpiperidine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions: a. In a series of appropriately labeled vials, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. b. Place the vials in a constant temperature bath set at 60°C. c. At each specified time point (e.g., 0, 4, 8, 12, and 24 hours), remove one vial. d. Neutralize the sample by adding an appropriate amount of a suitable base (e.g., 0.1 M NaOH). e. Dilute the sample to a suitable concentration for analysis with the initial mobile phase of your analytical method.

3. Analysis: a. Analyze the samples using a validated stability-indicating HPLC method. b. A reversed-phase C18 column is a good starting point.[1] c. Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is recommended for detection.[10]

Protocol 2: HPLC-MS Method for Analysis
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the parent compound from any degradants.

  • Flow Rate: 1 mL/min

  • Column Temperature: 40°C

  • Detector: Mass Spectrometer (in both positive and negative ion modes for comprehensive analysis)

Visualizations

Molecular Structure

Caption: Structure of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Potential Acid-Catalyzed Degradation Workflow

cluster_workflow Forced Degradation Workflow start Start with 4-(Methanesulfonylmethyl)-4-methylpiperidine acid_stress Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid_stress sampling Sampling at Time Points acid_stress->sampling neutralization Neutralization sampling->neutralization analysis HPLC-MS Analysis neutralization->analysis data Data Interpretation (Identify Degradants, Calculate Mass Balance) analysis->data

Caption: Workflow for assessing stability under acidic conditions.

References

  • BenchChem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Analytical Methods. (n.d.).
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • PrepChem.com. (n.d.). Synthesis of 6-(1) 4-Methanesulfonyloxy-1-methylpiperidine.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Sciencemadness Discussion Board. (2010, July 20). Acid-catalyzed hydrolysis of 1-piperoylpiperidine.
  • ChemScene. (n.d.). 4-Methyl-4-((methylsulfonyl)methyl)piperidine.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.).
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Redalyc.org. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ChemicalBook. (n.d.). 4-Methylpiperidine synthesis.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PubMed. (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
  • BenchChem. (n.d.). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols.
  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16).
  • Degradation of the Antibiotic Sulfamethoxazole by Ozonation: A Comprehensive Review. (2024, November 27).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • BenchChem. (n.d.). stability of methanesulfonamide in acidic and basic conditions.
  • Wikipedia. (n.d.). Sulfonic acid.
  • PubMed. (2013, March 15). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • Chem-Impex. (n.d.). 4-Methylpiperidine.
  • PubMed. (2005, November 15). Mechanochemical degradation of aromatic sulfonic acids.
  • Journal of the American Chemical Society. (n.d.). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond.
  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Separation of regioisomers in 4-(Methanesulfonylmethyl)-4-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioisomer and Linkage Isomer Separation

Welcome to the Application Scientist Support Portal. The synthesis of 4-(methanesulfonylmethyl)-4-methylpiperidine presents unique chemoselectivity and regioselectivity challenges. Because the piperidine core is heavily functionalized at the 4-position[1], researchers frequently encounter two distinct classes of isomeric impurities during scale-up:

  • Linkage Isomers (O- vs. S-Alkylation): Arising from the ambident nature of the methanesulfinate nucleophile during the final substitution step.

  • Positional Regioisomers (3- vs. 4-Substitution): Arising from upstream alkene migration during the construction of the 4,4-disubstituted piperidine core.

This guide provides the mechanistic causality, self-validating protocols, and analytical data required to troubleshoot these issues and isolate the pure target molecule.

Pathway Visualization: The Ambident Nucleophile Problem

Pathway SM 4-(Mesyloxymethyl)- 4-methylpiperidine NaSO2Me Sodium Methanesulfinate (Ambident Nucleophile) SM->NaSO2Me SoftE Soft Electrophile (Catalytic NaI/TBAI) NaSO2Me->SoftE Thermodynamic Control HardE Hard Electrophile (Direct Mesylate) NaSO2Me->HardE Kinetic Control Sulfone Desired Sulfone (S-Alkylation) SoftE->Sulfone Ester Sulfinate Ester (O-Alkylation) HardE->Ester

Fig 1: Chemoselective divergence in sulfinate alkylation based on HSAB principles.

Diagnostic FAQs & Troubleshooting

Q1: During the substitution of 4-(mesyloxymethyl)-4-methylpiperidine with sodium methanesulfinate, I am isolating a major impurity with a lower boiling point and different polarity. What is this? Causality: You are observing the formation of a sulfinate ester. The methanesulfinate anion ( CH3​SO2−​ ) is a classic ambident nucleophile[2]. According to Hard-Soft Acid-Base (HSAB) and Marcus theory principles, the oxygen atoms act as "hard" nucleophilic centers, while the sulfur atom is a "soft" center[3]. When reacting with a hard electrophile like a mesylate, kinetic O-alkylation competes with thermodynamic S-alkylation, leading to the undesired sulfinate ester linkage isomer rather than the desired sulfone[4].

Q2: How do I modify my protocol to suppress O-alkylation and exclusively form the sulfone? Causality: To drive chemoselectivity toward the S-alkylated sulfone, you must "soften" the electrophile. Sodium sulfinates act as versatile building blocks, but their chemoselectivity depends heavily on the leaving group and solvent[5]. By introducing a catalytic amount of iodide, you perform an in situ Finkelstein reaction, converting the hard mesylate into a soft primary iodide, which exclusively reacts with the soft sulfur atom.

Self-Validating Protocol: Chemoselective S-Alkylation

  • Preparation: Dissolve 1.0 eq of 4-(mesyloxymethyl)-4-methylpiperidine (N-Boc protected) in anhydrous DMF (0.2 M concentration).

  • Electrophile Softening: Add 0.2 eq of Tetrabutylammonium iodide (TBAI). Stir at 60 °C for 45 minutes.

    • Validation: A TLC check (Hexanes/EtOAc 3:1) should show the consumption of the mesylate and the appearance of a slightly less polar iodide intermediate.

  • Nucleophilic Substitution: Add 1.5 eq of Sodium Methanesulfinate. Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc (3x), and wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Validation: Analyze the crude mixture via 1 H NMR. The successful formation of the sulfone is confirmed by a singlet at ~2.9 ppm ( CH3​−SO2​− ) and a singlet at ~3.1 ppm ( −CH2​−SO2​− ). If the ester formed, you will see a downfield shift of the methylene protons to ~4.0 ppm ( −CH2​−O−S(O)− ).

Q3: My NMR shows the methyl group is at the 3-position instead of the 4-position. How did this positional regioisomer form, and how do I separate it? Causality: This positional regioisomer typically originates upstream. If your synthetic route involves the Wittig olefination of 4-piperidone followed by hydroboration, trace acidic conditions or thermal stress can cause the exocyclic double bond (4-methylene) to isomerize into the ring, forming the more thermodynamically stable endocyclic alkene (4-methyl-1,2,3,6-tetrahydropyridine). Subsequent functionalization yields the 3-substituted regioisomer. Resolution: These positional isomers cannot be easily separated by standard silica gel chromatography because their dipole moments are nearly identical. You must use Reverse-Phase Preparative HPLC.

Quantitative Data: Isomer Diagnostic Markers

To assist in your peak assignment and fraction pooling, reference the following diagnostic markers.

Isomer TypeStructural FeatureRelative Polarity (TLC Rf​ )*Diagnostic 1 H NMR Shift ( CDCl3​ )MS (ESI+) Base PeakMitigation Strategy
Desired Product 4,4-Disubstituted Sulfone0.253.10 ppm (s, 2H, −CH2​−SO2​− )[M+H]+TBAI catalysis
Linkage Isomer O-Alkylated Sulfinate Ester0.604.05 ppm (s, 2H, −CH2​−O− )[M-SOCH3]+Avoid hard leaving groups
Regioisomer 3-(Methanesulfonylmethyl)0.282.85 ppm (m, 1H, −CH(CH3​)− )[M+H]+RP-Prep HPLC

*TLC Conditions: Hexanes/Ethyl Acetate (1:1), visualized with KMnO4.

Separation Logic & Purification Workflow

Purification Crude Crude Reaction Mixture (Sulfone + Ester + 3-Regioisomer) Silica Normal Phase Chromatography (Hexanes/EtOAc Gradient) Crude->Silica Frac1 Early Fractions (Low Polarity) Discard: O-Alkylated Sulfinate Ester Silica->Frac1 R_f ~ 0.60 Frac2 Mid/Late Fractions (High Polarity) Mixture: Target + 3-Regioisomer Silica->Frac2 R_f ~ 0.25 - 0.28 HPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) Frac2->HPLC If 3-isomer > 5% PureTarget Target Molecule 4-(Methanesulfonylmethyl)-4-methylpiperidine HPLC->PureTarget Elutes First PureRegio Discard: 3-Methyl Regioisomer HPLC->PureRegio Elutes Second

Fig 2: Chromatographic separation workflow for isolating the desired target.

Self-Validating Protocol: Reverse-Phase Prep-HPLC Separation If the 3-positional regioisomer is detected in your crude NMR (>5% integration relative to the 4-position), proceed with this separation protocol:

  • Sample Prep: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile (max concentration 50 mg/mL). Filter through a 0.22 μ m PTFE syringe filter.

  • Column Selection: Use a C18 Prep Column (e.g., 250 x 21.2 mm, 5 μ m particle size).

  • Mobile Phase: Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Gradient: Run a shallow gradient from 10% B to 40% B over 30 minutes.

    • Causality: The shallow gradient is critical; the 3-substituted isomer is slightly less sterically hindered, allowing better interaction with the stationary phase, causing it to elute ~2-3 minutes after the 4,4-disubstituted target.

  • Validation: Lyophilize the collected fractions. Confirm purity via analytical LC-MS before proceeding to global deprotection (e.g., Boc removal using 4-Methylpiperidine[6] or standard acidic conditions).

References
  • [4] Title: Chemical Science - The Royal Society of Chemistry. Source: RSC.org. URL:[Link]

  • [2] Title: One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Source: Chemical Science (RSC Publishing). URL:[Link]

  • [5] Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Source: PMC (NIH). URL:[Link]

  • [3] Title: A Marcus-Theory-Based Approach to Ambident Reactivity. Source: LMU München. URL:[Link]

Sources

Validation & Comparative

Comparative Guide to HPLC Method Development for 4-(Methanesulfonylmethyl)-4-methylpiperidine Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Achieving Robust and Accurate Impurity Profiling

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a key building block in modern synthesis. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, offering a self-validating system for robust analytical method development.

The Analytical Challenge: Characterizing 4-(Methanesulfonylmethyl)-4-methylpiperidine

4-(Methanesulfonylmethyl)-4-methylpiperidine is a polar, nitrogen-containing compound. Its structure presents specific challenges for traditional reversed-phase HPLC.[1][2] The basic piperidine nitrogen can lead to undesirable interactions with silica-based columns, causing peak tailing, while the overall polarity of the molecule can result in poor retention on standard C18 phases.[1][3] The primary objective is to develop a method capable of separating the main component from potential process-related impurities and degradation products with high resolution and sensitivity.

Physicochemical Properties of the Analyte:

  • Structure: C₈H₁₇NO₂S

  • Molecular Weight: 191.29 g/mol [4]

  • Predicted LogP: 0.4207[4]

  • pKa (Predicted): The piperidine nitrogen imparts a basic character, with a predicted pKa in the range of 9-11, making mobile phase pH a critical parameter for controlling retention and peak shape.[5][6]

Given the lack of a strong UV chromophore, detector selection is a key consideration. While a UV detector at a low wavelength (e.g., 200-210 nm) is often the first choice, alternatives like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be employed if sensitivity is insufficient. For this guide, we will proceed with UV detection, a common and accessible technique.[3]

Part 1: Strategic Screening of Stationary and Mobile Phases

The initial step in method development is not random trial-and-error but a systematic screening of columns and mobile phases with diverse selectivities.[7][8] The goal is to find the most promising starting conditions for further optimization. We selected three columns with fundamentally different stationary phase chemistries to explore a wide range of potential interactions.

Column Selection Rationale:

  • Standard C18: The workhorse of reversed-phase chromatography, chosen for its hydrophobic retention mechanism. It serves as our baseline.[9]

  • Polar-Embedded (RP-Amide): These columns have a polar group (e.g., amide) embedded near the base of the alkyl chain. This feature shields the basic analyte from interacting with residual silanols on the silica surface, significantly reducing peak tailing.[10] It also provides alternative selectivity for polar compounds.

  • Phenyl-Hexyl: This phase offers unique π-π interactions with aromatic or unsaturated impurities. While our target analyte is not aromatic, potential impurities formed during synthesis could be, making this a valuable screening tool for alternative selectivity.[10]

Mobile Phase Screening:

The mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of ionizable compounds like our target analyte.[5][11] We evaluated two pH levels to exploit the basic nature of the piperidine moiety.

  • Low pH (e.g., pH 2.8 with Formic Acid): At this pH, the piperidine nitrogen will be protonated (positively charged). This can reduce unwanted secondary interactions with silanols but may also decrease retention in reversed-phase mode.[6][11]

  • Mid-Range pH (e.g., pH 6.8 with Phosphate Buffer): Operating near a neutral pH provides a different ionization state and can dramatically alter selectivity compared to low pH conditions.[5]

Part 2: Experimental Comparison and Data Analysis

A hypothetical mixture containing the main peak (4-(Methanesulfonylmethyl)-4-methylpiperidine) and two closely eluting, structurally similar impurities (Impurity A and Impurity B) was used to evaluate the screening conditions. The following table summarizes the comparative performance data.

Column (Stationary Phase) Mobile Phase Conditions Resolution (Rs) of Critical Pair Tailing Factor (Tf) of Main Peak Theoretical Plates (N) of Main Peak Analysis
Standard C18 A: 0.1% Formic Acid in WaterB: Acetonitrile1.12.14,500Poor resolution and significant peak tailing, indicating strong secondary interactions. Unacceptable for a purity method.
Standard C18 A: 10mM Phosphate Buffer, pH 6.8B: Acetonitrile1.31.86,200Improved tailing and resolution, but still below the desired specification (Rs > 1.5, Tf < 1.5).
Phenyl-Hexyl A: 0.1% Formic Acid in WaterB: Acetonitrile1.41.67,100Better peak shape than C18 at low pH. Alternative selectivity is evident, but resolution is not yet optimal.
Phenyl-Hexyl A: 10mM Phosphate Buffer, pH 6.8B: Acetonitrile1.21.76,800Performance degrades at mid-range pH, suggesting unfavorable interactions.
Polar-Embedded (RP-Amide) A: 10mM Phosphate Buffer, pH 6.8B: Acetonitrile1.41.39,500Good peak shape, demonstrating effective silanol shielding. Resolution is approaching the target.
Polar-Embedded (RP-Amide) A: 0.1% Formic Acid in WaterB: Acetonitrile 2.2 1.2 12,500 Excellent resolution and symmetrical peaks. This combination is the clear winner for further optimization.

Part 3: Method Optimization Workflow

With the best column and mobile phase selected, we proceed to fine-tune the method parameters to ensure robustness and optimal performance.

HPLC_Method_Development cluster_start Phase 1: Foundation cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (Polar, Basic, pKa ~9-11) Screening Column & pH Screening (C18, Phenyl, Amide) (pH 2.8 vs 6.8) Analyte->Screening Guides Initial Choices Select Select Best Condition (Amide Column, pH 2.8) Screening->Select Identifies Lead Gradient Optimize Gradient (Steepness & Time) Select->Gradient Temp Optimize Temperature (e.g., 30-40°C) Gradient->Temp Flow Optimize Flow Rate (e.g., 1.0 mL/min) Temp->Flow FinalMethod Final Optimized Method Flow->FinalMethod Defines Protocol Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Confirms Fitness for Purpose

Caption: Workflow for systematic HPLC method development.

Part 4: Optimized Protocol and Validation Principles

The following protocol represents the final, optimized method for the purity analysis of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Experimental Protocol: Final HPLC Method
  • Instrument: HPLC system with UV Detector

  • Column: Polar-Embedded RP-Amide, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-16 min: 40% to 95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 95:5 Water:Acetonitrile

Trustworthiness Through Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[12] This optimized method must undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13] Key validation characteristics for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][14] This is demonstrated by the baseline resolution of all known impurities from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12] For impurity testing, this is typically assessed from the reporting level to 120% of the specification.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.[15]

  • Precision: Assessed at the levels of repeatability (intra-assay) and intermediate precision (inter-assay, inter-day, inter-analyst).[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[14]

By systematically following this development and validation pathway, a reliable, robust, and accurate HPLC method for the purity of 4-(Methanesulfonylmethyl)-4-methylpiperidine can be established, ensuring product quality and regulatory compliance.

References

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonylmethylsulfonyl)piperidine. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]

  • Axion Labs. (n.d.). How To Choose An HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2020, November 13). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylpiperidine Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of methylpiperidine sulfones, a structural motif of increasing interest in medicinal chemistry.

As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of fragmentation rules. Instead, it aims to provide a mechanistic understanding of why these molecules fragment as they do, comparing and contrasting the behavior of different isomers. This knowledge is crucial for the unambiguous identification of novel compounds, the characterization of metabolites, and the quality control of active pharmaceutical ingredients (APIs).

The Interplay of the Piperidine Ring and the Sulfone Group in Mass Spectrometry

The fragmentation of methylpiperidine sulfones is a fascinating interplay between two key functional groups: the basic piperidine ring and the electron-withdrawing sulfone or sulfonamide moiety. The ionization method employed, typically Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS), dictates the initial ionization event and subsequent fragmentation cascades.

Under Electron Ionization (EI) , the high energy (70 eV) imparted to the molecule often leads to the ejection of an electron from the nitrogen atom of the piperidine ring, which has the lowest ionization energy.[1] This initial radical cation is the starting point for a series of characteristic fragmentation pathways.

In contrast, Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.[2] Tandem mass spectrometry (MS/MS) experiments on this precursor ion, through collision-induced dissociation (CID), are then used to induce fragmentation and elicit structural information.

Core Fragmentation Pathways of the Methylpiperidine Moiety

The fragmentation of the piperidine ring itself is well-characterized and provides a foundation for understanding the behavior of more complex derivatives.[2]

α-Cleavage: The Dominant Fragmentation Route

The most prominent fragmentation pathway for piperidine derivatives, especially under EI conditions, is α-cleavage.[2] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium ion.[2] The position of the methyl group on the piperidine ring significantly influences the resulting fragment ions.

Diagram: α-Cleavage in N-Methylpiperidine

Caption: α-Cleavage of N-methylpiperidine molecular ion.

For N-methylpiperidine, α-cleavage can lead to the loss of a hydrogen radical to form an ion at m/z 98, or a more significant fragmentation involving ring opening can produce a prominent ion at m/z 58.

Ring Fission

The piperidine ring can also undergo cleavage at other positions, leading to a variety of acyclic fragment ions.[2] These ring fission pathways are often more complex and can be influenced by the presence and position of substituents.

The Influence of the Sulfone Moiety

The sulfone or sulfonamide group introduces distinct fragmentation behaviors that compete with and complement the fragmentation of the piperidine ring.

Loss of Sulfur Dioxide (SO₂)

A hallmark of sulfonamide fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. This process often occurs through a rearrangement mechanism.

Cleavage of the Carbon-Sulfur (C-S) and Sulfur-Nitrogen (S-N) Bonds

Cleavage of the C-S or S-N bond is another common fragmentation pathway for sulfones and sulfonamides, respectively. This can lead to the formation of ions corresponding to the piperidine moiety and the sulfonyl or sulfonamide group.

Comparative Fragmentation of Methylpiperidine Sulfone Isomers

Let's consider three representative isomers:

  • Isomer A: N-Methylpiperidine-4-sulfonamide

  • Isomer B: 4-Methylpiperidine-N-sulfonamide

  • Isomer C: N-Methyl-4-(methylsulfonyl)piperidine

Isomer Structure Predicted Key Fragments (EI-MS) Predicted Key Fragments (ESI-MS/MS of [M+H]⁺)
A: N-Methylpiperidine-4-sulfonamide N-CH₃ on piperidine, SO₂NH₂ at C4- α-Cleavage: m/z 98 (loss of H•), m/z 58 (iminium ion) - Loss of •SO₂NH₂: m/z 98 - Loss of SO₂: [M-64]⁺•- Loss of SO₂: [M+H-64]⁺ - Loss of NH₃: [M+H-17]⁺ - Piperidine ring fragments: m/z 98, m/z 58
B: 4-Methylpiperidine-N-sulfonamide C4-CH₃ on piperidine, SO₂NH₂ on N- α-Cleavage: m/z 98 (loss of H• from C2/C6), m/z 84 (loss of •CH₃) - Loss of •SO₂NH₂: m/z 98 - Loss of SO₂: [M-64]⁺•- Loss of SO₂: [M+H-64]⁺ - Loss of NH₃: [M+H-17]⁺ - Piperidine ring fragments: m/z 98, m/z 84
C: N-Methyl-4-(methylsulfonyl)piperidine N-CH₃ on piperidine, SO₂CH₃ at C4- α-Cleavage: m/z 98 (loss of H•), m/z 58 (iminium ion) - Loss of •SO₂CH₃: m/z 98 - Loss of •CH₃ from sulfone: [M-15]⁺- Loss of SO₂: [M+H-64]⁺ - Loss of CH₃SO₂H: [M+H-96]⁺ - Piperidine ring fragments: m/z 98, m/z 58

Diagram: Predicted Fragmentation Pathways

G cluster_isomer_a Isomer A: N-Methylpiperidine-4-sulfonamide cluster_isomer_b Isomer B: 4-Methylpiperidine-N-sulfonamide cluster_isomer_c Isomer C: N-Methyl-4-(methylsulfonyl)piperidine A_M [M]+• A_alpha m/z 98, 58 (α-Cleavage) A_M->A_alpha A_SO2NH2_loss m/z 98 (Loss of •SO₂NH₂) A_M->A_SO2NH2_loss A_SO2_loss [M-64]+• (Loss of SO₂) A_M->A_SO2_loss B_M [M]+• B_alpha m/z 98, 84 (α-Cleavage) B_M->B_alpha B_SO2NH2_loss m/z 98 (Loss of •SO₂NH₂) B_M->B_SO2NH2_loss B_SO2_loss [M-64]+• (Loss of SO₂) B_M->B_SO2_loss C_M [M]+• C_alpha m/z 98, 58 (α-Cleavage) C_M->C_alpha C_SO2CH3_loss m/z 98 (Loss of •SO₂CH₃) C_M->C_SO2CH3_loss C_CH3_loss [M-15]+ (Loss of •CH₃) C_M->C_CH3_loss

Caption: Predicted EI-MS fragmentation of methylpiperidine sulfone isomers.

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality and reproducible mass spectra of methylpiperidine sulfones, a systematic approach to sample preparation and instrument setup is crucial.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the ionization technique. For ESI, a mixture of methanol, acetonitrile, and/or water with a small amount of formic acid (0.1%) to promote protonation is recommended. For GC-MS, a volatile organic solvent such as dichloromethane or ethyl acetate is suitable.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL.

LC-MS/MS Analysis (ESI)
  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically effective.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is preferred due to the basicity of the piperidine nitrogen.[2]

    • Full Scan (MS1): Acquire a full scan to determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Perform a product ion scan of the [M+H]⁺ precursor ion to obtain the fragmentation pattern. Optimize the collision energy to achieve a good balance of precursor and fragment ions.

GC-MS Analysis (EI)
  • Chromatography:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable.

    • Temperature Program: Start with a low initial temperature and ramp up to a final temperature that ensures elution of the analyte.

  • Mass Spectrometry:

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-500).

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_interpretation Interpretation prep Dissolve sample in appropriate solvent lc_ms LC-MS/MS (ESI) prep->lc_ms gc_ms GC-MS (EI) prep->gc_ms ms1 Full Scan (MS1) Determine [M+H]⁺ or M+• lc_ms->ms1 gc_ms->ms1 ms2 Product Ion Scan (MS/MS) Obtain fragmentation pattern ms1->ms2 interpret Identify characteristic fragments and compare isomers ms2->interpret

Caption: General workflow for MS analysis of methylpiperidine sulfones.

Conclusion

The mass spectrometric fragmentation of methylpiperidine sulfones is a rich and informative process governed by the interplay of the piperidine ring and the sulfone moiety. A thorough understanding of the characteristic fragmentation pathways, such as α-cleavage of the piperidine ring and the loss of SO₂ from the sulfone group, is essential for the structural elucidation of these compounds. By carefully considering the ionization method and comparing the fragmentation patterns of different isomers, researchers can confidently identify and characterize these important molecules in various stages of drug discovery and development. This guide provides a foundational framework for this analysis, emphasizing a mechanistic approach to interpreting mass spectral data.

References

  • BenchChem. (2025).
  • Rehman, A., et al. (2026). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

Sources

Comparing synthetic routes for 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-(Methanesulfonylmethyl)-4-methylpiperidine (CAS: 2248336-18-5)

Executive Summary

4-(Methanesulfonylmethyl)-4-methylpiperidine is a highly valuable, sp³-rich building block increasingly utilized in modern medicinal chemistry to improve metabolic stability, tune lipophilicity, and act as a bioisostere for traditional planar motifs. This guide objectively compares two primary synthetic routes for its preparation: the highly convergent Conjugate Addition Strategy and the classical Nitrile Homologation Strategy .

By analyzing the mechanistic causality, experimental protocols, and scalability of both workflows, this guide provides a self-validating framework for selecting the optimal synthetic pathway for your drug discovery program.

Retrosynthetic Analysis & Route Overview

The target molecule features a piperidine core with a sterically demanding quaternary C4 center bearing both a methyl group and a methanesulfonylmethyl moiety.

  • Route A (Conjugate Addition): Leverages a Horner-Wadsworth-Emmons (HWE) olefination followed by a copper-catalyzed 1,4-conjugate addition to rapidly install the quaternary center in just three steps.

  • Route B (Nitrile Homologation): Relies on the sequential functionalization of a C4-nitrile precursor, utilizing standard alkylation, reduction, and oxidation steps over six stages.

Route A: Conjugate Addition Strategy (The "Convergent" Route)

Expertise & Experience: Mechanistic Causality

This route is engineered for maximum atom economy and minimal step count. The critical initial transformation is the HWE olefination of 1-Boc-4-piperidone using diethyl (methylsulfonyl)methylphosphonate[1]. The resulting α,β-unsaturated sulfone acts as a potent Michael acceptor.

However, standard Grignard reagents possess a high charge density (hard nucleophiles) and inherently favor direct 1,2-addition to the electrophilic carbon. To overcome this, a catalytic amount of Copper(I) salt (e.g., CuI or CuBr·SMe₂) is employed. The copper catalyst transmetalates with the Grignard reagent to form a transient, highly polarizable (softer) organocuprate species. This softer nucleophile exclusively directs the methyl group to the β-position via a 1,4-conjugate addition, seamlessly generating the quaternary C4 center without competing side reactions[2].

Experimental Protocol
  • HWE Olefination: In a flame-dried flask under argon, dissolve diethyl (methylsulfonyl)methylphosphonate (1.2 eq) in anhydrous THF. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases. Add 1-Boc-4-piperidone (1.0 eq) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield 1-Boc-4-(methylsulfonylmethylene)piperidine.

  • 1,4-Conjugate Addition: Dissolve the unsaturated sulfone (1.0 eq) and CuI (0.1 eq) in anhydrous THF under argon. Cool the mixture to -78 °C. Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq). Stir and gradually warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-4-methyl-4-(methylsulfonylmethyl)piperidine.

  • Deprotection: Treat the Boc-protected intermediate with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether to afford 4-(Methanesulfonylmethyl)-4-methylpiperidine hydrochloride as a white solid.

RouteA SM 1-Boc-4-piperidone Step1 HWE Olefination (Phosphonate, NaH) SM->Step1 Int1 Unsaturated Sulfone Step1->Int1 Step2 1,4-Conjugate Addition (MeMgBr, CuI) Int1->Step2 Int2 Boc-Protected Sulfone Step2->Int2 Step3 Boc Deprotection (HCl/Dioxane) Int2->Step3 Product Target Compound Step3->Product

Synthetic workflow for the Conjugate Addition Strategy (Route A).

Route B: Nitrile Homologation Strategy (The "Classical" Route)

Expertise & Experience: Mechanistic Causality

While longer, this route uses highly predictable, robust chemistry common in the synthesis of 4-substituted piperidines[3]. The strategy begins with the α-alkylation of 1-Boc-4-piperidinecarbonitrile. The nitrile group provides a strong electron-withdrawing effect that stabilizes the C4 carbanion generated by LDA, allowing for a clean, sterically controlled methylation.

Because the nitrile carbon is in the +3 oxidation state, it must be reduced to an alcohol (+1 oxidation state) to install the methylene bridge. A two-step reduction (DIBAL-H to the aldehyde, followed by NaBH₄ to the alcohol) prevents over-reduction and amine formation. The alcohol is then activated as a mesylate leaving group, displaced by a thiolate nucleophile, and finally oxidized to the sulfone. This linear sequence ensures high functional group fidelity at each step, albeit at the cost of overall yield and atom economy.

Experimental Protocol
  • Alkylation: To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.2 eq) to form LDA. After 30 minutes, add 1-Boc-4-piperidinecarbonitrile (1.0 eq). Stir for 1 hour, then add Methyl iodide (1.5 eq). Warm to room temperature over 2 hours. Quench with water and extract with EtOAc to yield the C4-methyl nitrile.

  • Reduction: Treat the nitrile with DIBAL-H (1.5 eq) in toluene at -78 °C for 2 hours to form the intermediate imine/aldehyde. Quench carefully with Rochelle's salt solution and stir vigorously. Isolate the crude aldehyde, dissolve in MeOH, and reduce with NaBH₄ (1.2 eq) at 0 °C to afford the C4-hydroxymethyl intermediate.

  • Mesylation & Thioetherification: React the alcohol with Methanesulfonyl chloride (1.2 eq) and Triethylamine (2.0 eq) in DCM at 0 °C for 1 hour. Wash with 1N HCl, dry, and concentrate. React the crude mesylate immediately with Sodium methanethiolate (NaSMe, 2.0 eq) in DMF at 60 °C for 4 hours to form the thioether.

  • Oxidation: Dissolve the thioether in DCM and treat with mCPBA (2.5 eq) at 0 °C. Warm to room temperature and stir for 3 hours. Quench with saturated aqueous Na₂S₂O₃ and wash with NaHCO₃ to yield the Boc-protected sulfone.

  • Deprotection: Stir the intermediate in 4M HCl/dioxane (5.0 eq) for 2 hours, then concentrate in vacuo to yield the final hydrochloride salt.

RouteB SM 1-Boc-4-piperidinecarbonitrile Step1 Alkylation (LDA, MeI) SM->Step1 Int1 C4-Methyl Nitrile Step1->Int1 Step2 Reduction (DIBAL-H, NaBH4) Int1->Step2 Int2 C4-Hydroxymethyl Step2->Int2 Step3 Mesylation & Thioetherification (MsCl, then NaSMe) Int2->Step3 Int3 Thioether Intermediate Step3->Int3 Step4 Oxidation (mCPBA) Int3->Step4 Int4 Boc-Protected Sulfone Step4->Int4 Step5 Deprotection (HCl) Int4->Step5 Product Target Compound Step5->Product

Synthetic workflow for the Nitrile Homologation Strategy (Route B).

Comparative Data Analysis

ParameterRoute A: Conjugate AdditionRoute B: Nitrile Homologation
Step Count 3 Steps6 Steps
Estimated Overall Yield ~55-65%~20-30%
Key Reagents Phosphonate, MeMgBr, CuILDA, DIBAL-H, NaSMe, mCPBA
Atom Economy High (Convergent, direct addition)Low (Multiple leaving groups/activations)
Scalability Excellent (Minimal intermediates)Moderate (Multiple cryogenic steps required)
Primary Risk Factor Trace copper removal in final APIOver-reduction of nitrile to amine

Conclusion & Recommendations

For process chemistry and large-scale synthesis, Route A (Conjugate Addition) is objectively superior. Its high convergence, superior atom economy, and drastic reduction in step count make it the most cost-effective and time-efficient pathway. The use of copper catalysis effectively mitigates the risk of 1,2-addition, providing a robust method for installing the quaternary center.

Route B (Nitrile Homologation) , while suffering from a lower overall yield due to its linear nature, remains a highly reliable backup strategy for early-stage discovery labs. It utilizes ubiquitous, inexpensive reagents and avoids the need for specialized phosphonate building blocks, making it accessible for rapid, small-scale analog generation.

References

  • Source: benchchem.
  • Source: acs.
  • Source: rsc.

Sources

Comprehensive Comparison Guide: Reference Standards and Analytical Methodologies for 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Chemical Context

4-(Methanesulfonylmethyl)-4-methylpiperidine is a highly polar, basic secondary amine utilized as a critical structural motif in modern drug discovery, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

From an analytical perspective, this compound presents a significant challenge: it completely lacks a conjugated π -electron system (UV chromophore). Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally inadequate for its direct trace analysis. Furthermore, its high polarity and basicity lead to poor retention and severe peak tailing on standard reversed-phase (C18) columns unless ion-pairing agents are used—which in turn are incompatible with mass spectrometry.

This guide provides an objective comparison of reference standard grades and analytical modalities (HPLC-CAD vs. LC-MS/MS) for this intermediate, grounded in field-proven chromatographic principles [1].

Reference Standard Grades: A Comparative Analysis

The integrity of any analytical method relies on the quality of the reference standard. For niche pharmaceutical intermediates like 4-(Methanesulfonylmethyl)-4-methylpiperidine, selecting the appropriate standard grade is a balance of regulatory requirements and commercial availability.

Standard GradeCharacterization RequirementsBest Use CaseLimitations
Primary / Pharmacopeial Absolute purity via quantitative NMR (qNMR) and mass balance (100% - impurities).Regulatory submissions, calibrating working standards.Rarely commercially available for upstream intermediates.
Qualified Working Standard Qualified against a primary standard. Purity assigned via HPLC-CAD or LC-MS/MS + Karl Fischer.Routine QA/QC batch release, in-process control (IPC) monitoring.Requires an established primary standard for initial qualification.
Custom Synthesized Rigorous structural elucidation ( 1 H/ 13 C NMR, HRMS, IR) and chromatographic purity >98%.Early-phase drug discovery, method development.High upfront synthesis cost; requires internal validation.

Scientist's Insight: For this specific sulfonyl-piperidine, a Custom Synthesized Standard characterized by qNMR is highly recommended. qNMR provides an absolute purity value without requiring a pre-existing reference, bypassing the compound's lack of UV absorbance.

Analytical Methodologies: Objective Comparison

Because 4-(Methanesulfonylmethyl)-4-methylpiperidine is "UV-blind," analytical scientists must rely on universal or mass-based detection systems.

A. HPLC with Charged Aerosol Detection (HPLC-CAD)

CAD is a mass-sensitive detector that measures the physical charge transferred to aerosolized analyte particles. It is highly effective for non-volatile, non-chromophoric compounds[2].

  • Mechanism: The column effluent is nebulized, and the solvent is evaporated. The remaining analyte particles are charged by a corona discharge and measured by an electrometer.

  • Causality for Selection: CAD provides a near-universal response independent of chemical structure, making it ideal for purity assays of this piperidine derivative without the need for pre-column derivatization.

  • Limitation: Requires strictly volatile mobile phases (e.g., ammonium formate, heptafluorobutyric acid).

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace quantification (e.g., determining residual intermediate levels in the final API).

  • Mechanism: Electrospray Ionization (ESI) in positive mode readily protonates the basic secondary nitrogen of the piperidine ring, yielding a strong [M+H]+ precursor ion[1].

  • Causality for Selection: Offers unparalleled sensitivity and specificity. By monitoring specific fragmentation pathways (e.g., the cleavage of the methanesulfonyl group), it eliminates matrix interference.

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UV (Derivatized)HPLC-CADLC-MS/MS (ESI+)
Sensitivity (LOD) ~1.0 µg/mL~10-50 ng/mL< 0.1 ng/mL
Selectivity Low (Depends on chromatography)ModerateHigh (MRM Transitions)
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Throughput LowMediumHigh
Primary Application Legacy methodsMain Assay / Purity ProfilingTrace Impurity Quantification

Experimental Protocol: LC-MS/MS Quantification (Self-Validating System)

To overcome the poor retention of this polar amine on reversed-phase columns, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC leverages the compound's polarity for excellent retention using MS-compatible volatile buffers, avoiding signal-suppressing ion-pairing agents.

Materials & Reagents
  • Analyte: 4-(Methanesulfonylmethyl)-4-methylpiperidine Reference Standard (Purity >98%).

  • Internal Standard (IS): Piperidine-d10 (or a structurally similar stable isotope-labeled analog) to correct for ESI matrix effects.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile:Water (80:20, v/v) to create a 1 mg/mL stock solution.

  • Spike the Internal Standard to a final concentration of 50 ng/mL in all calibration and unknown samples.

  • Self-Validation Check: Prepare a Matrix Blank (solvent + IS) to verify the absence of carryover or background contamination.

Step 2: Chromatographic Separation (HILIC)

  • Column: Waters XBridge HILIC (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 90% B. Hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate.

  • Causality: The high organic starting conditions force the polar piperidine to partition into the water-enriched layer on the HILIC stationary phase, ensuring strong retention and sharp peak shape.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Ionization: Positive Electrospray Ionization (ESI+). The basic piperidine nitrogen ( pKa​≈10 ) is easily protonated in the acidic mobile phase.

  • Precursor Ion: [M+H]+=m/z192.1 (Calculated for C8​H17​NO2​S ).

  • Product Ions (MRM):

    • Quantifier Transition: m/z192.1→112.1 (Corresponds to the loss of the methanesulfonyl group, −SO2​CH3​ ).

    • Qualifier Transition: m/z192.1→84.1 (Classic piperidine ring fragment) [3].

  • Self-Validation Check (System Suitability): Inject the mid-level calibration standard six consecutive times. The method is valid only if the Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) is ≤2.0% .

Analytical Workflow & Fragmentation Visualization

The following diagram illustrates the logical flow of the LC-MS/MS method and the specific gas-phase fragmentation logic utilized in the collision cell.

G cluster_workflow LC-MS/MS Analytical Workflow cluster_msms MRM Fragmentation Logic (Collision Cell) Prep Sample Prep (ACN/H2O + IS) LC HILIC Separation (Polar Amine Retention) Prep->LC ESI ESI+ Ionization (Piperidine N Protonation) LC->ESI Precursor Precursor Ion [M+H]+ m/z 192.1 ESI->Precursor Q1 Selection Frag1 Quantifier Ion m/z 112.1 (-SO2CH3) Precursor->Frag1 CID (15 eV) Frag2 Qualifier Ion m/z 84.1 (Ring Cleavage) Precursor->Frag2 CID (25 eV)

Caption: LC-MS/MS workflow and MRM fragmentation logic for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

References

  • Forsatz, B., et al. (2007). HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation (Focus on 4-methanesulfonyl-piperidine). ResearchGate. Retrieved from[Link]

A Comparative Guide to the FTIR Spectral Data of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-(Methanesulfonylmethyl)-4-methylpiperidine. As a novel compound, direct spectral data is not publicly available. Therefore, this document presents a predictive analysis based on the well-established vibrational frequencies of its constituent functional groups. To provide a robust comparative framework, this analysis is supported by experimental data from structurally related molecules: Piperidine , 4-Methylpiperidine , and Dimethyl Sulfone .

This guide is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural elucidation and quality control of novel chemical entities.

The Scientific Rationale: Predictive Analysis via Functional Group Correlation

FTIR spectroscopy is a cornerstone technique in chemical analysis, providing a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. For a novel compound like 4-(Methanesulfonylmethyl)-4-methylpiperidine, a predictive approach is a scientifically rigorous method for anticipating its spectral features. This involves dissecting the molecule into its fundamental components and correlating them with known absorption ranges from established spectral libraries and authoritative sources.[1][2]

The target molecule combines three key structural motifs:

  • A Saturated Heterocyclic Amine: The 4-methylpiperidine ring.

  • An Alkyl Substituent: The methyl group at the 4-position.

  • A Sulfone Group: The methanesulfonylmethyl group (-CH₂SO₂CH₃).

By comparing the known spectra of piperidine, 4-methylpiperidine, and dimethyl sulfone, we can build a comprehensive and reliable prediction of the target molecule's FTIR spectrum.

Comparative Spectral Analysis

The following table summarizes the predicted and observed FTIR absorption bands for 4-(Methanesulfonylmethyl)-4-methylpiperidine and its comparative counterparts. The analysis distinguishes between different vibrational modes, such as stretching and bending, which correspond to specific energy absorptions.

Table 1: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Vibrational ModePredicted Range for Target Compound (cm⁻¹)Piperidine (Observed)[3]4-Methylpiperidine (Observed)[4]Dimethyl Sulfone (Observed)[5][6]
N-H Stretch 3350 - 3250 (weak-medium)~3289~3300N/A
C-H Stretch (Aliphatic) 2980 - 2850 (strong, multiple bands)~2935, 2850, 2805~2960 - 2850~3015, 2930
CH₂/CH₃ Bending (Scissoring) 1470 - 1440 (medium)~1465, 1440~1460~1420
S=O Asymmetric Stretch 1350 - 1300 (strong)N/AN/A~1336, 1314
S=O Symmetric Stretch 1175 - 1120 (strong)N/AN/A~1138
C-N Stretch 1200 - 1100 (medium)~1110~1120N/A
C-S Stretch 800 - 600 (weak-medium)N/AN/A~775, 690
Analysis of Key Spectral Regions:
  • N-H and C-H Stretching Region (3500 - 2800 cm⁻¹): The target molecule is expected to show a weak to medium N-H stretching band characteristic of secondary amines, similar to piperidine (~3289 cm⁻¹) and 4-methylpiperidine (~3300 cm⁻¹).[3][4] The region just below 3000 cm⁻¹ will be dominated by strong, sharp peaks from the C-H stretching of the piperidine ring, the methyl groups, and the methylene bridge.

  • The Sulfone Signature (1350 - 1120 cm⁻¹): The most prominent and diagnostic feature for 4-(Methanesulfonylmethyl)-4-methylpiperidine will be two strong absorption bands corresponding to the sulfone group (SO₂). Based on data for dimethyl sulfone and other sulfonyl compounds, a strong asymmetric stretch is expected between 1350-1300 cm⁻¹ and a strong symmetric stretch between 1175-1120 cm⁻¹.[6][7] The presence of these two distinct peaks is a definitive indicator of the methanesulfonyl moiety.

  • Fingerprint Region (< 1500 cm⁻¹): This complex region will contain a multitude of bending and stretching vibrations. Key signals will include the CH₂/CH₃ bending modes around 1450 cm⁻¹ and the C-N stretching vibrations. The C-S stretch, typically weaker, is predicted to appear in the 800-600 cm⁻¹ range.[8]

Experimental Protocol: Acquiring High-Quality FTIR Data

To ensure the acquisition of reliable and reproducible spectral data for novel compounds, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR)-FTIR is the recommended technique due to its minimal sample preparation and high-quality results for solid and liquid samples.[9]

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

  • Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline): Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe. Allow the solvent to fully evaporate.

  • Background Collection (Causality: To create a self-validating system by removing atmospheric interference): Collect a background spectrum. This critical step measures the ambient atmosphere (e.g., CO₂ and H₂O vapor) and subtracts it from the sample spectrum, ensuring that the resulting data is solely from the sample.[10] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure (Causality: To ensure intimate contact between the sample and the crystal for a strong, clear signal): For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure. This maximizes the interaction between the sample and the infrared beam's evanescent wave.[9]

  • Spectrum Collection: Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing and Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance. Perform baseline correction and peak picking as needed using the instrument's software.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Collect_Background 2. Collect Background Scan (Removes H2O/CO2) Clean_Crystal->Collect_Background Apply_Sample 3. Apply Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data 6. Process Data (Baseline Correction, Peak ID) Collect_Spectrum->Process_Data Clean_Up 7. Clean Crystal Post-Analysis Process_Data->Clean_Up End End Clean_Up->End

Caption: Experimental workflow for ATR-FTIR analysis.

Structural Logic and Vibrational Regions

The correlation between a molecule's functional groups and their corresponding regions in an infrared spectrum is fundamental to spectral interpretation. The diagram below illustrates this logical relationship for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Functional_Group_Correlation cluster_molecule 4-(Methanesulfonylmethyl)-4-methylpiperidine Structure cluster_spectrum FTIR Spectral Regions (cm⁻¹) mol Piperidine Ring N-H C-H / C-N Methanesulfonyl Group S=O C-S Methyl Groups C-H spec Functional Group Region 4000-2500 N-H Stretch C-H Stretch Double Bond Region 2500-1500 S=O Stretch (Strong) Fingerprint Region 1500-400 C-N Stretch C-S Stretch Bending Vibrations mol:f0->spec:f1 N-H Stretch ~3300 cm⁻¹ mol:f1->spec:f1 C-H Stretch <3000 cm⁻¹ mol:f2->spec:f3 S=O Stretches ~1350 & 1150 cm⁻¹ mol:f1->spec:f5 C-N Stretch ~1150 cm⁻¹ mol:f3->spec:f5 C-S Stretch <800 cm⁻¹

Caption: Logical map of functional groups to IR spectral regions.

Conclusion

While an experimental spectrum for 4-(Methanesulfonylmethyl)-4-methylpiperidine is not available, a robust predictive analysis is possible through the principles of functional group correlation. The key identifying features in its FTIR spectrum are expected to be the characteristic N-H and C-H stretches of the piperidine ring and the two strong, distinct S=O stretching bands from the methanesulfonyl group. This guide provides a foundational framework for researchers to interpret the spectrum of this and structurally similar molecules, and outlines a validated protocol to ensure the generation of high-fidelity experimental data.

References

  • National Institute of Standards and Technology. (n.d.). 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethyl sulfone. NIST Chemistry WebBook. Retrieved from [Link]

  • Verdier, L., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Chemistry – A European Journal, 17(17), 4754-4763. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of dimethyl sulfoxide. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). Typical FTIR spectrum of dimethylsulphone obtained by direct electrochemical oxidation of dimethylsulphoxide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-4-methylpiperidine. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Dega-Szafran, Z., et al. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. Journal of Molecular Structure, 644(1-3), 9-20. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-24. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Georgiev, G., et al. (1998). Attenuated total reflection fourier-transform IR spectroscopic study of dimethyl sulfoxide self-association in acetonitrile solutions. Journal of the Chemical Society, Faraday Transactions, 94(22), 3341-3345. [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • Correlated-Solutions. (2025). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 30(22), 5221. [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

  • Gentile, G., et al. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Polymers, 12(8), 1805. [Link]

  • ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process. Retrieved from [Link]

  • Mueller, S. (n.d.). Fourier Transform Infrared Spectroscopy. Missouri University of Science and Technology. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Whelan, D., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Drug Delivery and Translational Research, 11(4), 1438-1451. [Link]

  • PubChem. (n.d.). Piperine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validating Assay Purity for Tofacitinib Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Tofacitinib is a potent Janus kinase (JAK1/JAK3) inhibitor utilized in the treatment of rheumatoid arthritis and other inflammatory disorders. The commercial viability and safety profile of tofacitinib hinge on the stereoselective synthesis of its key intermediates—specifically the chiral piperidine derivative ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) and the pyrrolopyrimidine core.

The analytical challenge lies in the structural similarity of process-related impurities. During synthesis, are employed to isolate the pure (R,R)-enantiomer from four possible diastereomers [1]. Consequently, analytical methods must be capable of resolving closely eluting regioisomers, enantiomers, and degradation products (such as amine, dihydro, and benzyl impurities) () [2]. Because these intermediates possess multiple basic nitrogen centers, they are highly prone to secondary interactions with active silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution.

Comparative Analysis of Analytical Methodologies

To objectively validate intermediate purity, selecting the correct stationary phase and detection method is critical. Below is a comparison of three distinct chromatographic strategies employed in pharmaceutical development.

Table 1: Performance Comparison of Chromatographic Strategies for Tofacitinib Intermediates
Analytical StrategyStationary PhasePrimary MechanismBest Used ForResolution of Isomers
Standard RP-HPLC C18 (5 µm, e.g., Kromasil/Inertsil)Hydrophobic partitioningGeneral purity, routine QC, and stability-indicating assays.Moderate; requires strict pH control (5.0–5.5) to prevent tailing.
UHPLC Phenyl-Hexyl (Sub-2 µm)π-π interactions & HydrophobicResolving aromatic pyrrolopyrimidine intermediates from aliphatic impurities.High; orthogonal selectivity provides baseline separation of critical pairs.
HILIC Unbonded Silica / AmideHydrophilic partitioningHighly polar, early-stage intermediates or salt forms (e.g., citrate).N/A (Orthogonal to RP-HPLC; poor for hydrophobic isomers).

Causality in Method Selection: Why is a standard C18 column often paired with a pH 5.0–5.5 buffer? The basic nitrogen atoms in tofacitinib intermediates ionize at physiological pH. If the mobile phase pH is not strictly controlled, these cations interact with unendcapped silanols on the C18 column, causing peak tailing. By utilizing a pH 5.0 ammonium acetate or pH 5.5 potassium dihydrogen phosphate buffer, the ionization state of the analyte is locked, and silanol activity is suppressed, ensuring sharp, symmetrical peaks () [3].

Self-Validating Experimental Protocol: RP-HPLC Purity Assay

The following step-by-step methodology outlines a robust, stability-indicating RP-HPLC protocol designed to quantify tofacitinib intermediates and related substances. This protocol is a self-validating system : it incorporates a system suitability step that mathematically proves the resolving power of the column before any sample data is accepted () [4].

Materials & Reagents
  • Stationary Phase: High-purity silica C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Ammonium acetate buffer (adjusted to pH 5.0) or Phosphate buffer (pH 5.5).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A and B mixture (e.g., 50:50 v/v).

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve the appropriate buffer salt in ultrapure water. Adjust the pH precisely to 5.0–5.5 using dilute acetic acid or potassium hydroxide. Filter through a 0.22 µm membrane.

    • Causality: Precise pH adjustment is the primary variable controlling the retention time of the basic piperidine moiety. A fluctuating pH will cause retention time drift and co-elution of the dihydro impurity.

  • System Equilibration: Pump the mobile phase (e.g., 65:35 Buffer:Acetonitrile for isocratic, or a gradient profile) at 1.0 mL/min until a stable baseline is achieved at 230 nm (UV detection) () [5].

  • System Suitability Solution (Self-Validation): Prepare a solution containing the tofacitinib intermediate reference standard (approx. 0.1 mg/mL) spiked with known impurities (Amine, Dihydro, and Benzyl impurities) at 0.15% specification levels.

  • Injection & System Verification: Inject 20 µL of the System Suitability Solution. The system is only validated for use if:

    • The resolution ( Rs​ ) between the intermediate and the closest eluting impurity is ≥2.0 .

    • The tailing factor ( Tf​ ) for the main peak is ≤1.5 .

    • The relative standard deviation (RSD) of five replicate injections is ≤2.0% .

  • Sample Analysis: Weigh and dissolve the intermediate batch sample in the diluent to a target concentration. Inject into the validated system and quantify impurities using area normalization or external standard calibration.

Table 2: Typical Chromatographic System Suitability Data
Analyte / ImpurityRelative Retention Time (RRT)Theoretical Plates (N)Tailing Factor ( Tf​ )Resolution ( Rs​ )
Amine Impurity0.65> 5,0001.10N/A
Dihydro Impurity0.82> 6,5001.203.4
Tofacitinib Intermediate 1.00 > 8,000 1.05 4.1
Benzyl Impurity1.35> 9,0001.105.2

Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process for validating the purity of newly synthesized tofacitinib intermediates based on their physicochemical properties.

G Start Tofacitinib Intermediate Sample PolarityCheck Assess Intermediate Polarity & pKa Start->PolarityCheck HILIC HILIC Method (Highly Polar/Salts) PolarityCheck->HILIC LogP < 0 RPHPLC RP-HPLC Method (Aromatic/Aliphatic) PolarityCheck->RPHPLC LogP > 0 Validation System Suitability: Resolution > 2.0 Tailing < 1.5 HILIC->Validation C18 Standard C18 (5 µm) General Purity RPHPLC->C18 Phenyl Phenyl-Hexyl (Sub-2 µm) π-π Isomer Resolution RPHPLC->Phenyl Buffer pH 5.0-5.5 Buffer Suppress Silanol Tailing C18->Buffer Phenyl->Buffer Buffer->Validation

Workflow for selecting the optimal chromatographic method for Tofacitinib intermediates.

References

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol, ACS Publications,[Link]

  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances, Der Pharma Chemica,[Link]

  • A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products, ACG Publications,[Link]

Strategic Selection of Active Pharmaceutical Ingredients: Free Base vs. Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

The decision to formulate an Active Pharmaceutical Ingredient (API) as a free base or a hydrochloride (HCl) salt is one of the most consequential inflection points in drug development. Approximately 50% of all FDA-approved drugs are formulated as salts, with hydrochloride being the overwhelmingly dominant choice for basic APIs due to its low pKa and established safety profile 1. However, defaulting to an HCl salt without rigorous mechanistic justification can lead to late-stage clinical failures caused by unforeseen physicochemical liabilities.

This guide objectively compares the performance of free base and HCl salt forms, providing drug development professionals with the causality behind experimental choices and self-validating protocols for optimal salt selection.

Mechanistic Overview: The Thermodynamics of Protonation

A free base is the un-ionized form of an amine-containing API. It is typically highly lipophilic, granting it excellent membrane permeability, but it often suffers from poor aqueous solubility 1.

The hydrochloride (HCl) salt is generated via an acid-base neutralization reaction where hydrochloric acid donates a proton to the basic amine of the API 2. This proton transfer fundamentally alters the crystal lattice energy and solvation thermodynamics. By introducing a chloride counterion, the molecule's hydration energy increases, drastically enhancing its dissolution rate in aqueous media 3. However, this ionization also introduces risks such as hygroscopicity and susceptibility to microenvironmental pH changes.

Quantitative Physicochemical Comparison Matrix
Physicochemical PropertyFree Base (Un-ionized API)Hydrochloride (HCl) SaltMechanistic Driver
Aqueous Solubility Low (< 10 µg/mL typical)High (> 1 mg/mL typical)Ionization increases hydration energy and disrupts lipophilic interactions.
Lipophilicity (LogP/LogD) High (Optimal for permeation)Lower (Apparent LogD)Neutral state partitions readily into lipid bilayers; protonated state prefers aqueous media.
Melting Point Generally LowerGenerally HigherIonic bonds in the salt crystal lattice require more thermal energy to break than Van der Waals forces.
Hygroscopicity LowModerate to HighThe chloride counterion and ionic lattice readily adsorb atmospheric moisture, risking deliquescence.
Chemical Stability Prone to oxidationHighly stableProtonation of the amine lone pair removes its nucleophilicity, preventing oxidative degradation.
Gastric Dissolution PoorVariable (Common-Ion Effect)High endogenous chloride in the stomach can suppress HCl salt dissolution via Le Chatelier's principle.

The Common-Ion Effect and Disproportionation Risks

While HCl salts generally improve baseline solubility, they introduce two critical vulnerabilities that must be evaluated during preformulation:

  • The Common-Ion Effect: In the gastric environment, the endogenous chloride concentration is extremely high (~0.1 M). According to Le Chatelier's principle, this high [Cl−] suppresses the dissolution of the HCl salt. Consequently, the in vivo solubility of an HCl salt in the stomach may be artificially depressed, sometimes making it less advantageous than alternative salts (e.g., mesylates) 4.

  • Salt Disproportionation: This is a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble free base 4. This occurs when the microenvironmental pH exceeds the pHmax​ —the specific pH at which the free base and the salt are simultaneously saturated. If an HCl salt is formulated with basic excipients or enters the higher pH of the intestinal tract, it can precipitate as the free base, severely compromising bioavailability 4.

Self-Validating Experimental Protocol: Salt Screening & Characterization

To objectively determine whether to advance a free base or its HCl salt, researchers must utilize a self-validating causality loop: thermodynamic prediction dynamic validation solid-state confirmation.

Step 1: Intrinsic Profiling & pKa Determination

  • Methodology: Conduct potentiometric titration to determine the API's pKa and intrinsic solubility.

  • Causality: A successful, stable salt requires a ΔpKa>3 between the basic API and the counterion (HCl pKa≈−6 ). This ensures energetically favorable proton transfer and minimizes the risk of spontaneous disproportionation 5.

Step 2: pH-Solubility Mapping & pHmax​ Identification

  • Methodology: Perform shake-flask solubility assays using buffered media ranging from pH 1.2 to 7.4. Equilibrate for 24 hours at 37°C and quantify API concentration via HPLC-UV 3.

  • Causality: This maps the intersection of the salt and free base solubility curves, identifying the pHmax​ . If the pHmax​ is low (e.g., pH 3), the HCl salt is highly susceptible to precipitating as the free base in the neutral environment of the small intestine.

Step 3: Common-Ion Effect Assessment

  • Methodology: Measure the dissolution rate of the HCl salt in Simulated Gastric Fluid (SGF) with and without standard physiological chloride concentrations (0.1 M NaCl) using a Wood's apparatus 3.

  • Causality: Thermodynamic solubility does not predict dynamic absorption. This step isolates the common-ion suppression effect. If dynamic dissolution drops below the therapeutic dose requirement, the free base or an alternative salt must be considered.

Step 4: Hygroscopicity & Solid-State Stability

  • Methodology: Subject both the free base and HCl salt to Dynamic Vapor Sorption (DVS) from 0% to 90% Relative Humidity (RH). Analyze post-DVS samples via Powder X-Ray Diffraction (PXRD).

  • Causality: HCl salts are prone to deliquescence. PXRD confirms if moisture uptake induced a polymorphic transition or disproportionation back to the free base 4.

Decision-Making Workflow

SaltSelection Start Basic API Candidate Assess Determine pKa & Intrinsic Solubility Start->Assess Decision1 ΔpKa > 3? Assess->Decision1 FreeBase Develop as Free Base Decision1->FreeBase No (Weak Base) HClSalt Synthesize HCl Salt Decision1->HClSalt Yes Test pH-Solubility & DVS Profiling HClSalt->Test Decision2 Disproportionation or High Hygroscopicity? Test->Decision2 Optimize Select Alternative Salt (e.g., Mesylate) Decision2->Optimize Yes Proceed Proceed with HCl Salt Decision2->Proceed No

Workflow for evaluating free base versus hydrochloride salt viability in API development.

Pharmacokinetic & Regulatory Implications

The choice between a free base and an HCl salt directly dictates the pharmacokinetic (PK) profile and regulatory strategy.

Clinical Impact: During the development of the antiplatelet drug prasugrel, researchers noted that the HCl salt exhibited significantly greater bioavailability at higher gastric pH compared to the free base 2. However, in-process acid-base reactions during manufacturing caused the salt to revert to the free base, altering the clinical PK profile, especially when co-administered with proton pump inhibitors 2, 1.

Regulatory Landscape: From a regulatory standpoint, the FDA classifies different salt forms of the same active moiety as "pharmaceutical alternatives," not "pharmaceutical equivalents" 5, 6. A transition from a free base to an HCl salt (or vice versa) during late-stage development requires bridging bioequivalence studies or a full 505(b)(2) regulatory submission, emphasizing the need for early, accurate, and scientifically grounded salt selection 5.

References

  • Title: Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Source: Molecules (NIH)
  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL
  • Source: Organic Process Research & Development (ACS)
  • Source: Regulations.
  • Source: Crystal Growth & Design (ACS)

Sources

GC-MS analysis protocols for volatile piperidine impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to GC-MS Analysis Protocols for Volatile Piperidine Impurities

Introduction: The Analytical Challenge of Piperidine

Piperidine, a heterocyclic amine, is a common reagent and building block in the synthesis of active pharmaceutical ingredients (APIs).[1] However, its residual presence in the final drug product is a significant concern due to its potential health risks, including possible mutagenic and carcinogenic effects.[2] As a volatile and basic compound, piperidine presents unique analytical challenges. Its volatility makes it a prime candidate for Gas Chromatography (GC), but its reactivity and potential for poor peak shape necessitate carefully designed analytical protocols. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3C, provide a framework for controlling such impurities, referred to as residual solvents, in pharmaceutical products.[3][4]

This guide, intended for researchers and drug development professionals, provides a comparative analysis of three distinct Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the quantification of volatile piperidine impurities. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a critical evaluation of each approach's strengths and weaknesses to ensure robust and reliable analytical outcomes.

Comparative Analysis of GC-MS Protocols

The choice of a specific GC-MS protocol depends on several factors, including the expected concentration of the impurity, the nature of the drug substance matrix, and the required sensitivity and throughput. We will compare three widely applicable methods: Static Headspace GC-MS, Direct Liquid Injection with Derivatization, and Dynamic Headspace GC-MS.

Protocol 1: Static Headspace (HS) GC-MS

Expertise & Rationale: Static headspace is often the first-line approach for volatile impurities. The principle is based on partitioning the volatile analyte between the sample matrix (dissolved in a high-boiling point solvent) and the gas phase (headspace) in a sealed vial at a controlled temperature.[5] An aliquot of the gas phase is then injected into the GC-MS. This technique is highly effective because it avoids injecting the non-volatile and often complex drug substance matrix, which could contaminate the GC inlet and column. The choice of diluent is critical; a high-boiling point solvent with good solvating power for the API, such as Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), is preferred to ensure piperidine preferentially partitions into the headspace.[5][6]

Experimental Protocol: Static HS-GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 2.0 g of the drug substance into a 20 mL headspace vial.[5]

    • Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide) to dissolve the sample.[5]

    • Prepare a standard stock solution of piperidine in the same solvent. Create a series of calibration standards in separate headspace vials containing the same amount of drug substance (to mimic the matrix effect) and spiking with known concentrations of piperidine.

    • Seal all vials with crimp caps.

  • Headspace Incubation and Injection:

    • Place the vials in the headspace autosampler.

    • Incubation Temperature: 80°C - 100°C. This temperature must be high enough to drive the volatile piperidine into the headspace but low enough to prevent degradation of the sample.[5][7]

    • Incubation Time: 30 minutes to allow for equilibrium between the liquid and gas phases.[5]

    • Injection: Automatically inject 1 mL of the headspace gas into the GC inlet.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-624 or 5% phenyl-methylpolysiloxane (30 m x 0.32 mm, 1.8 µm film thickness), is suitable for separating volatile amines.[6][8]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[5][8]

    • Inlet Temperature: 200°C.[5]

    • Oven Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp: Increase to 230°C at a rate of 10-20°C/min.

      • Hold at 230°C for 5 minutes.[5]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 30-200.

      • Selected Ion Monitoring (SIM): For higher sensitivity and specificity, monitor the characteristic ions of piperidine (e.g., m/z 85, 84, 56).

Workflow and Evaluation

Static_Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Weigh Drug Substance Solvent Add DMSO Sample->Solvent Spike Spike Standards Solvent->Spike Seal Seal Vial Spike->Seal Incubate Incubate (80°C, 30 min) Seal->Incubate Transfer to Autosampler Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Data Data Analysis Detect->Data Quantify

Caption: Workflow for Static Headspace GC-MS analysis of piperidine.

  • Advantages: Simple, robust, and protects the GC system from matrix contamination. It is well-suited for routine quality control environments.

  • Limitations: Sensitivity may be insufficient for trace-level genotoxic impurity analysis. The method relies on achieving consistent gas-liquid equilibrium, which can be influenced by the sample matrix.

Protocol 2: Direct Liquid Injection GC-MS with Derivatization

Expertise & Rationale: When higher sensitivity is required or when dealing with piperidine derivatives that have active hydrogen atoms, derivatization is an essential strategy.[9] The active hydrogen on piperidine's nitrogen can cause peak tailing due to interaction with active sites in the GC system. Derivatization converts the analyte into a more stable, less polar, and more volatile form, leading to improved chromatographic peak shape and sensitivity.[10] Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCl) is a common and effective approach.[9][11] This protocol involves a liquid-liquid extraction to isolate the analyte from the bulk matrix before derivatization.

Experimental Protocol: Direct Injection with Derivatization
  • Sample Extraction:

    • Dissolve a known amount of the drug substance in an appropriate aqueous buffer to achieve a desired pH (e.g., pH > 10 to ensure piperidine is in its free base form).

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Acylation):

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[11]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[11]

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the derivatized residue in a known volume (e.g., 100 µL) of ethyl acetate.[11]

  • GC-MS Conditions:

    • GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is ideal for the less polar derivative.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C, hold for 5 minutes. (This must be optimized based on the derivative's volatility).[9]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-300.

      • SIM: Monitor the characteristic fragment ions of the piperidine derivative (e.g., for the TFA derivative, the molecular ion and key fragments).

Workflow and Evaluation

Derivatization_GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Dissolve Dissolve Sample (aq) Extract Liquid-Liquid Extraction Dissolve->Extract Evap1 Evaporate Organic Layer Extract->Evap1 Deriv Add TFAA & Heat (70°C) Evap1->Deriv Evap2 Evaporate Reagent Deriv->Evap2 Recon Reconstitute in Solvent Evap2->Recon Inject Direct Liquid Injection Recon->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data Quantify

Caption: Workflow for Direct Injection GC-MS with derivatization.

  • Advantages: Significantly improves peak shape and provides higher sensitivity compared to headspace methods. The extraction step also helps to clean up the sample.

  • Limitations: More labor-intensive and time-consuming due to the multi-step sample preparation. The derivatization reaction itself can be a source of variability if not carefully controlled.

Protocol 3: Dynamic Headspace GC-MS (Purge and Trap)

Expertise & Rationale: Dynamic headspace, also known as purge and trap, offers the highest sensitivity among the three methods. In this technique, an inert gas (like helium) is continuously bubbled (purged) through the sample solution, stripping the volatile analytes.[5] These analytes are then carried to an adsorbent trap, where they are concentrated. After a set time, the trap is rapidly heated, desorbing the analytes into the GC-MS system as a concentrated band. This concentration step allows for the detection of ultra-trace levels of impurities. This method is particularly valuable when piperidine limits are extremely low, such as for potent APIs or when dealing with potential genotoxic impurities where stringent control is necessary.

Experimental Protocol: Dynamic Headspace GC-MS
  • Sample Preparation:

    • Prepare the sample and calibration standards in sealed vials as described for the static headspace method. A solvent like DMSO is appropriate.[5]

  • Dynamic Headspace Concentration:

    • Purge: Place the vial in the dynamic headspace unit. Heat the sample (e.g., 60-80°C) while purging with helium at a controlled flow rate (e.g., 40 mL/min) for a defined period (e.g., 10-15 minutes).

    • Trap: The purged volatiles are collected on an adsorbent trap (e.g., Tenax® or a combination of adsorbents).

    • Desorption: Rapidly heat the trap (e.g., to 250°C) to release the analytes onto the GC column.

  • GC-MS Conditions:

    • The GC-MS conditions (column, temperature program, MS parameters) would be similar to those used for the static headspace method, optimized for the sharp, concentrated peak produced by the thermal desorption step.

Workflow and Evaluation

Dynamic_Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Dynamic Headspace Analysis cluster_gcms GC-MS Analysis Sample Prepare Sample in Vial Seal Seal Vial Sample->Seal Purge Purge with Helium Seal->Purge Trap Concentrate on Trap Purge->Trap Desorb Thermally Desorb Trap->Desorb Inject Transfer to GC Desorb->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data Quantify

Sources

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